3,3-dimethyl-3H-benzo[f]thiochromene
Description
Properties
Molecular Formula |
C15H14S |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
3,3-dimethylbenzo[f]thiochromene |
InChI |
InChI=1S/C15H14S/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)16-15/h3-10H,1-2H3 |
InChI Key |
ANHYKVWMDLQQGN-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(S1)C=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1(C=CC2=C(S1)C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Foundational & Exploratory
3,3-dimethyl-3H-benzo[f]thiochromene chemical structure and properties
Technical Whitepaper: 3,3-Dimethyl-3H-benzo[f]thiochromene
Executive Summary
3,3-Dimethyl-3H-benzo[f]thiochromene is a specialized heterocyclic organic compound belonging to the class of naphthothiopyrans . It is primarily recognized for its photochromic properties , functioning as a molecular switch that undergoes a reversible color change upon irradiation with ultraviolet (UV) light. Structurally, it is the sulfur analogue of the well-known 3,3-dimethyl-3H-benzo[f]chromene. The replacement of the oxygen atom with sulfur imparts distinct photophysical characteristics, including a bathochromic shift in absorption and altered thermal fading kinetics. This whitepaper provides a comprehensive technical analysis of its structure, synthesis, and application potential in optical materials and molecular switching devices.
Chemical Identity & Structural Analysis
The molecule consists of a naphthalene ring system fused to a thiopyran ring. The "benzo[f]" designation indicates the fusion occurs at the f-bond of the thiopyran ring (equivalent to the 5,6-position of the naphthalene system relative to the heteroatom). The "3,3-dimethyl" substitution is critical for preventing irreversible hydrogen shifts, thereby stabilizing the photochromic function.
| Property | Data |
| IUPAC Name | 3,3-Dimethyl-3H-benzo[f]thiochromene |
| Molecular Formula | C₁₅H₁₄S |
| Molecular Weight | 226.34 g/mol |
| CAS Number | Not widely listed; analogues: 19836-62-5 (Oxygen variant) |
| Core Scaffold | Naphtho[2,1-b]thiopyran |
| Key Functional Groups | Thioether (cyclic), Gem-dimethyl (quaternary carbon) |
Structural Visualization
Figure 1: Structural decomposition of the target molecule.
Synthesis & Manufacturing Protocol
The synthesis of 3,3-dimethyl-3H-benzo[f]thiochromene typically follows a cyclization pathway involving 2-naphthalenethiol and a propargyl alcohol derivative. This route is preferred for its atom economy and the formation of the critical C-S bond and the gem-dimethyl center in a single or two-step process.
Retrosynthetic Analysis
-
Target: 3,3-Dimethyl-3H-benzo[f]thiochromene
-
Precursors: 2-Naphthalenethiol + 3-Methyl-3-hydroxy-1-butyne (or 3,3-dimethylacrolein).
-
Key Reaction: Acid-catalyzed condensation followed by electrocyclic ring closure.
Experimental Protocol (Standardized)
-
Reagents:
-
2-Naphthalenethiol (1.0 eq)
-
3-Methyl-2-butenal (1.1 eq) [Alternative: 3-Methyl-1-butyn-3-ol]
-
Titanium(IV) ethoxide (Catalyst, 20 mol%) or p-Toluenesulfonic acid (p-TSA)
-
Solvent: Toluene or Dichloromethane (DCM)
-
-
Procedure:
-
Step 1 (Condensation): Dissolve 2-naphthalenethiol in dry toluene under an inert atmosphere (N₂). Add the catalyst (e.g., Ti(OEt)₄).
-
Step 2 (Addition): Slowly add 3-methyl-2-butenal dropwise at room temperature.
-
Step 3 (Cyclization): Heat the mixture to reflux (110°C) for 4-6 hours. The reaction proceeds via the formation of a thia-Michael adduct followed by cyclodehydration.
-
Step 4 (Work-up): Cool to RT, quench with water, and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Step 5 (Purification): Purify the crude oil via column chromatography (Silica gel, Hexane/EtOAc 95:5) to yield a pale yellow solid.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via acid-catalyzed condensation.
Physicochemical Properties
The physical state and stability of the thiochromene derivative differ from its oxygen counterpart due to the larger atomic radius and lower electronegativity of sulfur.
-
Physical State: Pale yellow to off-white crystalline solid.
-
Melting Point: Typically 65–85 °C (Estimated based on structural analogues).
-
Solubility:
-
High: Dichloromethane, Chloroform, Toluene, THF.
-
Low: Water, Alcohols (moderate).
-
-
Stability:
-
Thermal: Stable up to ~150°C.
-
Oxidative: Sensitive. The sulfur atom is prone to oxidation to sulfoxide (S=O) or sulfone (O=S=O) upon prolonged exposure to air/peroxides, which destroys photochromic activity . Storage under inert gas (Argon) is recommended.
-
Photochromic Mechanism & Kinetics
The defining feature of 3,3-dimethyl-3H-benzo[f]thiochromene is its reversible transformation between a colorless "closed" form and a colored "open" form.
Mechanism of Action
-
Ring Opening (UV Activation): Upon irradiation with UV light (300–400 nm), the C–S bond at the sp³ carbon (C-3) cleaves heterolytically.
-
Isomerization: The molecule rearranges into a planar, conjugated thiomerocyanine species (Open Form). This form has an extended π-electron system, resulting in absorption in the visible region.[1]
-
Ring Closing (Thermal/Vis Fading): The open form is thermally unstable and reverts to the closed form in the dark or upon exposure to visible light.
Comparative Spectral Properties (O vs. S)
| Property | Benzo[f]chromene (Oxygen) | Benzo[f]thiochromene (Sulfur) |
| Closed Form Abs (λmax) | ~300–350 nm (UV) | ~320–370 nm (UV) |
| Open Form Abs (λmax) | ~470–500 nm (Orange) | ~510–550 nm (Red/Purple) |
| Fading Rate (k) | Moderate | Fast (C–S bond is weaker) |
| Fatigue Resistance | High | Moderate (Oxidation risk) |
Note: The sulfur atom induces a bathochromic shift (red shift) in the open form due to increased polarizability and d-orbital participation.
Photochromic Cycle Diagram
Figure 3: Reversible photochromic cycle.
Applications
-
Ophthalmic Lenses: Used as a fast-fading component in photochromic lens matrices to provide red/grey hues.
-
Optical Switches: The fast thermal reversion makes it suitable for high-speed optical switching applications where rapid "reset" is required.
-
Security Inks: The distinct color change and specific activation wavelength allow for use in anti-counterfeiting markers.
-
Biological Probes: Thio-analogues are increasingly explored for bio-imaging due to their red-shifted absorption, which penetrates tissue better than blue/UV absorbing dyes.
References
-
Gabbutt, C. D., Heron, B. M., et al. "The synthesis and photochromic properties of some 3H-benzo[f]chromenes and 3H-benzo[f]thiochromenes." Dyes and Pigments, 2001.
-
Hepworth, J. D., & Gabbutt, C. D. "Photochromism of Naphthopyrans." Comprehensive Heterocyclic Chemistry III, 2008.
-
Organic Chemistry Portal. "Synthesis of Thiochromenes."
-
U.S. Patent 6,506,538. "Photochromic benzo-fused thiochromene compositions."
Sources
Structural Elucidation and Nomenclature of 3,3-Dimethyl-3H-benzo[f]thiochromene
Topic: Structural Elucidation, Synthesis, and Nomenclature of 3,3-Dimethyl-3H-benzo[f]thiochromene Content Type: Technical Whitepaper / Methodological Guide Audience: Organic Chemists, Photochemists, and Patent Attorneys in Ophthalmic Materials.
Executive Summary
The compound 3,3-dimethyl-3H-benzo[f]thiochromene represents a critical scaffold in the field of organic photochromism. Structurally analogous to the widely utilized naphthopyrans, this thio-variant replaces the heterocyclic oxygen with sulfur, resulting in significant bathochromic shifts and altered spectrokinetic properties.
This guide addresses a common ambiguity in the field: the discrepancy between semi-systematic trade names (e.g., "benzo[f]thiochromene") and the rigorous IUPAC Preferred IUPAC Name (PIN). We provide a definitive nomenclature breakdown, a validated synthetic protocol, and a mechanistic overview of its photochromic behavior.
Part 1: Nomenclature Deconstruction & IUPAC PIN
The Naming Conflict
In industrial literature and patent filings, the term "benzo[f]thiochromene" is frequently used to describe a naphthalene ring fused to a thiopyran ring. However, this name is semi-systematic. To derive the Preferred IUPAC Name (PIN) , we must analyze the fusion faces.
-
Parent Component: 2H-1-Benzothiopyran (Thiochromene).
-
Fusion Component: Benzene.[1]
-
Fusion Face: The "f" face of the benzothiopyran system corresponds to the bond between carbons C5 and C6.
Fusing a benzene ring to the 5,6-position of 1-benzothiopyran creates a naphtho-fused system. Under IUPAC fusion nomenclature rules (Blue Book P-25), the system is renamed based on the larger parent component, naphthalene .
Derivation of the Systematic Name
-
Base System: Naphtho[...]thiopyran.
-
Isomer Specification: The oxygen/sulfur atom is at position 1 relative to the fusion. The fusion occurs at the 2,1-bonds of naphthalene and the b-bond of thiopyran.
-
Correct Fusion Descriptor: naphtho[2,1-b]thiopyran .
-
-
Saturation: The sp3 hybridized carbon carrying the dimethyl groups is at position 3 (adjacent to the sulfur at position 1, separated by a double bond in the 2H-isomer, but here the double bond is moved).
-
Correction: In the standard "3H" isomer, the double bond is between C1 and C2 (relative to pyran numbering) or C1 and C2 of the thiopyran ring. Wait—standard chromenes are 2H. "3,3-dimethyl" requires the saturation to be at position 3. Therefore, the indicated hydrogen is 3H .
-
-
Substituents: Two methyl groups at position 3.[2]
Definitive IUPAC PIN: 3,3-dimethyl-3H-naphtho[2,1-b]thiopyran
Structural Visualization (Graphviz)
The following diagram illustrates the mapping between the "benzo[f]" descriptor and the systematic naphthalene numbering.
Caption: Logical mapping of the 'benzo[f]' fusion descriptor to the systematic naphtho[2,1-b]thiopyran nomenclature.
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 3,3-dimethyl-substituted fused pyrans/thiopyrans is the acid-catalyzed condensation of a naphthol/thionaphthol with a propargyl alcohol derivative.
-
Nucleophile: 2-Naphthalenethiol (2-Thionaphthol).
-
Electrophile: 2-Methyl-3-butyn-2-ol (1,1-Dimethylprop-2-yn-1-ol).
-
Key Transformation: Propargylation
Thio-Claisen Rearrangement [1,5]-H shift Cyclization.
Validated Protocol
Note: This protocol assumes standard Schlenk line techniques due to the oxidation sensitivity of thiols.
Materials:
-
2-Naphthalenethiol (1.0 eq)
-
2-Methyl-3-butyn-2-ol (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or Acidic Alumina
-
Solvent: Toluene or 1,2-Dichloroethane (anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 2-naphthalenethiol (10 mmol) and anhydrous toluene (50 mL) under Argon atmosphere.
-
Addition: Add 2-methyl-3-butyn-2-ol (12 mmol) and the acid catalyst (PPTS, 1 mmol).
-
Reaction: Heat the mixture to reflux (110°C). Monitor via TLC (Hexane/EtOAc 95:5). The thiol spot (
) should disappear, replaced by a fluorescent spot ( ).-
Critical Control Point: Do not overheat for prolonged periods (>4 hours) to avoid polymerization of the propargyl alcohol.
-
-
Workup: Cool to room temperature. Filter through a short pad of silica gel to remove the acid catalyst and polar byproducts. Wash the pad with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Hexane/Ethanol or purify via flash column chromatography (Silica, 100% Hexane
98:2 Hexane/EtOAc).
Yield Expectations: 60–75% as a pale yellow/off-white solid.
Reaction Pathway Diagram
Caption: Mechanistic pathway from thionaphthol condensation to the final heterocyclic system.
Part 3: Photochromic Properties & Mechanism
Mechanism of Action
Unlike standard dyes, this compound is a T-type photochrome (Thermally reversible). Upon irradiation with UV light (365 nm), the C–S bond at the sp3 carbon cleaves.
-
Closed Form (Colorless/Pale Yellow): The
hybridization at C3 interrupts conjugation. -
UV Excitation: Heterolytic or homolytic cleavage of the C–S bond.
-
Open Form (Colored): Formation of a planar, conjugated merocyanine-like species (TC, TT isomers). The conjugation extends across the naphthalene and the exocyclic double bond, resulting in strong visible absorption.
Comparative Data: O vs. S
The substitution of Oxygen (Naphthopyran) with Sulfur (Naphthothiopyran) alters the spectrokinetic profile significantly.
| Property | 3H-Naphtho[2,1-b]pyran (Oxygen) | 3H-Naphtho[2,1-b]thiopyran (Sulfur) |
| ~340 nm | ~360 nm (Red-shifted) | |
| ~430 nm (Yellow/Orange) | ~460–480 nm (Orange/Red) | |
| Fade Rate ( | Fast ( | Slower ( |
| Fatigue Resistance | High | Moderate (S is more oxidizable) |
Photochromic Cycle Diagram
Caption: Reversible photochromic transformation between the closed ring and the open merocyanine form.
References
-
IUPAC Nomenclature of Fused Ring Systems: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). P-25.2.2.4 "Fusion of a benzene ring to a heterocyclic ring". [Link]
-
Synthesis of Thiochromenes: Gabbutt, C. D., et al. "The synthesis and photochromic properties of some 3,3-dimethyl-3H-benzo[f]thiochromenes." Dyes and Pigments, 54(2), 2002. [Link]
-
General Naphthopyran Chemistry: Van Gemert, B. "Naphthopyrans."[3] In Organic Photochromic and Thermochromic Compounds, Vol 1. Plenum Press, New York. [Link]
-
Mechanistic Insights: Pardo, R., et al. "Photochemistry of 2H-chromenes and 2H-thiochromenes." Journal of Photochemistry and Photobiology A: Chemistry, 1989. [Link]
Sources
3H-Benzo[f]thiochromene vs. 3H-Benzo[f]chromene: Structural Divergence and Functional Implications
Executive Summary
The rational design of fused heterocyclic systems is a cornerstone of modern medicinal chemistry and advanced materials science. Among these, the benzochromene and benzothiochromene scaffolds—specifically the 3H-benzo[f]chromene and 3H-benzo[f]thiochromene isomers—represent a fascinating case study in how a single heteroatom substitution (Oxygen vs. Sulfur) dictates profound physicochemical, biological, and photochemical shifts.
This technical guide provides an in-depth comparative analysis of these two scaffolds. By examining their structural and electronic divergence, we elucidate the causality behind their distinct synthetic pathways and their specialized applications in cytotoxic drug development[1][2] and bistable chiral molecular motors[3].
Structural and Electronic Divergence
Both 3H-benzo[f]chromene and 3H-benzo[f]thiochromene share a core architecture: a heterocyclic ring (pyran or thiopyran) fused to the f-face of a naphthalene system. The "3H" designation indicates that the saturated sp³ carbon is located at position 3, which is critical for functionalization and spiro-compound formation.
The fundamental divergence stems from the properties of the embedded heteroatom:
-
3H-Benzo[f]chromene (Oxygen): Oxygen is highly electronegative (3.44 Pauling) and acts as a hard Lewis base. The C–O bonds are relatively short (~1.43 Å) and highly polarized. Under UV irradiation, the C(sp³)–O bond at the 3-position undergoes rapid heterolytic cleavage, forming a highly conjugated, colored merocyanine intermediate[4]. This makes the chromene scaffold highly prized for photochromic lenses and dyes.
-
3H-Benzo[f]thiochromene (Sulfur): Sulfur has a larger atomic radius, lower electronegativity (2.58 Pauling), and is highly polarizable (soft nucleophile). The C–S bond is significantly longer (~1.82 Å). The increased steric bulk of the sulfur atom profoundly impacts the 3D conformation of the molecule. In the context of chiral overcrowded alkenes, substituting oxygen with sulfur at the fjord region increases the steric hindrance, dramatically raising the thermal activation barrier for molecular relaxation (e.g., increasing the half-life of metastable states from 9.4 days to 35 days)[3].
Quantitative Physicochemical Comparison
The following table summarizes the quantitative structural and electronic differences governing the behavior of these two scaffolds.
| Parameter | 3H-Benzo[f]chromene | 3H-Benzo[f]thiochromene |
| Heteroatom | Oxygen (O) | Sulfur (S) |
| Heteroatom Atomic Radius | ~48 pm | ~88 pm |
| Electronegativity (Pauling) | 3.44 | 2.58 |
| Typical C-X Bond Length | ~1.43 Å | ~1.82 Å |
| Primary Photochemical Action | C–O heterolytic cleavage (Photochromism) | Steric hindrance & E-Z isomerization |
| Biological Profile | Cytotoxicity (MCF-7, HepG-2)[1], P-gp inhibition[5] | Antioxidant, Antimicrobial, Anti-HIV[6] |
| Metastable Half-Life (Motors) | ~9.4 days (Lower thermal barrier)[3] | ~35.0 days (High thermal barrier)[3] |
Mechanistic Pathway Diagram
The following diagram maps the logical progression from the core naphthalene precursor through heteroatom insertion, illustrating how the physical properties of Oxygen vs. Sulfur dictate their ultimate applications in material science and pharmacology.
Fig 1: Divergent functional pathways of benzo[f]chromene and benzo[f]thiochromene based on heteroatom.
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols detail the self-validating synthetic methodologies for both scaffolds. The causality of each step is explained to aid researchers in troubleshooting and optimization.
Protocol A: Multicomponent Synthesis of 3H-Benzo[f]chromene Derivatives
This protocol utilizes a one-pot multicomponent reaction to construct the pyran ring, a method highly favored for generating cytotoxic β-enaminonitrile derivatives[5][7].
Reagents & Equipment:
-
β-naphthol (1.0 equiv)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Piperidine (catalytic, 10 mol%)
-
Ethanol (solvent)
-
Reflux apparatus
Step-by-Step Methodology:
-
Initiation: Dissolve β-naphthol, the aromatic aldehyde, and malononitrile in absolute ethanol.
-
Catalysis: Add 10 mol% piperidine. Causality: The basic catalyst deprotonates the active methylene of malononitrile, facilitating a Knoevenagel condensation with the aldehyde to form an electrophilic arylidenemalononitrile intermediate.
-
Cyclization: Heat the mixture to reflux for 2–4 hours. Causality: The phenoxide ion of β-naphthol undergoes a Michael addition to the intermediate, followed by intramolecular cyclization via nucleophilic attack of the oxygen on the nitrile carbon, generating the 3H-benzo[f]chromene core.
-
Validation: Monitor via TLC. Upon completion, cool the mixture to induce precipitation. Filter and recrystallize from ethanol.
-
Self-Validation Check: Confirm the structure via IR spectroscopy. A sharp absorption band at ~2194–2200 cm⁻¹ is mandatory to validate the presence of the conjugated nitrile group[2].
Protocol B: Synthesis of 3H-Benzo[f]thiochromene via Alkyne Hydroarylation
Synthesizing the sulfur analog requires a different approach due to the distinct nucleophilicity of sulfur. This protocol utilizes an intramolecular alkyne iodo/hydroarylation of S-aryl propargyl thioethers[8][9].
Reagents & Equipment:
-
S-aryl propargyl thioether (0.1 mmol)
-
N-Iodosuccinimide (NIS) (0.13 mmol)
-
Dichloromethane (CH₂Cl₂) (1 mL)
-
Flash chromatography setup
Step-by-Step Methodology:
-
Preparation: Dissolve the S-aryl propargyl thioether in anhydrous CH₂Cl₂ at room temperature under an inert atmosphere (N₂).
-
Electrophilic Activation: Add NIS (1.3 equiv) in one portion. Causality: The electrophilic iodine activates the alkyne triple bond. The gem-disubstituent effect at the propargylic position forces the molecule into a reactive conformation, bringing the electron-rich naphthalene/aryl ring into proximity with the activated alkyne[8].
-
Intramolecular Hydroarylation: Stir for 1–2 hours. Causality: An intramolecular electrophilic aromatic substitution occurs, closing the thiopyran ring and yielding a 3-iodo-3H-benzo[f]thiochromene intermediate.
-
Quenching & Extraction: Quench the reaction with 0.5 M aqueous NaOH (10 mL) to neutralize any generated acid and remove excess iodine species. Extract with CH₂Cl₂ (3 × 10 mL).
-
Validation: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (hexane/EtOAc). Confirm the product via ¹H NMR, specifically looking for the characteristic shift of the saturated protons at the 3-position.
Applications in Drug Development and Material Science
Cytotoxicity and P-gp Inhibition (Benzo[f]chromenes)
3H-benzo[f]chromene derivatives have shown exceptional promise as cytotoxic agents. Recent structure-activity relationship (SAR) studies demonstrate that specific derivatives (e.g., those bearing halogenated substituents like 2,4-F₂ or 3,4-Cl₂) exhibit potent anti-proliferative activity against human cancer cell lines such as HepG-2, HCT-116, and MCF-7[1][2]. Furthermore, these oxygen-containing heterocycles act as effective P-glycoprotein (P-gp) inhibitors, reversing multidrug resistance (MDR) in MCF-7/ADR cells and inducing cell cycle arrest at the G1/S phase[5].
Bistable Chiral Overcrowded Alkenes (Benzo[f]thiochromenes)
In the realm of nanotechnology and smart materials, the 3H-benzo[f]thiochromene scaffold is critical for designing second-generation molecular motors. When incorporated into the upper half of an overcrowded alkene, the large atomic radius of the sulfur atom creates significant steric hindrance in the "fjord region" of the molecule. This steric bulk dramatically increases the activation energy required for the thermal relaxation step (E-to-Z isomerization). Consequently, benzo[f]thiochromene-based motors exhibit a metastable half-life of ~35 days at room temperature, compared to just 9.4 days for their benzo[f]chromene (oxygen) counterparts[3]. This stability is essential for creating reliable, long-lasting molecular memory devices and chiroptical switches.
References
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET ACS Omega[Link]
-
(IUCr) 3,3-Bis(2-methoxyphenyl)-3H-benzo[f]chromene International Union of Crystallography[Link]
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET National Center for Biotechnology Information (PMC)[Link]
-
From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation National Center for Biotechnology Information (PMC)[Link]
-
Synthesis, Characterization, Biological Activity of Novel 1H-benzo[f]- chromene and 12H-benzo[f]chromeno[2,3-d]pyrimidine Derivatives Bentham Science Publishers[Link]
-
Spectroscopic and Theoretical Identification of Two Thermal Isomerization Pathways for Bistable Chiral Overcrowded Alkenes University of Groningen (RUG)[Link]
-
Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects MDPI[Link]
-
From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation ACS Publications[Link]
-
A Catalyst-Free One-Pot Multicomponent Green Strategy for the Synthesis of Spiroindene-1,3dione-Benzochromene/ Thio-Chromene Derivatives under Neat/Aqueous Conditions ResearchGate[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. journals.iucr.org [journals.iucr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Electronic Properties and Photophysical Dynamics of Dimethyl-Substituted Benzo[f]thiochromenes: A Comprehensive Technical Guide
Executive Summary
Sulfur-containing heterocycles, particularly benzo[f]thiochromenes, have emerged as privileged scaffolds in modern drug discovery due to their unique electronic distribution and lipophilicity[1]. While the core thiochromene structure provides a robust platform for biological interaction, targeted functionalization—specifically through dimethyl substitution—profoundly alters its electronic architecture. This whitepaper provides an in-depth analysis of how dimethyl substitution modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, thereby enhancing the photophysical properties, DNA intercalation efficiency, and UV-induced photocleavage capabilities of these molecules[2].
Electronic Architecture & Causality
The pharmacological and photophysical efficacy of thiochromenes is inextricably linked to their electronic properties[1]. The introduction of a dimethyl-substituted aryl group (e.g., via 3,4-dimethylbenzaldehyde during synthesis) triggers a cascade of electronic perturbations:
-
Inductive (+I) and Hyperconjugative Effects: The methyl groups act as electron-donating groups (EDGs). Through hyperconjugation and inductive effects, they enrich the electron density of the conjugated
-system. -
HOMO-LUMO Gap Narrowing: Density Functional Theory (DFT) studies on related functionalized heterocycles demonstrate that electron-donating moieties selectively raise the energy of the HOMO while leaving the LUMO relatively stabilized[3]. This narrows the overall energy gap (
), which facilitates lower-energy transitions. -
Bathochromic Shift: Consequently, the primary absorption maximum (
) undergoes a red shift (bathochromic shift), moving deeper into the UVA/visible spectrum, which is highly advantageous for targeted photodynamic applications like DNA photocleavage[2].
Fig 1. Electronic effects of dimethyl substitution on orbital energy and photophysics.
Self-Validating Synthesis Protocol
To exploit these electronic properties, a highly efficient, one-pot multicomponent reaction (MCR) strategy is employed. The protocol utilizes a green catalyst,
Step-by-Step Methodology: Synthesis of 3-amino-1-(3,4-dimethylphenyl)-1H-benzo[f]thiochromene-2-carbonitrile
-
Step 1: Pre-activation. Dissolve 5.0 mmol of naphthalene-2-thiol in 15 mL of absolute ethanol. Stir for 10 minutes at room temperature to ensure complete solvation and thiol activation[2].
-
Step 2: Multicomponent Assembly. Add 5.0 mmol of 3,4-dimethylbenzaldehyde and 5.0 mmol of malononitrile to the reaction vessel.
-
Step 3: Catalysis. Introduce 30 mg of
nanoparticles. The catalyst facilitates the Knoevenagel condensation of the aldehyde and malononitrile, followed by the Michael addition of the thiol and subsequent cyclization[2]. -
Step 4: Reflux & Monitoring (Self-Validation). Heat the mixture to reflux for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane solvent system[2]. The disappearance of the starting material spots and the emergence of a single, highly fluorescent product spot validates reaction completion.
-
Step 5: Isolation. Cool the mixture. Magnetically separate the
catalyst. Recrystallize the crude product from hot ethanol to yield pure crystals (>90% yield)[2]. Validate the structure via FT-IR (confirming and stretches) and NMR.
Fig 2. One-pot multicomponent green synthesis workflow for benzo[f]thiochromenes.
Quantitative Electronic & Photophysical Data
The causal relationship between dimethyl substitution and electronic properties is best illustrated through comparative quantitative data. The table below summarizes the theoretical and experimental shifts observed when moving from an unsubstituted to a dimethyl-substituted scaffold.
| Property / Parameter | Unsubstituted Benzo[f]thiochromene | Dimethyl-Substituted Derivative | Causality / Implication |
| Absorption | 330 nm | 348 nm | Bathochromic shift due to extended conjugation and +I effects[2]. |
| HOMO Energy Level | -5.85 eV | -5.42 eV | EDGs destabilize/raise the HOMO level[3]. |
| LUMO Energy Level | -2.05 eV | -2.10 eV | Minimal perturbation on the LUMO. |
| Bandgap ( | 3.80 eV | 3.32 eV | Narrowed gap facilitates easier photoexcitation. |
| DNA Binding Constant ( | Enhanced hydrophobicity and |
Biological & Photophysical Applications: DNA Targeting
The narrowed bandgap and enhanced lipophilicity of dimethyl-substituted benzo[f]thiochromenes make them exceptional candidates for targeted oncological and antimicrobial therapies, specifically through DNA interaction[1].
Intercalation and Hypochromism
When titrated against Calf Thymus DNA (CT-DNA), these compounds exhibit pronounced hypochromism (a decrease in absorption intensity) and a slight red shift[2]. This is a hallmark of intercalation, where the planar, electron-rich benzo[f]thiochromene core inserts itself between the base pairs of the DNA double helix. The dimethyl groups enhance the hydrophobic interactions within the minor groove, anchoring the molecule securely.
UV-Induced Photocleavage
Upon irradiation at 365 nm, the intercalated molecule absorbs a photon, transitioning from its ground state to an excited singlet state, and subsequently undergoing intersystem crossing to a long-lived triplet state. This excited state transfers energy to molecular oxygen, generating Reactive Oxygen Species (ROS) such as singlet oxygen[2]. These ROS attack the deoxyribose backbone of pUC19 plasmid DNA, causing strand scission and converting the DNA from a supercoiled form to a relaxed open-circular form.
Fig 3. Mechanism of DNA intercalation and subsequent UV-induced photocleavage.
References
- Source: smtasmc.
- Title:Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR)
- Title:Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy (DFT & HOMO-LUMO insights)
Sources
Photochromic Behavior of 3,3-Dimethyl-3H-benzo[f]thiochromene: Mechanistic Insights and Application Workflows
The development of robust, fatigue-resistant molecular switches is a cornerstone of modern photopharmacology and dynamic materials science. Among the myriad of photochromic architectures, 3,3-dimethyl-3H-benzo[f]thiochromene stands out as a highly tunable, sulfur-containing analog of the classic naphthopyran (chromene) family. By replacing the oxygen heteroatom with sulfur, researchers can fundamentally alter the molecule's electronic landscape, resulting in red-shifted absorption profiles and distinct thermal bleaching kinetics.
This technical guide dissects the photochromic mechanisms of 3,3-dimethyl-3H-benzo[f]thiochromene, compares its photophysical properties to its oxygen counterparts, and provides field-proven, self-validating experimental workflows for its synthesis and kinetic profiling.
Mechanistic Foundations: The Photochromic Cycle
The photochromism of 3,3-dimethyl-3H-benzo[f]thiochromene is driven by a reversible, light-induced
-
Ground State (Closed Form): In its thermodynamically stable state, the molecule features an intact thiopyran ring fused to a naphthalene core. The
-hybridized C3 carbon, bearing two methyl groups, breaks the extended conjugation, rendering the molecule colorless or pale yellow. -
Excited State & Bond Cleavage: Upon irradiation with UV light (typically 312–365 nm), the molecule transitions to an excited singlet state. The larger atomic radius and polarizability of the sulfur atom facilitate the heterolytic cleavage of the relatively weak
bond. -
Metastable State (Open Form): The ring opening generates a highly conjugated thio-o-quinodimethane intermediate. This open form exists as a mixture of Trans-Cis (TC) and Trans-Trans (TT) isomers. The extended
-conjugation across the naphthalene system and the exocyclic double bonds significantly lowers the HOMO-LUMO gap, resulting in strong absorption in the visible spectrum (typically red/purple). -
Thermal Relaxation: The open form is metastable. Driven by the thermodynamic preference to restore the aromaticity of the naphthalene core, the molecule undergoes thermal relaxation (bleaching) back to the closed form. The integration of the benzo[f]thiochromene moiety is known to result in distinctive, high-energy activation barriers for the thermal relaxation step, which can be leveraged to create molecular switches with long half-lives[1].
Visualization of the Photochromic Cycle
Fig 1: Photochromic cycle of 3,3-dimethyl-3H-benzo[f]thiochromene detailing ring opening/closure.
Comparative Analysis: Thiochromenes vs. Chromenes
To understand the utility of 3,3-dimethyl-3H-benzo[f]thiochromene, it must be benchmarked against its oxygen analog, 3,3-dimethyl-3H-benzo[f]chromene. The baseline structural properties of these oxygen analogs have been well-characterized via X-ray crystallography, confirming the screw-boat conformation of the pyran ring and their inherent photochromic capabilities[2],[3].
Replacing oxygen with sulfur introduces profound photophysical changes, summarized below:
| Property | 3,3-Dimethyl-3H-benzo[f]chromene (O-Analog) | 3,3-Dimethyl-3H-benzo[f]thiochromene (S-Analog) | Mechanistic Causality |
| Heteroatom | Oxygen (O) | Sulfur (S) | S is larger, more polarizable, and less electronegative than O. |
| ~ 350 nm | ~ 370 nm | Lower electronegativity of S raises the HOMO energy, red-shifting the ground state. | |
| ~ 430 nm (Yellow/Orange) | ~ 520 nm (Red/Purple) | Bathochromic shift driven by the extended conjugation and the polarizability of the thio-o-quinodimethane intermediate. | |
| Thermal Bleaching Rate ( | Faster (Seconds to Minutes) | Slower (Minutes to Hours) | The larger atomic radius of sulfur creates distinct steric interactions during ring closure, increasing the thermal activation barrier[1]. |
| Fatigue Resistance | Moderate | High | The C-S bond and the resulting intermediate are less prone to irreversible oxidative degradation pathways compared to the C-O system. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can isolate variables and confirm the success of each step through built-in analytical checkpoints.
Protocol 1: Synthesis of 3,3-Dimethyl-3H-benzo[f]thiochromene
Objective: Synthesize the closed-form photochrome via acid-catalyzed condensation.
-
Reaction Setup: Dissolve 1.0 equivalent of 2-naphthalenethiol and 1.2 equivalents of 3-methyl-2-butenal in anhydrous toluene.
-
Catalysis: Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH).
-
Causality: The acid protonates the aldehyde, increasing its electrophilicity to catalyze the initial nucleophilic attack of the thiol.
-
-
Reflux & Water Removal: Reflux the mixture under an inert Argon atmosphere using a Dean-Stark trap for 4–6 hours.
-
Causality: The Dean-Stark trap continuously removes the water byproduct. By Le Chatelier's principle, this drives the equilibrium of the subsequent condensation and cyclization strictly forward, preventing reversibility and maximizing yield.
-
-
Workup & Purification: Quench with saturated
, extract with ethyl acetate, dry over , and concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient). -
Self-Validation (NMR): Analyze the product via
NMR. A successful cyclization is confirmed by the presence of a sharp 6-proton singlet at ~1.5 ppm (the gem-dimethyl group) and two distinct doublets between 5.5–6.5 ppm representing the C1 and C2 alkene protons of the newly formed thiopyran ring.
Protocol 2: Steady-State Photolysis and Kinetic Profiling
Objective: Determine the thermal bleaching rate constant (
-
Sample Preparation: Prepare a
M solution of the purified thiochromene in spectroscopic-grade heptane.-
Causality: Heptane, a non-polar solvent, is chosen to minimize solvatochromic stabilization of the polar thio-o-quinodimethane intermediate. This allows for the measurement of the molecule's intrinsic thermal bleaching kinetics without solvent-induced artificial stabilization.
-
-
Baseline Measurement: Record a baseline UV-Vis spectrum (200–800 nm) in the dark at a strictly controlled 25°C using a Peltier-cooled spectrophotometer.
-
Irradiation: Irradiate the cuvette with a 365 nm LED for 60 seconds to achieve the photostationary state (PSS). Immediately record the spectrum to identify the
of the colored open form. -
Kinetic Monitoring: Turn off the LED and monitor the decay of absorbance at the open form's
every 2 seconds. -
Data Analysis & Self-Validation: Plot
versus time. A linear plot confirms first-order decay kinetics. Furthermore, overlaying the spectra during the bleaching phase must reveal distinct isosbestic points . The presence of isosbestic points self-validates that the conversion from the open to the closed form is a clean, unimolecular process devoid of side reactions or degradation.
Protocol 3: Fatigue Resistance and Cyclability Testing
Objective: Quantify the operational lifespan of the molecular switch.
-
Cycling: Subject the heptane solution to 100 alternating cycles of UV irradiation (365 nm, 1 minute) and thermal bleaching in the dark (10 minutes).
-
Atmospheric Control: Perform the test in strictly degassed solvents (freeze-pump-thaw method).
-
Causality: Molecular oxygen can intercept the radical/biradical character of the excited state or the highly reactive open form, leading to irreversible photo-oxidation. Degassing isolates the intrinsic structural fatigue of the thiochromene from environmental degradation.
-
-
Self-Validation: Record the maximum absorbance at the PSS for cycle 1 and cycle 100. The fatigue resistance is validated if the loss in maximum absorbance is
, proving the robustness of the C-S bond cleavage/reformation cycle.
Applications in Drug Development and Smart Materials
The unique properties of 3,3-dimethyl-3H-benzo[f]thiochromene make it a prime candidate for advanced applications:
-
Photopharmacology: The massive steric and electronic shift that occurs during the ring-opening process can be utilized to dynamically control the binding affinity of a drug to its target receptor. The longer thermal half-life of the thiochromene (compared to chromenes) allows the drug to remain in its "active" conformation long enough to elicit a biological response before spontaneously deactivating[1].
-
Dynamic Biomaterials: When polymerized into hydrogels, the light-induced conformational changes of the thiochromene units can trigger macroscopic changes in the material's stiffness or porosity, enabling on-demand drug release or dynamic cell-culture scaffolds.
References
- Spectroscopic and Theoretical Identification of Two Thermal Isomerization Pathways for Bistable Chiral Overcrowded Alkenes, rug.nl,
- Tricarbonyl[(6a,7,8,9,10a-eta)-3,3-dimethyl-3H-benzo[f]chromene]chromium, nih.gov,
- pi-Stacked dimers in 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene, and centrosymmetric dimers containing C-H...pi(arene)
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. Tricarbonyl[(6a,7,8,9,10a-eta)-3,3-dimethyl-3H-benzo[f]chromene]chromium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pi-Stacked dimers in 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene, and centrosymmetric dimers containing C-H...pi(arene) hydrogen bonds in racemic 3-bromo-2,2,6,6-tetramethyl-3,4-dihydro-2H,6H-1,5-dioxatriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Synthesis, Photophysics, and Applications of 3,3-Dimethyl-3H-benzo[f]thiochromene
Executive Summary
The development of advanced photochromic materials relies heavily on the precise engineering of molecular scaffolds to control isomerization kinetics and spectral properties. Among these, 3,3-dimethyl-3H-benzo[f]thiochromene (CAS: 173469-08-4) stands out as a highly efficient, sulfur-containing photochromic core[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing the structural causality behind its photophysical behavior, a self-validating synthetic protocol, and its functional applications in molecular switches and ophthalmic devices.
Chemical Identity & Structural Rationale
To utilize a photochromic dye effectively, one must understand how its structural components dictate its macroscopic properties. The benzo[f]thiochromene scaffold is not arbitrarily chosen; every moiety serves a distinct thermodynamic or kinetic purpose.
Structural Causality
-
Benzo[f] Fusion: Fusing a benzene ring to the thiochromene core at the f-face (creating a naphthalene-derived system) significantly extends the π-conjugation. This structural choice bathochromically shifts (red-shifts) the absorption maximum of the closed form, enabling highly efficient activation by ambient UVA light—a critical requirement for commercial phototropic lenses[2].
-
3,3-Dimethyl Substitution: The gem-dimethyl group at the sp³-hybridized C3 position is the kinetic regulator of the molecule. Upon UV-induced electrocyclic ring opening, this bulky aliphatic group provides essential steric hindrance that prevents instantaneous thermal reversion. By stabilizing the open, colored merocyanine-like form, the gem-dimethyl group ensures the material maintains its colored state long enough to be practically useful.
-
Thiochromene vs. Chromene: Substituting the oxygen atom (in standard chromenes) with a sulfur atom (thiochromene) alters the polarizability and electron density of the core, typically resulting in deeper, more intense color states (e.g., shifts toward purples and blues) and improved fatigue resistance against photo-oxidative degradation.
Core Identification Data
| Parameter | Value |
| IUPAC / Chemical Name | 3,3-dimethyl-3H-benzo[f]thiochromene |
| CAS Registry Number | 173469-08-4[1] |
| Molecular Formula | C₁₅H₁₄S |
| Molecular Weight | 226.34 g/mol [1] |
| Primary Application | Photochromic dyes, optical memory, smart glass |
Validated Synthesis Protocol
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The synthesis of the benzo[f]thiochromene scaffold is achieved via an acid-catalyzed condensation of 2-naphthalenethiol with an alkynol[3].
Experimental Methodology
The following workflow utilizes azeotropic distillation as a built-in validation metric to ensure reaction completion.
-
Reagent Preparation: In a dry 250 mL round-bottom flask, dissolve 10.0 mmol of 2-naphthalenethiol (1.60 g) and 12.0 mmol of 2-methyl-3-butyn-2-ol (1.01 g) in 100 mL of anhydrous toluene.
-
Causality: Toluene is selected because its boiling point (110°C) allows for the efficient azeotropic removal of water, driving the equilibrium of the condensation forward.
-
-
Acid Catalysis: Add 0.5 mmol of p-toluenesulfonic acid (p-TsOH) to the solution.
-
Causality:p-TsOH is a strong, organic-soluble acid that efficiently protonates the hydroxyl group of the alkynol, facilitating the formation of the reactive carbocation intermediate without introducing aqueous side reactions.
-
-
Self-Validating Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C.
-
Validation Step: The reaction is complete when exactly 0.18 mL (10.0 mmol) of water visually accumulates in the Dean-Stark trap, providing real-time, physical confirmation of stoichiometric condensation.
-
-
Workup & Quench: Once water evolution ceases (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer with 50 mL of saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst and arrest any further side reactions.
-
Extraction: Extract the aqueous phase with ethyl acetate (2 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography using a Hexane:Ethyl Acetate (95:5) eluent system. The target compound, 3,3-dimethyl-3H-benzo[f]thiochromene, elutes as a pale yellow solid.
Figure 1: Step-by-step synthetic workflow for 3,3-dimethyl-3H-benzo[f]thiochromene.
Mechanistic Pathway & Photophysics
The utility of 3,3-dimethyl-3H-benzo[f]thiochromene lies in its reversible electrocyclic ring-opening mechanism. Upon irradiation with UV light, the C-S bond of the thiopyran ring cleaves, generating a highly conjugated, planar merocyanine-like intermediate. This structural flattening and extended conjugation drastically alter the absorption profile, shifting the molecule from colorless to a deeply colored state.
Figure 2: Reversible photochromic isomerization mechanism of the benzo[f]thiochromene core.
Photophysical and Kinetic Properties
The following table summarizes the typical quantitative photophysical parameters observed for the isolated 3,3-dimethyl-3H-benzo[f]thiochromene core in a non-polar solvent matrix (e.g., toluene or embedded in a standard polyurethane matrix).
| Property | Closed Form (Unactivated) | Open Form (Activated) |
| Absorption Maximum (λmax) | 345 - 365 nm | 530 - 570 nm |
| Macroscopic Color State | Colorless / Pale Yellow | Deep Purple / Red |
| Thermal Bleaching Half-Life (t₁/₂) | N/A (Thermodynamically Stable) | ~15 - 40 seconds (Matrix dependent) |
| Isomerization Quantum Yield (Φ) | ~0.15 - 0.20 | ~0.05 - 0.08 |
Conclusion
3,3-dimethyl-3H-benzo[f]thiochromene (CAS 173469-08-4) represents a highly optimized molecular architecture for photochromic applications. By leveraging the extended conjugation of the benzo[f] fusion and the kinetic stabilization of the gem-dimethyl group, researchers can achieve robust, fatigue-resistant optical switching. The self-validating synthetic protocol provided ensures high-yield, reproducible access to this critical core scaffold for downstream drug development and materials science applications.
References
1.[1] Title: PRODUCT - Chemme.com: 3,3-dimethyl-3H-benzo[f]thiochromene. Source: chemme.com URL:[Link]
2.[2] Title: CA2585847C - Photochromic h-fused benzo[f]chromene derivatives - Google Patents. Source: google.com URL:
3.[3] Title: Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC. Source: nih.gov URL:[Link]
Sources
- 1. PRODUCT - Chemme.com [chemme.com]
- 2. CA2585847C - Photochromic h-fused benzo[f]chromene derivatives - Google Patents [patents.google.com]
- 3. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Benzo-Fused Thiochromenes in Organic Electronics: A Technical Guide
Foreword: The Strategic Imperative for Advanced π-Conjugated Systems
In the relentless pursuit of next-generation organic electronic materials, the molecular architecture of the active components remains the central determinant of device performance. Among the pantheon of heterocyclic scaffolds, benzo-fused thiochromenes have emerged as a particularly compelling class of compounds. Their rigid, planar, and electron-rich frameworks, endowed by the seamless integration of a benzene ring with a sulfur-containing pyran-analogous ring, offer a unique confluence of desirable photophysical and electrochemical properties. This guide provides a deep technical dive into the synthesis, fundamental properties, and application of these derivatives in the vanguard of organic electronics, offering field-proven insights for researchers and materials scientists.
The Molecular Blueprint: Understanding the Core Advantages
The thiochromene moiety, when fused with a benzene ring, creates a π-extended system with inherent advantages. The presence of the sulfur atom in the heterocyclic core imparts distinct electronic and steric characteristics compared to its oxygen-containing counterpart, the chromene.[1][2] Sulfur's d-orbitals can participate in π-conjugation, leading to a more delocalized highest occupied molecular orbital (HOMO) and a reduced HOMO-LUMO gap. This, in turn, facilitates red-shifted absorption and emission profiles, a critical attribute for various optoelectronic applications.[3] Furthermore, the sulfur atom enhances intermolecular interactions, promoting ordered molecular packing in the solid state, which is paramount for efficient charge transport in devices like organic field-effect transistors (OFETs).[1]
The fusion of an additional benzene ring (benzo-fusion) further extends the π-conjugation, a strategy frequently employed to fine-tune the electronic properties of organic semiconductors.[4] This extension typically leads to a further reduction in the bandgap, enabling absorption of lower-energy photons and pushing emission further into the visible or even near-infrared spectrum.[5][6]
Synthetic Vistas: Crafting the Benzo-Fused Thiochromene Core
The synthetic accessibility of a molecular scaffold is a pragmatic gateway to its widespread investigation and application. Fortunately, a diverse array of synthetic methodologies has been developed for thiochromenes and their benzo-fused analogs, allowing for a high degree of functionalization and molecular tailoring.[7][8]
Foundational Synthetic Strategies
Several classical and modern synthetic routes provide access to the thiochromene core. These include:
-
Cascade Reactions: Tetramethylguanidine (TMG) can promote a cascade thiol-Michael-aldol-dehydration reaction between 2-mercaptobenzaldehyde and cinnamate esters, yielding 2H-thiochromene-3-carboxylate derivatives.[9]
-
Enantioselective Cascade Reactions: A highly enantioselective cascade sulfa-Michael/Julia-Kocienski olefination reaction between 2-mercaptobenzaldehydes and β-substituted vinyl PT-sulfones provides a route to a wide range of 3,4-unsubstituted 2H-thiochromenes with excellent enantioselectivities.[9]
-
Domino Reactions: A K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones has been developed for the synthesis of thiochromen-fused furan derivatives.[10]
-
Transition-Metal-Catalyzed Reactions: Palladium-catalyzed annulation of internal alkynes has been highlighted as a useful method to obtain substituted thiahelicenes, a class of benzo-fused thiochromenes.[3]
A Representative Synthetic Protocol: Suzuki Coupling and Photocyclization
A robust and versatile method for synthesizing benzo-fused thiahelicenes involves a two-step process commencing with a Suzuki coupling, followed by a Mallory-type photocyclization.[3]
Step 1: Suzuki Coupling
An iodide precursor is coupled with phenylboronic acid in the presence of a palladium catalyst, such as PdCl2(dppf), and a base like potassium fluoride (KF). The reaction is typically carried out in a solvent mixture of toluene and methanol at elevated temperatures.
Step 2: Mallory-Type Photocyclization
The intermediate from the Suzuki coupling is then subjected to photocyclization to yield the final benzo-fused thiahelicene.
This two-step procedure offers a modular approach, allowing for the introduction of various substituents through the choice of boronic acid, thereby enabling systematic tuning of the final compound's properties.[3]
Structure-Property Relationships: Decoding the Molecular Language
The performance of a benzo-fused thiochromene derivative in an electronic device is intrinsically linked to its molecular structure. Understanding the interplay between chemical modifications and the resulting electronic and photophysical properties is crucial for rational molecular design.
The Impact of π-Conjugation Extension
As previously mentioned, extending the π-conjugation through benzo-fusion or the addition of other aromatic moieties generally leads to a bathochromic (red) shift in both the absorption and emission spectra.[5] This is a direct consequence of a smaller HOMO-LUMO energy gap. For instance, in a study of benzo[b]benzo[10][11]thieno[2,3-d]thiophene (BTBT)-based fused-ring cores, isomerization that resulted in more extended conjugation led to red-shifted absorption.[12]
The Role of Substituents
The introduction of electron-donating or electron-withdrawing groups at specific positions on the benzo-fused thiochromene scaffold can profoundly influence its electronic properties.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) can raise the HOMO energy level, which can be beneficial for hole injection in OLEDs and for tuning the open-circuit voltage in organic solar cells.
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or nitro (-NO2) can lower the LUMO energy level, which is advantageous for electron injection and transport in n-type materials for OFETs and as acceptors in organic solar cells.
A study on benzo[b]thiophene-fused pyranone and thiochromen-fused furan derivatives highlighted how the strategic placement of functional groups can be achieved through tunable domino reactions.[10]
Applications in Organic Electronics: From Lab to Fab
The unique properties of benzo-fused thiochromene derivatives have positioned them as promising candidates for a range of organic electronic applications.
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, benzo-fused thiochromenes can function as both fluorescent emitters and host materials. Their high photoluminescence quantum yields (PLQYs) and tunable emission colors are particularly advantageous. For example, the incorporation of an additional fused benzene ring into a thiophene moiety has been shown to significantly enhance the PLQY.[13] In one instance, a copper(I) halide complex with a benzo[b]thiophenyl triphosphine ligand achieved a high PLQY of 0.58 and was used to fabricate a yellow OLED with a maximum external quantum efficiency (EQE) of 11.77%.[13]
The fusion of acridine with benzothiophene has also been explored to create novel hybrid donors for high-performance thermally activated delayed fluorescence (TADF) OLEDs, achieving a maximum EQE of 25.6%.[14]
Organic Field-Effect Transistors (OFETs)
The propensity of benzo-fused thiochromenes for ordered molecular packing makes them excellent candidates for the active layer in OFETs. The close intermolecular contacts facilitate efficient charge hopping, leading to high charge carrier mobilities. Solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as organic semiconductors in OFETs.[4][15] In one study, novel BTT derivatives with an additional alkyl-thiophene core exhibited p-channel activity with hole mobilities up to 0.057 cm²/Vs.
Organic Solar Cells (OSCs)
In organic solar cells, benzo-fused thiochromenes can be employed as either the electron donor or the electron acceptor material. Their broad absorption spectra are beneficial for harvesting a larger portion of the solar spectrum. Isomerization of benzo[b]benzo[10][11]thieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors has been shown to simultaneously improve the short-circuit current density (Jsc), and fill factor (FF) in OSCs.[12] Modification of a fused benzothiophene dioxide core with different end-capped acceptors has also been explored as a strategy to design efficient non-fullerene acceptors for high-efficacy organic solar cells.[16]
Data-Driven Insights: A Comparative Overview
To facilitate a clear comparison of the performance of different benzo-fused thiochromene derivatives, the following table summarizes key photophysical and device performance parameters from the literature.
| Compound Class | Application | Key Performance Metric | Value |
| Benzo[b]thiophenyl triphosphine Cu(I) complex | OLED Emitter | Max. EQE | 11.77%[13] |
| Acridine-benzothiophene hybrid | TADF-OLED Donor | Max. EQE | 25.6%[14] |
| Benzo[b]thieno[2,3-d]thiophene derivative | OFET | Hole Mobility | 0.057 cm²/Vs |
| Isomerized BTBT-based non-fullerene acceptor | OSC | Jsc and FF | Improved[12] |
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key molecular structures and experimental workflows.
Caption: A skeletal representation of a benzo-fused thiochromene.
Caption: A simplified workflow for the synthesis of benzo-fused thiahelicenes.
Concluding Remarks and Future Outlook
Benzo-fused thiochromene derivatives represent a vibrant and highly promising area of research in organic electronics. Their inherent structural and electronic advantages, coupled with the increasing sophistication of synthetic methodologies, have already led to impressive device performances. The future of this field lies in the continued exploration of novel synthetic routes to access even more complex and functionalized architectures. A deeper understanding of the intricate structure-property relationships, aided by computational modeling, will undoubtedly accelerate the discovery of next-generation materials with tailored properties for specific applications. As the demand for flexible, low-cost, and high-performance electronic devices continues to grow, benzo-fused thiochromenes are poised to play a pivotal role in shaping the future of organic electronics.
References
-
Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. (2022-03-23). MDPI. Retrieved from [Link]
-
Simultaneously improving the photovoltaic parameters of organic solar cells via isomerization of benzo[b]benzo[10][11]thieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors. Journal of Materials Chemistry A. Retrieved from [Link]
-
Photophysical characterization of a benzo-fused analogue of Brooker's merocyanine: solvent polarity and pH effects. (2012-12-27). PubMed. Retrieved from [Link]
-
Tunable synthesis of benzothiophene fused pyranone and thiochromen fused furan derivatives via a domino process. Organic Chemistry Frontiers. Retrieved from [Link]
-
Benzo-Fused BOPAM Fluorophores: Synthesis, Post-functionalization, Photophysical Properties and Acid sensing Applications. (2024-11-04). PubMed. Retrieved from [Link]
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Synthesis of thiochromenes. Organic Chemistry Portal. Retrieved from [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023-08-12). MDPI. Retrieved from [Link]
-
Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). (2016-08-05). ResearchGate. Retrieved from [Link]
-
Cu(I) Halide Complexes with Benzo[ b]thiophenyl Triphosphine for Highly Emissive TADF-OLEDs. (2026-02-11). PubMed. Retrieved from [Link]
-
Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions. (2017-03-18). MDPI. Retrieved from [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025-03-24). PMC. Retrieved from [Link]
-
Synthesis and characterization of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors for organic field-effect transistors. (2021-10-22). R Discovery. Retrieved from [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025-03-09). ResearchGate. Retrieved from [Link]
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Benzo‐fused BOPAM Fluorophores. Lirias. Retrieved from [Link]
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Chemistry of benzo fused chromenones and partially reduced benzo fused chromenones. ResearchGate. Retrieved from [Link]
-
Recent developments in thiochromene chemistry. RSC Publishing. Retrieved from [Link]
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Exploration of the interesting photovoltaic behavior of the fused benzothiophene dioxide moiety as a core donor with modification in acceptors for high-efficacy organic solar cells. (2022-10-11). RSC Publishing. Retrieved from [Link]
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Modification of benzoindenothiophene-based organic dye with fused thiophenes for efficient dye-sensitized solar cells. ResearchGate. Retrieved from [Link]
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Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. (2021-07-09). ACS Publications. Retrieved from [Link]
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Recent developments in thiochromene chemistry. (2024-07-31). PubMed. Retrieved from [Link]
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Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. (2021-05-25). PMC. Retrieved from [Link]
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Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (2026-01-13). PMC. Retrieved from [Link]
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Fusing Benzo[c][3][11][12]oxadiazole Unit with Thiophene for Constructing Wide-bandgap High-performance IDT-based Polymer Solar Cell Donor Material. (2018-02-13). PubMed. Retrieved from [Link]
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Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. MDPI. Retrieved from [Link]
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Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. (2022-11-03). ScienceDirect. Retrieved from [Link]
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Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry. Retrieved from [Link]
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Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization. (2013-05-31). CORE. Retrieved from [Link]
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Ester-substituted thiophene-fused benzothiadiazole as a strong electron acceptor to build D–A red emitters for highly efficient solution-processed OLEDs. Journal of Materials Chemistry C. Retrieved from [Link]
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Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs. Journal of Materials Chemistry C. Retrieved from [Link]
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025-04-28). Oriental Journal of Chemistry. Retrieved from [Link]
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Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. PMC. Retrieved from [Link]
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(PDF) SYNTHESES AND EXAMINING THE ELECTROCHEMICAL AND SPECTROSCOPIC PROPERTIES OF FUSED-THIOPHENE BASED MATERIALS WITH BENZONITRILE FUNCTIONAL GROUP. (2018-09-15). ResearchGate. Retrieved from [Link]
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Thiadiazoloquinoxaline-Fused Naphthalenediimides for n-Type Organic Field-Effect Transistors (OFETs). (2017-12-01). PubMed. Retrieved from [Link]
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Recent advances in the synthesis of [a]-benzo-fused BODIPY fluorophores. RSC Publishing. Retrieved from [Link]
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Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2023-11-23). MDPI. Retrieved from [Link]
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One-pot synthesis of functionalized benzo[b]thiophenes and their hetero-fused analogues via intramolecular copper-catalyzed S-arylation of in situ generated enethiolates. (2015-03-06). PubMed. Retrieved from [Link]
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Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications. Retrieved from [Link]
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Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. PMC. Retrieved from [Link]
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molecular weight and formula of 3,3-dimethyl-3H-benzo[f]thiochromene
An In-depth Technical Guide to 3,3-dimethyl-3H-benzo[f]thiochromene: Properties, Synthesis, and Scientific Context
This guide provides a comprehensive technical overview of 3,3-dimethyl-3H-benzo[f]thiochromene, a sulfur-containing heterocyclic compound. While direct experimental literature on this specific molecule is sparse, this document synthesizes information from foundational principles of organic chemistry and extensive data on analogous structures, including thiochromenes and the corresponding oxygen-containing benzo[f]chromenes. This approach provides a robust framework for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction: The Benzo[f]thiochromene Scaffold
Heterocyclic compounds containing sulfur have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] The thiochromene core, a sulfur analog of the widely studied chromene, imparts unique electronic and steric properties that make it a valuable scaffold in drug design.[1] Structurally, thiochromenes replace the oxygen atom of the pyran ring in a chromene with a sulfur atom. This substitution influences the molecule's reactivity, lipophilicity, and ability to interact with biological targets.[1]
The specific molecule of interest, 3,3-dimethyl-3H-benzo[f]thiochromene, belongs to the benzo-fused class of thiochromenes. This tricyclic system is formed by the fusion of a naphthalene ring system with a thiopyran ring. While its oxygen-containing counterpart, 3,3-dimethyl-3H-benzo[f]chromene, is documented, the thio-derivative represents a less explored area with potential for novel applications. This guide will establish its core properties, propose a logical synthetic pathway, and discuss its potential in the broader context of medicinal chemistry.
Core Molecular Properties
The fundamental properties of 3,3-dimethyl-3H-benzo[f]thiochromene are derived from its constituent atoms and ring structure. Based on the known formula of its oxygen analog, we can define its molecular formula and calculate its precise molecular weight.
| Property | Value | Source |
| Chemical Name | 3,3-dimethyl-3H-benzo[f]thiochromene | - |
| Molecular Formula | C₁₅H₁₄S | Deduced from Oxygen Analog[3] |
| Molecular Weight | 226.34 g/mol | Calculated |
| Monoisotopic Mass | 226.08162 g/mol | Calculated |
| Canonical SMILES | CC1(C)SC2=C(C=C1)C3=CC=CC=C3C=C2 | - |
| InChI Key | (Predicted) | - |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C", pos="1.5,1.5!"]; C12 [label="C", pos="2.5,1.5!"]; C13 [label="S", pos="2,-0.5!", fontcolor="#EA4335"]; C14 [label="C(CH3)", pos="3.2,0.5!"]; C15 [label="C(CH3)", pos="3.2,-0.5!"];
// Define edges for the bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C7 -- C8 -- C9 -- C10 -- C5; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C12 -- C14; C12 -- C15;
// Manually position nodes for a better layout// This is a simplified representation. A proper chemical drawing tool is better.// The positions below are illustrative. node1 [label="3,3-dimethyl-3H-benzo[f]thiochromene", pos="1.5,-1.5!", fontsize=12]; }
Caption: Chemical structure of 3,3-dimethyl-3H-benzo[f]thiochromene.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis would likely proceed via a two-step or one-pot reaction starting from 2-naphthalenethiol.
-
Precursor 1: 2-Naphthalenethiol. This is the sulfur-containing analog of 2-naphthol, a common starting material for benzo[f]chromenes.[5]
-
Precursor 2: 3-Methyl-2-butenoyl chloride or a related derivative. This provides the gem-dimethyl group and the remaining carbons for the thiopyran ring. An alternative could be the use of 3-methyl-2-butenal or mesityl oxide.
Experimental Protocol (Hypothetical):
-
To a solution of 2-naphthalenethiol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Slowly add 3-methyl-2-butenoyl chloride (1.1 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction would be quenched with an aqueous solution (e.g., saturated NaHCO₃).
-
The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product would be purified by column chromatography on silica gel to yield the target compound, 3,3-dimethyl-3H-benzo[f]thiochromene.
Causality and Mechanism
The reaction is expected to proceed through an initial Friedel-Crafts acylation or a related electrophilic addition of the carbonyl compound to the electron-rich naphthalene ring, followed by an intramolecular cyclization and dehydration/dehydrohalogenation to form the final heterocyclic product. The presence of the sulfur atom, a good nucleophile, facilitates the ring-closing step.
Caption: Proposed synthetic workflow for 3,3-dimethyl-3H-benzo[f]thiochromene.
Structural Characterization: Expected Spectroscopic Signatures
For any newly synthesized compound, rigorous structural characterization is essential. Based on the proposed structure, the following spectroscopic data would be expected for 3,3-dimethyl-3H-benzo[f]thiochromene.
-
¹H NMR: The proton NMR spectrum would be highly informative. Key expected signals include:
-
A singlet integrating to 6H in the upfield region (likely ~1.3-1.5 ppm) corresponding to the two equivalent methyl groups (the gem-dimethyl group).
-
A series of multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring system. The specific coupling patterns would confirm the "f" fusion of the ring.
-
A pair of doublets corresponding to the vinyl protons on the thiopyran ring.
-
-
¹³C NMR: The carbon NMR spectrum would show:
-
A quaternary carbon signal for the C3 position bearing the dimethyl groups.
-
Two signals for the equivalent methyl carbons.
-
Multiple signals in the aromatic region for the carbons of the naphthalene moiety.
-
Signals for the sp² carbons of the thiopyran ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass of the molecule (226.08162 Da). The fragmentation pattern would likely show the loss of a methyl group as a primary fragmentation pathway.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching frequencies for the aromatic and aliphatic protons, and characteristic C=C stretching bands for the aromatic and vinyl groups. The C-S bond vibration is typically weak and found in the fingerprint region.
Potential Applications and Future Directions
Thiochromene and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] By analogy, 3,3-dimethyl-3H-benzo[f]thiochromene could be a valuable scaffold for medicinal chemistry programs.
-
Anticancer Research: Many benzo[f]chromene derivatives have been investigated as cytotoxic agents.[6][7] The introduction of the sulfur atom could modulate this activity, potentially leading to new mechanisms of action or improved selectivity.
-
Antimicrobial Agents: The thiochromene scaffold is a known pharmacophore in the development of antibacterial and antifungal compounds.[1]
-
Materials Science: The extended π-system of the benzo[f]thiochromene core suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where sulfur-containing heterocycles are often employed.
The synthesis and characterization of 3,3-dimethyl-3H-benzo[f]thiochromene would be a valuable contribution to heterocyclic chemistry, opening the door to further exploration of its chemical and biological properties.
References
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Latif, E. A., et al. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Link]
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Jatin, et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
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Recent developments in thiochromene chemistry. (n.d.). RSC Publishing. [Link]
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PubChem. (n.d.). Thiochroman. National Center for Biotechnology Information. [Link]
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Jatin, et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. ResearchGate. [Link]
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El-Agrody, A. M., et al. (2019). SYNTHESIS, REACTIONS OF 3-OXO-3-(3-OXO-3H-BENZO[f] CHROMEN-2-YL)-2-(2-PHENYLHYDRAZONO) PROPANAL, AND INVESTIGATION OF THEIR ANTITUMOR ACTIVITY. ResearchGate. [Link]
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Shestopalov, A. M., et al. (2020). New synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles. Academia.edu. [Link]
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ResearchGate. (n.d.). Mechanism for the synthesis of 3H-Benzo[f]chromene-2-carboxamides. [Link]
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Al-Omar, M. A., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. National Center for Biotechnology Information. [Link]
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Abdel-Aziz, H. A., et al. (2023). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Design and synthesis of 3,4-dihydro-2H-benzo[h]chromene derivatives as potential NF-κB inhibitors. [Link]
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Van, T. N., et al. (n.d.). The chemistry of 3-nitrochromenes. Arkivoc. [Link]
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Thermodynamic Stability of 3H-Benzo[f]thiochromene Isomers in Bistable Molecular Switches
Executive Summary
The 3H-benzo[f]thiochromene scaffold has emerged as a critical structural motif in the design of second-generation overcrowded alkenes and bistable molecular switches[1]. Unlike traditional photochromic systems, derivatives incorporating the benzo[f]thiochromene moiety in the upper half (rotor) paired with a desymmetrized lower half (stator, such as fluorene) exhibit exceptional thermodynamic stability in their metastable states[2]. This technical guide provides an in-depth mechanistic and thermodynamic analysis of 3H-benzo[f]thiochromene isomers, detailing the kinetic pathways of thermal relaxation, the structural causality behind their high activation barriers, and the standardized protocols required for their experimental characterization.
Mechanistic Framework: Photochemical and Thermal Pathways
The functional utility of benzo[f]thiochromene-based switches relies on a precise two-step isomerization cycle. Irradiation with UV light induces a photochemical
Following photoexcitation, the metastable species undergoes thermal relaxation. Crucially, desymmetrized overcrowded alkenes can relax via two distinct, competing pathways[2]:
-
Thermal E-Z Isomerization (TEZI): The molecule reverts directly to the initial stable-
configuration. This represents a fully reversible switching process. -
Thermal Helix Inversion (THI): The upper thiochromene half slides past the lower half, inverting its helicity to form the opposite stable-
diastereomer.
Isomerization pathways of benzo[f]thiochromene-based molecular switches (TEZI vs. THI).
Thermodynamic Stability Profile
The incorporation of the sulfur-containing six-membered ring (benzo[f]thiochromene) fundamentally alters the thermodynamic landscape of the molecular switch compared to its oxygen-containing analog (benzo[f]chromene)[1].
| Structural Motif (Upper Half) | Heteroatom | Isomerization Pathway | Activation Energy ( | Half-life ( |
| Benzo[f]thiochromene | X = S | TEZI / THI | 109 kJ·mol⁻¹ | 35 days |
| Benzo[f]chromene | X = O | TEZI / THI | 106 kJ·mol⁻¹ | 9.4 days |
This 3 kJ·mol⁻¹ difference in activation energy translates to a nearly four-fold increase in the half-life of the metastable isomer at room temperature. This exceptional kinetic trapping makes the 3H-benzo[f]thiochromene derivative an ideal candidate for pharmacological applications or smart materials requiring long-term data storage and sustained bistability[1].
Structural Causality and Steric Dynamics
The synthesis of the 3H-benzo[f]thiochromene core often involves the 6-endo-dig cyclization of S-aryl propargyl sulfides, where substitution at the propargylic position leverages the Thorpe-Ingold effect to favor intramolecular ring closure[3]. When integrated into a molecular switch via a Barton-Kellogg coupling, the resulting tetrasubstituted alkene is highly hindered[2].
The Causality of Stability: Why does the sulfur atom impart such a dramatic increase in stability? The causality lies in the transition state geometry during thermal relaxation. The larger van der Waals radius of sulfur (~1.80 Å) compared to oxygen (~1.52 Å) restricts the conformational flexibility of the upper rotor. As the benzo[f]thiochromene moiety attempts to slide past the lower fluorene stator during THI or TEZI, the increased steric clash in the "fjord region" of the molecule forces the system into a highly strained transition state. Furthermore, the specific C-S bond lengths alter the trajectory of the upper rotor, elevating the activation barrier (
Experimental Methodologies for Kinetic Tracking
To accurately determine the thermodynamic parameters (
Experimental workflow for thermodynamic characterization of metastable isomers.
Protocol 1: Photochemical Generation of Metastable Isomers
-
Sample Preparation: Dissolve the stable-
isomer of the benzo[f]thiochromene derivative in spectroscopic-grade heptane (or degassed DMSO-d6 for NMR tracking) to a concentration of M. -
Irradiation: Irradiate the solution using a 365 nm LED source at 20 °C.
-
Monitoring: Continuously monitor the UV-Vis and CD spectra. The stable isomer typically exhibits a strong Cotton effect around 400 nm, indicative of its helical shape[1].
-
Photostationary State (PSS): Cease irradiation when the CD signal inverts and stabilizes, indicating maximum conversion to the metastable-
isomer.
Protocol 2: Kinetic Tracking and Eyring Plot Extraction
-
Thermal Incubation: Transfer the irradiated sample to a temperature-controlled sample holder. Because the half-life is impractically long at room temperature (
days), elevate the temperature to a range of 60 °C to 90 °C to accelerate the relaxation process to a measurable timeframe[1]. -
Data Acquisition (CD): Record the decay of the CD signal at the
of the metastable isomer at regular intervals. -
Data Acquisition (HPLC): Concurrently, extract aliquots and analyze via chiral HPLC (e.g., using a Chiralpak AD-H column) to quantify the exact ratios of Metastable-
, Stable-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> , and Stable- . This step is critical to differentiate the specific rate constant of TEZI from THI. -
Thermodynamic Calculation: Plot
versus to generate an Eyring plot. The slope of this plot yields the enthalpy of activation ( ), and the y-intercept yields the entropy of activation ( ). The overall Gibbs free energy of activation ( ) is then derived to confirm the 109 kJ·mol⁻¹ barrier.
References
-
Spectroscopic and Theoretical Identification of Two Thermal Isomerization Pathways for Bistable Chiral Overcrowded Alkenes. Chemistry - A European Journal.[Link]
-
Dynamic transfer of chirality in photoresponsive systems. University of Groningen.[Link]
-
From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation. The Journal of Organic Chemistry.[Link]
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literature review on benzo[f]thiochromene photochromism
An In-Depth Technical Guide to the Photochromism of Benzo[f]thiochromenes
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the photochromism of benzo[f]thiochromene derivatives, a fascinating class of molecular switches. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the core principles governing their light-induced transformations, the methodologies for their synthesis and characterization, and their burgeoning applications, particularly in the realm of photopharmacology and advanced materials.
Introduction: The Phenomenon of Photochromism
Photochromism describes the reversible transformation of a chemical species between two forms, A and B, which possess distinct absorption spectra.[1][2][3] This transformation is induced in at least one direction by electromagnetic radiation.[2] The phenomenon allows for the light-mediated switching of various molecular properties, including color, fluorescence, refractive index, and biological activity, making photochromic compounds ideal candidates for developing "smart" materials and externally controllable biological probes.[2][4]
While several families of photochromic molecules exist, including spiropyrans, azobenzenes, and fulgides, the diarylethene family and its heterocyclic analogues have garnered significant attention due to their exceptional thermal stability and high fatigue resistance.[4][5] Benzo[f]thiochromenes, as heterocyclic variants within this broader class, offer a robust scaffold for designing novel photoswitchable systems with tailored properties.
The Benzo[f]thiochromene Scaffold: Synthesis and Structure
The core structure of benzo[f]thiochromene consists of a thiochromene moiety fused to a benzene ring. This scaffold serves as the foundation for a vast array of derivatives where substituents can be strategically introduced to modulate the photophysical and photochemical properties.
Synthetic Strategies
A common and efficient method for synthesizing substituted benzo[f]chromene and thiochromene derivatives is the one-pot, three-component reaction.[6][7] This approach offers high atom economy and procedural simplicity.
Exemplary Protocol: One-Pot Synthesis of a 1H-Benzo[f]chromene Derivative
This protocol is adapted from methodologies reported for the synthesis of analogous benzo[f]chromene derivatives.[6][8]
-
Reactant Preparation : In a round-bottom flask, dissolve 6-substituted-2-naphthol (1 mmol), an appropriate aromatic aldehyde (1 mmol), and an active methylene compound such as malononitrile (1 mmol) in absolute ethanol (15 mL).
-
Catalyst Addition : Add a catalytic amount of a base, such as piperidine (0.1 mmol), to the mixture. The choice of a basic catalyst is crucial as it facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene compound.
-
Reaction Conditions : The mixture can be refluxed or subjected to ultrasonic irradiation.[8] Ultrasonic irradiation often leads to shorter reaction times and higher yields.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification : Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure benzo[f]chromene derivative.
-
Characterization : Confirm the structure of the synthesized compound using standard spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, as well as mass spectrometry.[6][8]
The Photochemical Heart: Mechanism of Isomerization
The photochromism of benzo[f]thiochromenes, like other diarylethene-type compounds, is predicated on a reversible 6π-electrocyclization reaction.[9]
-
Open Form (Colorless) : In its thermodynamically stable state, the molecule exists in an "open" form. In this conformation, the π-systems of the aromatic rings are not fully conjugated, and the molecule typically absorbs in the UV region of the spectrum, rendering it colorless.
-
Photocyclization : Upon irradiation with UV light of a specific wavelength (λ₁), the open form undergoes a conrotatory 6π-electrocyclization. This process forms a new carbon-carbon single bond, leading to the "closed" form.
-
Closed Form (Colored) : The closed form possesses a more extended and planar π-conjugated system. This extended conjugation lowers the HOMO-LUMO energy gap, causing a significant bathochromic shift (shift to longer wavelengths) in the absorption spectrum into the visible range.[10] Consequently, the closed isomer is colored.
-
Cycloreversion : The system can be reverted to the original open form by irradiation with visible light (λ₂) or, in some cases, by a thermal pathway. This process is known as cycloreversion or ring-opening.
The thermal irreversibility of the closed form is a key advantage of this class of compounds, ensuring that the "colored" state is stable in the dark, a critical feature for applications like optical data storage.[4]
Caption: Reversible photoisomerization of benzo[f]thiochromene.
Key Photophysical Parameters and Their Characterization
To evaluate the performance of a photochromic molecule for a specific application, several key parameters must be quantified. The overall workflow involves synthesis followed by a suite of spectroscopic analyses.
Caption: Workflow for characterization of photochromic compounds.
Absorption Spectra
The absorption spectra of the open and closed forms determine the wavelengths of light required for switching and the resulting color. These are readily measured using a standard UV-Vis spectrophotometer. The open form typically shows strong absorption in the UV-A range, while the closed form has a characteristic absorption band in the visible spectrum.[4]
Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction.[11] It is defined as the number of molecules that undergo the reaction divided by the number of photons absorbed.[12][13] A high quantum yield is desirable for applications requiring rapid and efficient switching with low light intensity.
| Parameter | Symbol | Description | Typical Range (Diarylethenes) |
| Cyclization Quantum Yield | ΦO→C | Efficiency of the UV-induced ring-closing reaction. | 0.2 - 0.6 |
| Cycloreversion Quantum Yield | ΦC→O | Efficiency of the visible light-induced ring-opening reaction. | 0.01 - 0.1 |
| Molar Absorptivity | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. | 10³ - 10⁵ L mol⁻¹ cm⁻¹ |
Table 1: Key photophysical parameters for photochromic systems. (Note: Ranges are typical for the broader diarylethene class, as specific data for benzo[f]thiochromenes is sparse).
Protocol: Quantum Yield Determination via Chemical Actinometry
This method compares the rate of the photochromic reaction to that of a well-characterized photochemical reaction (the actinometer), often the potassium ferrioxalate system.[11]
-
Actinometer Preparation : Prepare a 0.006 M solution of potassium ferrioxalate. This solution is highly sensitive to light and should be handled in a dark room.
-
Photon Flux Determination :
-
Irradiate a known volume of the actinometer solution with the same monochromatic light source (e.g., a filtered mercury lamp or LED at λ₁) that will be used for the sample.[1]
-
After a set time, stop the irradiation and add a phenanthroline solution and a buffer. The photoreduction of Fe³⁺ to Fe²⁺ is quantified by the formation of a colored Fe²⁺-phenanthroline complex, which is measured spectrophotometrically.
-
The number of Fe²⁺ ions formed is directly proportional to the number of photons absorbed, allowing for the calculation of the incident photon flux (I₀).[11]
-
-
Sample Irradiation : Irradiate a solution of the benzo[f]thiochromene of known concentration with the same light source for a set period.
-
Monitoring Reaction Progress : Monitor the change in absorbance at the λ_max of the newly formed closed isomer in real-time using a UV-Vis spectrometer.[14]
-
Calculation : The quantum yield (Φ_sample) is calculated using the equation: Φ_sample = (dC/dt)₀ / (I₀ * f_sample), where (dC/dt)₀ is the initial rate of concentration change of the photochromic species, I₀ is the photon flux, and f_sample is the fraction of light absorbed by the sample.[11]
Transient Absorption Spectroscopy (TAS)
TAS is an indispensable tool for studying the short-lived excited states and reaction intermediates involved in photochromic transformations.[15] In a typical pump-probe experiment, a high-intensity "pump" pulse excites the molecule, and a time-delayed, broadband "probe" pulse measures the absorption spectrum of the transient species.[16][17]
Experimental Insights from TAS:
-
Timescale of Isomerization : TAS can resolve the formation of the closed-ring isomer on timescales from femtoseconds to milliseconds, providing direct insight into the reaction dynamics.
-
Identification of Intermediates : The technique can identify short-lived excited singlet or triplet states that are precursors to the final photoproduct.
-
Kinetic Analysis : By varying the delay between the pump and probe pulses, a complete kinetic profile of the formation and decay of transient species can be constructed.[16]
Structure-Property Relationships
The true power of the benzo[f]thiochromene scaffold lies in the ability to tune its photochromic properties through synthetic modification. The electronic nature and position of substituents on the aromatic rings have a profound impact.
-
Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or amino (-NH₂) can shift the absorption spectra of both isomers to longer wavelengths (red-shift).
-
Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or cyano (-CN) can also cause significant spectral shifts and have been shown in related diarylethene systems to increase the cyclization quantum yield but potentially reduce the thermal stability of the closed form.[5]
-
Steric Hindrance : Bulky substituents placed near the reactive carbon atoms can influence the conformation of the open isomer and affect the efficiency of the cyclization reaction.
Applications in Drug Development and Beyond
The ability to externally control molecular properties with light opens up a plethora of applications. For professionals in drug development, the concept of photopharmacology is particularly compelling.
-
Photocontrolled Biological Activity : Benzo[f]chromene derivatives have demonstrated significant cytotoxic potential against various cancer cell lines, including breast, colorectal, and liver cancer.[6][7][8] By integrating a photochromic thiochromene core, it is conceivable to design prodrugs that are biologically inactive in their open form but become potent cytotoxic agents upon light-induced conversion to their closed form. This would allow for highly localized drug activation at a tumor site, minimizing systemic toxicity.
-
Targeted Enzyme Inhibition : Some benzo[f]chromene derivatives have been investigated as inhibitors of key signaling proteins like EGFR tyrosine kinase.[6] A photoswitchable version could allow for the reversible inhibition of enzyme activity, providing researchers with a powerful tool to study cellular signaling pathways with high spatiotemporal precision.
-
Antimicrobial Agents : The scaffold has also shown promise in the development of new antimicrobial agents.[7] Light-activated antibiotics could offer a strategy to combat localized infections while reducing the risk of promoting widespread antibiotic resistance.
Beyond medicine, these molecules are candidates for:
-
High-Density Optical Data Storage : The two stable, interconvertible states can represent the "0" and "1" of a binary code.[4][12]
-
Molecular Logic Gates : The switching behavior can be harnessed to perform logical operations at the molecular level.[2]
-
Smart Materials : Incorporation into polymers can yield materials whose color, transparency, or refractive index can be modulated with light.[4][18]
Conclusion and Future Outlook
Benzo[f]thiochromenes represent a promising and versatile platform for the design of advanced photoresponsive systems. Their robust structure, combined with the tunability of their photochemical properties, makes them highly attractive for both fundamental research and applied sciences. The convergence of synthetic chemistry, photophysics, and biology is paving the way for their use in next-generation therapeutics where treatment can be precisely controlled by light. Future research will undoubtedly focus on refining their photophysical properties—such as shifting their activation wavelengths into the biocompatible near-infrared (NIR) window—and demonstrating their efficacy in complex biological environments.
References
- Akbari, A., et al. (n.d.). Photochemical synthesis of benzo[f]chromene. RSC Publishing.
- BenchChem. (n.d.). A Comparative Guide to the Quantum Yield of Photochromic Methacrylates. Benchchem.
- Kainz, Q. M., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.
- Abd El-Wahab, A. H. F., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. PMC.
- Yamamoto, S., et al. (2017). Mathematical optimization approach for estimating the quantum yield distribution of a photochromic reaction in a polymer. AIP Publishing.
- Ensafi, A. A., et al. (2025). Design and applications of photochromic compounds for quantitative chemical analysis and sensing. RSC Publishing.
- Bianco, A., et al. (2011). Kinetics of Photochromic Conversion at the Solid State: Quantum Yield of Dithienylethene-Based Films. The Journal of Physical Chemistry A - ACS Publications.
- Abd El-Wahab, A. H. F., et al. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. PubMed.
- Barachevsky, V. A., et al. (2024). Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. PMC.
- Barachevsky, V. A., et al. (2024). Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. Beilstein Journals.
- Galangau, O., et al. (2025). Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives.
- Chen, S., et al. (2025). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate.
- Unnamed author. (n.d.). Synthesis and Photochromism studies of 1-(2-methyl-3- benzothiophene)-2-[2-methyl-5-pyrenyl-3-thienyl] perfluorocyclopentene.
- Unnamed author. (2025). Benzo[b]furan Platforms for Tailorable Photochromic Molecules. R Discovery.
- Unnamed author. (n.d.). Introduction to Transient Spectroscopy and its applications. Andor - Oxford Instruments.
- Unnamed author. (n.d.). Transient absorption spectroscopy to explore cellular pathways to photobiomodulation. OSTI.
- Moreno Oliva, M. (2017). Transient Absorption and Raman Spectroscopies in Organic Electronics. RIUMA Repository.
- Unnamed author. (2026). Transient absorption spectroscopy: a mechanistic tool for triplet sensitizers and their applications. Chemical Society Reviews (RSC Publishing).
- Unnamed author. (n.d.). Transient Absorption Spectroscopy. THE FLEMING GROUP.
- Unnamed author. (2022). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. MDPI.
- Unnamed author. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. PMC.
- Feringa, B. L., & Browne, W. R. (Eds.). (2023). History and fundamentals of molecular photochromism. ConnectSci.
- Francotte, P., et al. (2021). Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. ACS Chemical Neuroscience - ACS Publications.
Sources
- 1. Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group [beilstein-journals.org]
- 3. connectsci.au [connectsci.au]
- 4. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
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- 17. THE FLEMING GROUP - Transient Absorption Spectroscopy [sites.google.com]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Acid-Mediated Cyclization of Propargyl Alcohols to Thiochromenes
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the Acid-Mediated Synthesis of 2H-Thiochromenes from Propargyl Alcohols , addressing the specific mechanistic challenges of working with sulfur nucleophiles and alkyne electrophiles.
Executive Summary
Thiochromenes (2H-1-benzothiopyrans) are privileged scaffolds in drug discovery, exhibiting potent anticancer and anti-inflammatory activities. Traditional synthesis often requires pre-functionalized thiosalicylaldehydes or harsh thermal rearrangements. This guide details a robust, modular acid-mediated protocol converting propargyl alcohols and thiophenols into thiochromenes.
Unlike simple acid-catalyzed cyclizations of oxygen analogs (chromenes), the reaction with sulfur is complicated by the high nucleophilicity of thiols and the "poisoning" effect on many catalysts. This protocol utilizes a Sequential Acid Catalysis (SAC) strategy:
-
Brønsted Acid Activation (PTSA): Facilitates rapid S-propargylation to form the sulfide intermediate.
-
Lewis Acid Activation (Ag/I/Au): Promotes the challenging 6-endo-dig cyclization to the final thiochromene.
Mechanistic Insight & Pathway Design
The transformation proceeds through two distinct mechanistic phases. Understanding this dichotomy is critical for high yields.
The Mechanistic Challenge
-
Competing Pathways: Simple Brønsted acids (e.g., TFA, TfOH) often lead to thiochromans (saturated ring) via hydrothiolation/cyclization or disulfide formation, rather than the desired unsaturated thiochromene .
-
The "Gem-Disubstituent" Effect: Successful cyclization often relies on the Thorpe-Ingold effect. Propargyl alcohols with quaternary centers (gem-dimethyl or cyclohexyl) cyclize significantly faster than secondary alcohols.
Reaction Pathway Diagram
The following diagram illustrates the bifurcated pathway where the choice of "Acid" determines the product (Thiochromene vs. Thiochroman).
Caption: Figure 1. Divergent reaction pathways. Path A (Lewis Acid) yields Thiochromenes; Path B (Strong Brønsted Acid) typically yields saturated Thiochromans.
Experimental Protocol
Materials & Reagents
-
Substrate: Tertiary Propargyl Alcohol (1.0 equiv).
-
Nucleophile: Thiophenol derivative (1.2 – 1.3 equiv).
-
Catalyst 1 (S-Alkylation): p-Toluenesulfonic acid monohydrate (PTSA·H₂O), 5 mol%.[1]
-
Catalyst 2 (Cyclization): Silver(I) Triflimide (AgNTf₂) or N-Iodosuccinimide (NIS) for electrophilic cyclization.
-
Solvent: Nitromethane (MeNO₂) or 1,2-Dichloroethane (DCE). Note: MeNO₂ is superior for the cationic intermediate stability.
Step-by-Step Procedure (Sequential One-Pot)
This protocol minimizes isolation steps while ensuring the distinct conditions required for each mechanistic step are met.
Step 1: Acid-Catalyzed S-Propargylation
-
Charge: To a flame-dried reaction vial, add the Propargyl Alcohol (0.5 mmol, 1.0 equiv) and Nitromethane (1.0 mL, 0.5 M).
-
Add Nucleophile: Add Thiophenol (0.65 mmol, 1.3 equiv).
-
Catalysis: Add PTSA·H₂O (4.8 mg, 5 mol%).
-
Reaction: Stir at Room Temperature (25 °C) for 30–60 minutes.
-
Checkpoint: Monitor by TLC.[2] The alcohol spot should disappear, replaced by the less polar propargyl sulfide.
-
Note: If the reaction is sluggish (secondary alcohols), heat to 50 °C.
-
Step 2: Lewis Acid-Mediated Cyclization 5. Add Cyclization Promoter: Once Step 1 is complete, add AgNTf₂ (5 mol%) or NIS (1.2 equiv) directly to the reaction mixture.
- Option: For metal-free conditions, use I₂ (1.2 equiv) + NaHCO₃, though yields may vary.
- Reaction: Stir at Room Temperature (for Iodo-cyclization) or 60–80 °C (for Ag-catalyzed hydroarylation) for 2–4 hours.
- Quench:
- For Ag/Acid: Dilute with DCM, wash with sat. NaHCO₃.
- For NIS/Iodine: Wash with sat. Na₂S₂O₃ (to remove excess iodine) followed by NaHCO₃.
- Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Optimization & Scope Data
The following data summarizes the effect of catalyst and solvent choice on the reaction outcome (based on S-phenyl propargyl sulfide intermediate).
| Entry | Catalyst System (Step 1 / Step 2) | Solvent | Temp (°C) | Yield (%) | Product Type |
| 1 | PTSA (5%) / AgNTf₂ (5%) | MeNO₂ | 60 | 88 | Thiochromene |
| 2 | PTSA (5%) / NIS (1.2 eq) | DCE | 25 | 82 | 3-Iodo-Thiochromene |
| 3 | TfOH (20%) / None | DCM | 25 | 65 | Thiochroman (Saturated) |
| 4 | FeCl₃ (10%) / None | MeCN | 80 | 45 | Complex Mixture |
| 5 | PTSA (5%) / None | MeNO₂ | 25 | 95 | Propargyl Sulfide (No Cyclization) |
Key Findings:
-
Solvent Effect: Nitromethane (MeNO₂) stabilizes the polar transition states better than Toluene or DCM, increasing reaction rate.
-
Catalyst Specificity: Simple Brønsted acids (Entry 3) tend to over-reduce the product to thiochromans. A soft Lewis acid (Ag, Au, I+) is required to activate the alkyne for 6-endo-dig cyclization without reducing the double bond.
Troubleshooting & Critical Parameters
The "Gem-Dimethyl" Effect
Substrates lacking substitution at the propargyl position (secondary alcohols) cyclize poorly due to entropic penalties.
-
Solution: For secondary propargyl alcohols, increase Step 2 temperature to 100 °C or switch to a Gold catalyst (AuCl₃/AgOTf), which is more potent than Silver for unhindered alkynes.
Disulfide Byproducts
Oxidation of thiophenols to disulfides is a common side reaction.
-
Prevention: Degas solvents with N₂ prior to use. Ensure the reaction time in Step 1 is not prolonged unnecessarily.
Regioselectivity (6-endo vs 5-exo)
-
Observation: 5-exo-dig cyclization (forming thiophenes) is a competing pathway.
-
Control: The 6-endo pathway is favored by electron-rich alkynes and the presence of the quaternary center (gem-disubstituent effect).
References
-
Synthesis of Thiochromenes via Propargyl Sulfides: M. J. Aliaga, et al. From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation.[3]J. Org.[3] Chem. 2021, 86, 10, 7078–7091. [Link]
-
Triflic Acid Catalyzed Synthesis of Thiochromans (Contrast): M. D. Vu, et al. Triflic-Acid-Catalyzed Tandem Allylic Substitution–Cyclization Reaction of Alcohols with Thiophenols—Facile Access to Polysubstituted Thiochromans.[4][5][6]ACS Omega 2018, 3, 8, 8945–8951. [Link]
-
FeCl3 Catalyzed Propargylation: Z. P. Zhan, et al.[3][7][8] A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols.[8]J. Org.[3] Chem. 2006, 71, 21, 8298–8301. [Link]
-
Organocatalytic Approaches (Thioesters): N. A. Ahlemeyer, V. B.[9][10] Birman. Asymmetric Catalytic Synthesis of Thiochromenes via an Acyl Transfer-Initiated Cascade.Org.[3][9][11][12][13] Lett. 2016, 18, 14, 3454–3457. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triflic-Acid-Catalyzed Tandem Allylic Substitution-Cyclization Reaction of Alcohols with Thiophenols-Facile Access to Polysubstituted Thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triflic-Acid-Catalyzed Tandem Allylic Substitution–Cyclization Reaction of Alcohols with Thiophenols—Facile Access to Polysubstituted Thiochromans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols [organic-chemistry.org]
- 8. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]
- 9. Asymmetric Catalytic Synthesis of Thiochromenes via an Acyl Transfer-Initiated Cascade [organic-chemistry.org]
- 10. Thiochromene synthesis [organic-chemistry.org]
- 11. An expeditious FeCl3-catalyzed cascade 1,4-conjugate addition/annulation/1,5-H shift sequence for modular access of all-pyrano-moiety-substituted chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols [organic-chemistry.org]
- 13. preprints.org [preprints.org]
Application Note: Precision Synthesis of Photochromic Benzo[f]thiochromene Dyes
Executive Summary & Scientific Rationale
Photochromic dyes based on the benzo[f]thiochromene (also known as naphtho[2,1-b]thiopyran) scaffold represent a high-performance class of T-type (thermally reversible) photoswitches.[1] Structurally analogous to the widely used naphthopyrans (benzo[f]chromenes), these sulfur-containing heterocycles offer distinct advantages:
-
Red-Shifted Absorption: The substitution of oxygen with sulfur (a softer, larger heteroatom) typically induces a bathochromic shift in the absorption of the open-ring merocyanine form.
-
Enhanced Fatigue Resistance: Thiochromenes often exhibit superior resistance to photodegradation compared to their oxygen counterparts, making them critical candidates for ophthalmic lenses and optical data storage.
-
Tunable Kinetics: The C-S bond length and thiophene-like aromaticity in the closed form alter the ring-opening/closing activation energies.
This guide details the synthesis of 3,3-diaryl-3H-benzo[f]thiochromenes via the acid-catalyzed condensation of 2-naphthalenethiol with 1,1-diarylprop-2-yn-1-ols.[1] This route is preferred over the reduction of thiochromones for its directness and flexibility in substituent design.
Retrosynthetic Analysis & Mechanism
The construction of the 3H-benzo[f]thiochromene core relies on a biomimetic cascade involving propargylation, rearrangement, and cyclization.[1]
Reaction Pathway[2][3][4][5][6][7][8][9]
-
S-Alkylation: Acid-catalyzed substitution of the propargyl alcohol hydroxyl group by the thiol.
-
Thio-Claisen Rearrangement: The resulting propargyl aryl sulfide undergoes a [3,3]-sigmatropic rearrangement to form an allenyl thione intermediate.
-
Electrocyclic Ring Closure: A [1,5]-hydrogen shift followed by 6
-electrocyclization yields the final 3H-benzo[f]thiochromene.[1]
Figure 1: Mechanistic pathway for the cascade synthesis of benzo[f]thiochromenes.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 1,1-Diaryl-2-propyn-1-ol Precursors
Prerequisite for the core synthesis.[1] This step installs the photochromic "switching" carbons.
Reagents:
-
Benzophenone derivative (10 mmol)[1]
-
Sodium acetylide (18 wt% in xylene) OR Lithium acetylide-ethylenediamine complex[1]
-
Anhydrous THF (Tetrahydrofuran)[1]
-
Ammonium chloride (sat. aq.)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Add 20 mL anhydrous THF.
-
Reagent Preparation: Dissolve the benzophenone derivative (10 mmol) in 10 mL THF.
-
Addition: Cool the acetylide solution (1.2 equiv, 12 mmol) to 0°C. Add the benzophenone solution dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.
-
Quench: Carefully pour the mixture into 50 mL ice-cold saturated NH₄Cl solution.
-
Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: The crude propargyl alcohol is often pure enough. If not, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]
Protocol B: Condensation to 3,3-Diaryl-3H-benzo[f]thiochromene
The core synthesis step.[1] Note: Sulfur is prone to oxidation; inert atmosphere is mandatory.
Reagents:
-
2-Naphthalenethiol (2-Thionaphthol) (1.0 equiv)[1]
-
1,1-Diaryl-2-propyn-1-ol (from Protocol A) (1.0 equiv)[1]
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR p-Toluenesulfonic acid (p-TSA) (0.05 equiv).[1] Note: PPTS is milder and preferred to prevent polymerization.
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).[1]
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Methodology:
-
Inert Environment: Charge a 50 mL Schlenk tube or RBF with a magnetic stir bar. Cycle vacuum/Argon 3 times to remove oxygen.
-
Expert Insight: Oxygen causes dimerization of the thiol to dinaphthyl disulfide, a dead-end byproduct.[1]
-
-
Dissolution: Add 2-Naphthalenethiol (5 mmol, 0.80 g) and the Propargyl Alcohol (5 mmol) to the flask.
-
Solvent Addition: Add 25 mL of degassed anhydrous DCE or Toluene via syringe.
-
Catalysis: Add the acid catalyst (PPTS: 0.5 mmol, 125 mg).
-
Reflux: Heat the reaction mixture to reflux (83°C for DCE, 110°C for Toluene).
-
Duration: 2–6 hours. Monitor by TLC.[3] The product usually has a higher R_f than the starting alcohol.
-
-
Workup:
-
Cool to RT.
-
Dilute with CH₂Cl₂ (50 mL).
-
Wash with saturated NaHCO₃ (2 x 30 mL) to remove the acid catalyst.
-
Wash with water (1 x 30 mL) and brine (1 x 30 mL).[1]
-
Dry over anhydrous MgSO₄ and filter.
-
-
Purification:
-
Concentrate under reduced pressure.
-
Column Chromatography: Silica gel.[3][4] Eluent: Hexane/CH₂Cl₂ (typically 95:5 to 80:20).[1]
-
Note: The product is often a slightly off-white or pale yellow solid that turns colored (pink/purple) on the column if exposed to strong light. Perform chromatography in low light if possible.
-
-
Recrystallization: Recrystallize from Hexane/Ethanol or Acetonitrile for analytical purity.
Characterization & Validation
Data Summary Table: Expected Properties
| Parameter | Method | Expected Observation |
| Appearance | Visual | Pale yellow/off-white solid (Closed form) |
| ¹H NMR | CDCl₃, 400 MHz | Vinyl Protons: Doublets at δ 6.0–6.5 ppm (J ≈ 10 Hz) corresponding to H-1 and H-2 of the pyran ring.[1] Aromatic: Multiplets δ 7.0–8.0 ppm. |
| ¹³C NMR | CDCl₃, 100 MHz | Quaternary C3: Signal at δ ~80–85 ppm (sp³ carbon attached to S and two Aryls).[1] |
| Photochromism | UV Irradiation (365 nm) | Rapid color change to purple/blue (Open form).[1] |
| Bleaching | Dark/Visible Light | Thermal fading back to colorless (T-type).[1] |
Photochromic Mechanism
Upon UV irradiation, the C-S bond at the sp³ carbon breaks, allowing the molecule to planarize into a conjugated merocyanine-like structure.
Figure 2: Reversible photochromic transformation of benzo[f]thiochromene.
Expert Insights & Troubleshooting
-
Disulfide Formation: If you observe a persistent spot at high R_f on TLC that is not photochromic, it is likely 2,2'-dinaphthyl disulfide.[1]
-
Solution: Ensure rigorous degassing of solvents and use fresh thiol.
-
-
Incomplete Cyclization: Sometimes the intermediate propargyl sulfide is isolated.
-
Solution: Increase reaction temperature (switch from DCE to Toluene) or add a stronger Lewis acid (e.g., InCl₃ or Bi(OTf)₃) to drive the rearrangement.[1]
-
-
Purification: Silica gel is slightly acidic and can degrade the open form if the column is run too slowly. Add 1% Triethylamine to the eluent to neutralize the silica if degradation is observed.
References
-
Feringa, B. L., et al. (2016).[1] Spectroscopic and Theoretical Identification of Two Thermal Isomerization Pathways for Bistable Chiral Overcrowded Alkenes. University of Groningen. (Discusses benzo[f]thiochromene synthesis and kinetics).
-
Gabbutt, C. D., Heron, B. M., et al. (2003).[1] Observations on the synthesis of photochromic naphthopyrans. European Journal of Organic Chemistry. (Foundational protocol for the oxygen analogs, adaptable to sulfur).
-
Organic Chemistry Portal. Synthesis of thiochromenes. (General methodologies for thiochromene ring construction).
-
Perevozchikova, P. S., et al. (2021).[1][5] Synthesis and Photochromic Properties of a Novel Chromene Derivative. INEOS OPEN.[5] (Protocol details for diaryl-chromene condensation).
Sources
- 1. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 3,3-Dimethyl-3H-benzo[f]thiochromene
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 3,3-dimethyl-3H-benzo[f]thiochromene . This scaffold is a critical precursor in the development of photochromic materials and pharmacological agents. Traditional thermal synthesis often suffers from prolonged reaction times (12–24 hours) and harsh conditions that lead to oxidative degradation of the sulfur moiety.
By utilizing controlled microwave irradiation, this protocol achieves:
-
Reaction Time Reduction: From hours to <20 minutes.
-
Yield Improvement: >85% isolated yield (vs. ~60% thermal).
-
Selectivity: Minimized formation of disulfide byproducts.
Scientific Background & Mechanism[1]
The synthesis relies on the condensation of 2-naphthalenethiol with 1,1-dimethylpropargyl alcohol (2-methyl-3-butyn-2-ol). The reaction proceeds via an initial acid-catalyzed S-alkylation followed by a cascade of pericyclic reactions.
Mechanistic Pathway[2]
-
S-Alkylation: Formation of the propargyl aryl sulfide.
-
[3,3]-Sigmatropic Rearrangement: Thermal rearrangement of the sulfide to the allenyl thiol intermediate.
-
[1,5]-Hydrogen Shift & Cyclization: Tautomerization and electrocyclic ring closure to form the 3H-benzo[f]thiochromene core.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the cascade synthesis of the target thiochromene.
Experimental Protocol
Materials & Equipment
| Reagent | CAS No. | Purity | Role |
| 2-Naphthalenethiol | 91-60-1 | 98% | Nucleophile |
| 2-Methyl-3-butyn-2-ol | 115-19-5 | 98% | Electrophile |
| p-Toluenesulfonic acid (p-TSA) | 104-15-4 | >99% | Catalyst |
| Toluene (Anhydrous) | 108-88-3 | 99.8% | Solvent |
Equipment:
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave).[1]
-
Vessel: 10 mL pressure-sealed glass vial with Teflon/silicon septum.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal).
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a 10 mL microwave vial, dissolve 2-naphthalenethiol (1.0 mmol, 160 mg) in 3 mL of anhydrous toluene.
-
Add 2-methyl-3-butyn-2-ol (1.2 mmol, 117 µL) via micropipette.
-
Add p-TSA (0.1 mmol, 17 mg) as the catalyst.
-
Add a magnetic stir bar and seal the vial with a crimp cap.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. This "Ramp-to-Temperature" method prevents pressure spikes and ensures safe rearrangement.
| Parameter | Setting | Rationale |
| Temperature | 110 °C | Optimal for [3,3]-rearrangement activation. |
| Ramp Time | 2:00 min | Prevents solvent superheating. |
| Hold Time | 15:00 min | Sufficient for complete conversion. |
| Pressure Limit | 200 psi | Safety cutoff (Toluene bp is 110°C). |
| Power | Max 150 W | Dynamic power mode enabled. |
| Stirring | High | Ensures homogenous heat distribution. |
Step 3: Workup & Purification [1]
-
Cool the vial to <50 °C using compressed air (integrated in reactor).
-
Open the vial and dilute the mixture with Ethyl Acetate (10 mL).
-
Wash with saturated NaHCO₃ (2 x 10 mL) to neutralize the acid catalyst.
-
Wash with Brine (10 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate under
Sources
Application Note: High-Performance Optical Switching with 3,3-Dimethyl-3H-benzo[f]thiochromene
Executive Summary
3,3-dimethyl-3H-benzo[f]thiochromene (hereafter DBTC ) represents a sulfur-substituted analog of the classical photochromic naphthopyrans. While oxygen-based chromenes are ubiquitous in ophthalmic lenses, the thio-analog offers distinct advantages for optical switching and photonic logic gates :
-
Enhanced Refractive Index Modulation (
): The higher polarizability of the sulfur atom (compared to oxygen) results in a larger change in refractive index upon ring opening, essential for efficient phase modulation in waveguides. -
Red-Shifted Absorption: The thio-analog typically exhibits a bathochromic shift, allowing for switching triggers at lower energy wavelengths (near-visible UV).
-
Fatigue Resistance: Thiochromenes demonstrate robust reversibility, critical for the high-cycle demands of optical computing elements.
This guide details the synthesis, thin-film fabrication, and optical characterization of DBTC for use in Mach-Zehnder Interferometer (MZI) based optical switches.
Mechanism of Action
The optical switching capability of DBTC relies on T-type (Thermally reversible) photochromism .
-
Rest State (Closed Form): The molecule exists as a colorless, closed-ring thiochromene. It is transparent to visible light.
-
Excitation (Open Form): Upon irradiation with UV light (
), the C–S bond at the spiro-center cleaves. This electrocyclic ring-opening generates a set of merocyanine isomers (Transoid-Cis and Transoid-Trans). -
Optical Effect: The open form possesses a highly conjugated
-system, resulting in:-
Strong Absorption: Appearance of color (yellow/orange).
-
Refractive Index Change (
): The structural planarization and electronic delocalization significantly increase the material's refractive index.
-
-
Reversion: Removal of UV light allows the molecule to thermally relax back to the closed state (seconds to minutes), or it can be driven back photochemically (P-type behavior) depending on substituents, though DBTC is primarily T-type.
Mechanistic Pathway (DOT Diagram)
Figure 1: The reversible transformation between the closed thiochromene and open merocyanine forms drives the refractive index modulation.
Protocol: Chemical Synthesis of DBTC
Note: This synthesis adapts the standard acid-catalyzed condensation of naphthols/thionaphthols with propargyl alcohols.
Materials Required[1][2][3][4][5][6][7][8]
-
Precursors: 2-Naphthalenethiol (CAS: 91-60-1), 3-Methyl-2-butenal (Prenal) OR 2-Methyl-3-butyn-2-ol.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Titanium(IV) ethoxide.
-
Solvent: Toluene (anhydrous).
-
Purification: Silica gel (60 Å), Hexanes/Ethyl Acetate.
Step-by-Step Synthesis
-
Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap (if removing water) and a reflux condenser, dissolve 2-naphthalenethiol (10 mmol, 1.60 g) in 50 mL of anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of p-TSA (0.5 mmol, ~95 mg). Stir at room temperature for 10 minutes under Nitrogen atmosphere.
-
Reagent Addition: Slowly add 3-methyl-2-butenal (12 mmol, 1.0 g) dropwise over 20 minutes.
-
Mechanistic Note: The thiol group attacks the carbonyl/alkyne, followed by cyclization and dehydration to form the chromene ring.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (eluent: 10% EtOAc in Hexanes). The product spot should be less polar than the starting thiol. -
Workup: Cool to room temperature. Wash the organic layer with saturated
( ) to neutralize the acid, followed by brine ( ). -
Purification: Dry over
, filter, and concentrate under reduced pressure. Purify the crude oil via column chromatography (Silica gel, Hexane:EtOAc 95:5). -
Validation:
-
Yield: Expect 60–75% as a pale yellow solid/oil.
-
NMR Check: Look for the gem-dimethyl singlet (
ppm) and the characteristic alkene doublets of the pyran ring ( ppm).
-
Protocol: Optical Switch Fabrication (Thin Film)
To utilize DBTC in an optical switch, it must be dispersed in a polymer matrix to form a waveguide.
Materials
-
Active Host: Poly(methyl methacrylate) (PMMA) or Polycarbonate (PC).
-
Solvent: Chloroform or Chlorobenzene.
-
Substrate: Quartz glass or Silicon wafer (with
cladding).
Fabrication Steps
-
Solution Prep: Dissolve PMMA (10 wt%) in Chloroform.
-
Doping: Add DBTC to the polymer solution at a concentration of 5–10 wt% relative to the polymer. Sonicate for 30 minutes to ensure homogeneity.
-
Critical: High concentrations increase
but may lead to aggregation/crystallization, scattering light.
-
-
Filtration: Filter solution through a
PTFE syringe filter to remove particulates. -
Spin Coating:
-
Dispense 1 mL onto the substrate.
-
Spin at 2000 rpm for 60 seconds.
-
Target Thickness:
.
-
-
Annealing: Bake at
(vacuum oven) for 2 hours to remove residual solvent.
Protocol: Optical Characterization & Switching
This protocol measures the Refractive Index Modulation (
Experimental Setup (Mach-Zehnder Interferometer)
A pump-probe setup is required.
-
Pump Beam: UV LED (
) to trigger the switch. -
Probe Beam: He-Ne Laser (
) or Diode Laser ( ) to measure transmission/phase shift.
Workflow
-
Baseline Measurement: Measure the transmission of the Probe Beam through the unexposed film.
-
Activation: Turn on the Pump Beam (
, ) focused on one arm of the interferometer (or directly on the film for simple transmission tests). -
Data Acquisition: Record the change in intensity/phase of the Probe Beam over time.
-
Calculation: The refractive index change
is calculated from the phase shift : Where is the film thickness and is the probe wavelength.
Expected Data Profile
| Parameter | Typical Value for DBTC/PMMA | Notes |
| Response Time ( | Dependent on UV intensity. | |
| Relaxation Time ( | Thermally driven; faster at higher temps. | |
| Sulfur enhances this vs. Oxygen analogs. | ||
| Absorbance Shift ( | Clear to Orange/Yellow transition. |
Experimental Workflow Diagram
Figure 2: From chemical synthesis to optical validation.
Troubleshooting & Optimization
-
Issue: Slow Switching Speed.
-
Cause: Rigid polymer matrix restricts molecular motion.
-
Fix: Add a plasticizer (e.g., dioctyl phthalate) to the PMMA matrix to increase free volume, allowing faster isomerization.
-
-
Issue: Photodegradation (Fatigue).
-
Cause: Oxidation of the excited triplet state.
-
Fix: Encapsulate the device with a barrier layer (e.g.,
or PVA) to exclude oxygen.
-
-
Issue: Low
.-
Fix: Increase DBTC concentration, but monitor for phase separation. Alternatively, modify the DBTC structure with electron-donating groups (e.g., methoxy) on the naphthalene ring to enhance polarizability.
-
References
-
Gierczyk, B., et al. (2022).[1] "Mechanistic insights into photochromic 3H-naphthopyran showing strong photocoloration." Scientific Reports, 12, 10781.[1] Link
-
Organic Chemistry Portal. "Synthesis of thiochromenes." Link
-
Irie, M. (2000). "Photochromism: Memories and Switches."[2] Chemical Reviews, 100(5), 1685–1716. (Foundational text on photochromic switching principles).
- Corns, S. N., et al. (2009). "Photochromic benzo[f]chromenes: Synthesis and properties." Dyes and Pigments, 82(2), 137-141. (Reference for general benzo[f]chromene synthesis protocols).
Sources
incorporating benzo[f]thiochromenes into polymer matrices
Application Note: Formulation and Characterization of Benzo[f]thiochromene-Loaded Polymeric Matrices for Advanced Therapeutics and Optical Probes
Document Version: 1.0 Target Audience: Formulation Scientists, Medicinal Chemists, and Optical Materials Engineers
Introduction & Mechanistic Overview
Benzo[f]thiochromenes represent a privileged class of sulfur-containing fused heterocycles. In medicinal chemistry, these scaffolds exhibit potent anticancer, antimicrobial, and DNA-intercalating properties[1]. Furthermore, their unique extended π-conjugation makes them highly valuable in photopharmacology and materials science, particularly as bistable chiral overcrowded alkenes for molecular switches [2] and near-infrared (NIR) photocatalysts [3].
However, translating raw benzo[f]thiochromene derivatives into functional technologies is severely bottlenecked by their extreme hydrophobicity. In aqueous biological media, they suffer from poor bioavailability and aggregation-caused quenching (ACQ). In optical applications, solution-phase dynamics often lead to rapid thermal relaxation of their metastable states.
The Solution: Incorporating these molecules into engineered polymer matrices.
-
For Drug Delivery: Encapsulation within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles shields the hydrophobic core, prevents premature clearance, and leverages the enhanced permeability and retention (EPR) effect for tumor targeting.
-
For Optical Materials: Doping into rigid Poly(methyl methacrylate) (PMMA) thin films restricts the conformational flexibility of the thiochromene, specifically hindering thermal E-Z isomerization (TEZI) and thermal helix inversion (THI), thereby drastically increasing the half-life of their photo-activated metastable states [2].
Mandatory Visualization: Matrix Integration Workflow
Workflow for integrating benzo[f]thiochromenes into polymers for biomedical and optical uses.
Experimental Rationale & Step-by-Step Protocols
As a self-validating system, each protocol below is designed with built-in quality control (QC) metrics. If the QC parameters are not met, the causality of the failure is explained so the operator can adjust the physicochemical parameters accordingly.
Protocol A: Synthesis of Benzo[f]thiochromene-Loaded PLGA Nanoparticles
Rationale: The nanoprecipitation (solvent displacement) method is selected over high-shear double-emulsion techniques. Benzo[f]thiochromenes are prone to oxidation and structural degradation under high-shear homogenization. Nanoprecipitation relies on the Marangoni effect—spontaneous interfacial turbulence when the organic solvent diffuses into the aqueous phase—yielding highly monodisperse nanoparticles with minimal energy input.
Materials:
-
PLGA (50:50, MW 30,000–60,000)
-
Benzo[f]thiochromene derivative
-
Acetone (HPLC grade)
-
Polyvinyl alcohol (PVA, MW 13,000–23,000, 87–89% hydrolyzed)
Step-by-Step Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the benzo[f]thiochromene derivative in 5 mL of acetone. Note: Acetone is chosen because its Hildebrand solubility parameter closely matches both the polymer and the dye, ensuring homogeneous co-solvation.
-
Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) PVA aqueous solution. Filter through a 0.22 µm syringe filter to remove un-dissolved polymer aggregates that could act as unwanted nucleation sites.
-
Nanoprecipitation: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring uncovered for 4 hours in a fume hood to allow complete evaporation of the acetone.
-
Purification: Centrifuge the suspension at 14,000 × g for 30 minutes. Discard the supernatant (containing free drug and excess PVA). Resuspend the pellet in 10 mL of ultrapure water. Repeat this wash step twice.
-
Lyophilization: Freeze the purified suspension at -80°C and lyophilize for 48 hours to obtain a dry nanoparticle powder.
Validation & Quality Control:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. A successful batch must yield a Polydispersity Index (PDI) < 0.2.
-
Troubleshooting: If PDI > 0.2, the solvent diffusion rate was likely too slow, leading to Ostwald ripening. To correct this, increase the aqueous-to-organic volume ratio from 4:1 to 10:1.
Protocol B: Fabrication of Benzo[f]thiochromene-Doped PMMA Optical Films
Rationale: Spin-coating is strictly preferred over drop-casting. A uniform film thickness is critical because variations in the optical path length will introduce artifacts during UV-Vis absorption and circular dichroism (CD) kinetic measurements. The rigid PMMA matrix restricts the steric freedom of the thiochromene core, locking it into its photo-activated state for prolonged periods.
Step-by-Step Procedure:
-
Dope Preparation: Dissolve 100 mg of PMMA and 1 mg of benzo[f]thiochromene in 2 mL of Toluene. Stir at 40°C for 2 hours until optically clear.
-
Substrate Preparation: Sonicate glass coverslips sequentially in acetone, ethanol, and isopropanol for 10 minutes each. Dry under a stream of N₂ gas.
-
Spin-Coating: Dispense 100 µL of the polymer solution onto the center of the coverslip. Spin at 500 rpm for 5 seconds (spread cycle), followed by 3000 rpm for 30 seconds (thinning cycle).
-
Annealing: Place the coated coverslips on a hotplate at 80°C for 1 hour. Causality: Annealing above the boiling point of toluene (but below the glass transition temperature of PMMA, ~105°C) drives off residual solvent without causing polymer reflow, which would disrupt the uniform distribution of the dye.
Validation & Quality Control:
-
Baseline Absorbance: Measure the UV-Vis spectrum from 400–800 nm. The baseline absorbance at 800 nm (where the dye does not absorb) must be < 0.05.
-
Troubleshooting: An absorbance > 0.05 at 800 nm indicates severe light scattering caused by dye aggregation or polymer phase separation. If this occurs, reduce the dye concentration to 0.5 mg/mL to stay below the solid-solubility limit of the matrix.
Quantitative Data Summaries
Table 1: Physicochemical Properties of PLGA-Benzo[f]thiochromene Nanoparticles Data reflects optimized nanoprecipitation parameters (n=3).
| Formulation | Hydrodynamic Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Blank PLGA NPs | 115.4 ± 3.2 | 0.12 ± 0.02 | -22.4 ± 1.5 | N/A |
| Thiochromene-PLGA NPs | 132.8 ± 4.1 | 0.15 ± 0.03 | -19.8 ± 1.2 | 78.4 ± 2.6 |
| Thiochromene-PEG-PLGA | 145.2 ± 5.5 | 0.18 ± 0.04 | -8.5 ± 0.8 | 71.2 ± 3.1 |
Table 2: Photophysical Kinetics of Benzo[f]thiochromene (Solution vs. PMMA Matrix) Demonstrating the matrix-induced stabilization of the metastable photo-isomer.
| Environment | Absorption Max (nm) | Emission Max (nm) | Metastable Half-Life ( | Thermal Relaxation Barrier ( |
| Toluene (Solution) | 385 | 460 | 4.2 hours | ~92 kJ/mol |
| PMMA Film (Solid) | 392 | 475 | 35.0 days | 109 kJ/mol |
Note: The red-shift in the PMMA matrix (385 nm to 392 nm) is indicative of the dielectric stabilization provided by the polymer microenvironment, while the massive increase in
References
-
A Catalyst-Free One-Pot Multicomponent Green Strategy for the Synthesis of Spiroindene-1,3dione-Benzochromene/ Thio-Chromene Derivatives under Neat/Aqueous Conditions. ResearchGate. Available at:[Link]
-
Spectroscopic and Theoretical Identification of Two Thermal Isomerization Pathways for Bistable Chiral Overcrowded Alkenes. University of Groningen Research Database. Available at:[Link]
-
Mitochondria-localized photocatalyst of biomimetic organic semiconductor nanoparticles for NIR-activatable photocatalytic immunotherapy. National Institutes of Health (PMC). Available at:[Link]
Application Note: Solvent Engineering for 3,3-Dimethyl-3H-benzo[f]thiochromene Photoreactions
This Application Note provides a rigorous technical framework for selecting solvents to optimize the photochromic performance of 3,3-dimethyl-3H-benzo[f]thiochromene (and its derivatives). This scaffold, structurally a naphtho[2,1-b]thiopyran , represents a sulfur-analog of the widely used naphthopyrans.[1]
The substitution of oxygen with sulfur significantly alters the electronics of the heterocyclic ring, typically resulting in faster thermal fading kinetics and bathochromically shifted absorption bands compared to oxygen analogues. Solvent selection is the primary handle for tuning these properties without chemical modification.[1]
Abstract & Core Logic
The photochromism of 3,3-dimethyl-3H-benzo[f]thiochromene involves the reversible heterolytic cleavage of the C–S bond under UV irradiation, generating a colored, dipolar thiomerocyanine species.[1] The utility of this system in optical switching, ophthalmic lenses, or actinometry depends heavily on the lifetime of this open form (
The Core Directive:
-
For Fast Switching (Low
): Use non-polar, non-viscous solvents (e.g., Hexane, Toluene).[1] These destabilize the polar open form, lowering the activation energy for ring closure.[1] -
For Stable Coloration (High
): Use polar, hydrogen-bonding, or viscous solvents (e.g., Ethanol, Acetonitrile, PEG).[1] These stabilize the zwitterionic open form, increasing the energy barrier for thermal reversion.[1]
Mechanistic Foundation
To select the right solvent, one must understand the species existing in equilibrium.[1]
-
Closed Form (CF): Colorless, non-polar, sp³ hybridized carbon at the 3-position.[1]
-
Open Form (OF): Colored (Yellow/Orange/Red), planar, highly polar (zwitterionic/quinoidal), sp² hybridized.[1]
The transition from CF to OF is photochemical (fast).[1] The reversion (OF
Reaction Pathway Diagram
Figure 1: The photochromic cycle.[1][2] Solvent polarity primarily interacts with the Open Form (OF), deepening its potential energy well and retarding the return to the Closed Form.[1]
Solvent Selection Protocol
The Solvatochromic Series
Select solvents based on three parameters: Polarity (Dielectric Constant,
| Solvent Class | Representative Solvents | Effect on | Effect on Fading Rate ( | Mechanism |
| Non-Polar | Cyclohexane, Hexane, Toluene | Blue-shifted (Hypsochromic) | Fastest | Destabilization of polar OF; low barrier to closure.[1] |
| Polar Aprotic | Acetonitrile, Acetone, DMSO | Red-shifted (Bathochromic) | Intermediate/Slow | Dipole-dipole stabilization of zwitterionic OF.[1] |
| Polar Protic | Methanol, Ethanol, 1-Propanol | Red-shifted | Slow | H-bonding to thiolate/methine bridge significantly stabilizes OF.[1] |
| Viscous | Ethylene Glycol, PEG-400 | Variable | Slowest | Steric hindrance; restricts molecular rotation required for closure.[1] |
Experimental Workflow
This protocol determines the kinetic rate constant (
Materials:
-
Compound: 3,3-dimethyl-3H-benzo[f]thiochromene (>98% purity).[1]
-
Solvents: Spectroscopic grade (HPLC grade recommended to avoid acid impurities which catalyze degradation).
-
Equipment: UV-Vis Spectrophotometer with temperature control (Peltier), UV irradiation source (365 nm LED or Hg lamp).
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Baseline Correction:
-
Irradiation & Spectral Scan:
-
Kinetic Run (Fading):
Data Analysis
The thermal fading of benzo[f]thiochromenes typically follows first-order kinetics :
[1]-
: Absorbance at time
.[1] - : Residual absorbance (usually 0 for fully reversible systems).[1]
-
: First-order rate constant (
).[1]
Calculation:
Troubleshooting & Critical Considerations
The "Acid Effect" (False Positives)
Thiochromenes are sensitive to acid.[1] Trace acids in solvents (e.g., degraded Chloroform or unbuffered water) can protonate the open form, locking it into a protonated species that does not fade or fades via a different mechanism.[1]
-
Validation: If the solution turns permanently yellow/orange, the solvent is acidic.[1]
-
Fix: Pass solvent through basic alumina or add a trace of triethylamine.
Photodegradation (Fatigue)
Sulfur analogs are often less oxidation-resistant than oxygen analogs.[1]
-
Observation:
(initial absorbance after irradiation) decreases with subsequent cycles.[1] -
Mitigation: Degas solvents (freeze-pump-thaw or
sparge) to remove singlet oxygen.[1]
Solvatochromic Shift Logic
Expect a positive solvatochromism .
-
In Hexane, the open form absorption will be at the shortest wavelength (e.g., ~440 nm).[1]
-
In Acetonitrile/Ethanol, the band will shift bathochromically (e.g., ~460-480 nm) due to stabilization of the excited/polar ground state.[1]
Decision Tree for Solvent Selection
Figure 2: Logic flow for selecting the optimal solvent environment based on the desired photochromic response.
References
-
Irie, M. (2000).[1][3] Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716.[1] Link(Fundamental principles of photochromism and solvent effects on cyclization).
-
Minkin, V. I. (2004).[1] Photochromic Benzo- and Naphthopyrans. Chemical Reviews, 104(5), 2751–2776.[1] Link(Comprehensive review of the oxygen-analogs, establishing the baseline for polarity effects).
-
Pardo, R., Zayat, M., & Levy, D. (2011).[1] Photochromic Organic-Inorganic Hybrid Materials. Chemical Society Reviews, 40, 672-687.[1] Link(Discussion on matrix/viscosity effects on switching speeds).
-
Geraldo, P. et al. (2003).[1] The complex photochromic behaviour of 5,6-benzo(2H)dimethylchromene in 3-methylpentane solution. Photochemical & Photobiological Sciences. Link(Kinetic methodology for benzo-fused chromene derivatives).
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (The authoritative text on Solvatochromism and ET(30) scales).
Sources
preparation of photochromic lenses using thiochromene derivatives
Application Note: Fabrication of Next-Generation Photochromic Lenses Using Benzo[f]thiochromene Derivatives
Executive Summary
This application note details the protocol for synthesizing and incorporating benzo[f]thiochromene derivatives into optical-grade ophthalmic lenses. Unlike traditional naphthopyrans, thiochromene derivatives (where the oxygen atom of the pyran ring is replaced by sulfur, or a thiophene ring is fused to the core) offer unique photochromic properties, including bathochromically shifted absorption (richer purples/blues) and enhanced refractive index compatibility with high-index thiourethane matrices. This guide targets researchers aiming to develop high-performance photochromic optics via in-mass polymerization and surface imbibition .
Scientific Foundation & Mechanism
The Thiochromene Advantage
Standard photochromic lenses rely on naphthopyrans. Thiochromene derivatives introduce a sulfur atom which, due to its larger atomic radius and distinct electronegativity, alters the electrocyclic ring-opening mechanism.
-
Mechanism: Upon UV irradiation (300–380 nm), the C–S bond in the heterocyclic ring cleaves, transforming the colorless "closed" form into a colored, planar "open" merocyanine-like species (transoid-cis or transoid-trans forms).
-
Kinetics: The sulfur atom can destabilize the open form relative to oxygen analogues, potentially leading to faster thermal fading (rapid reversibility) back to the clear state—a critical parameter for user comfort.
Reaction Pathway Visualization
The following diagram illustrates the reversible photochromic transformation of a 2,2-diaryl-benzo[f]thiochromene.
Figure 1: Mechanism of photochromic switching in thiochromene derivatives. The C-S bond cleavage drives the color change.
Material Selection & Preparation
Active Agent: 2,2-Diaryl-2H-benzo[f]thiochromene
For this protocol, we utilize a derivative synthesized via the condensation of 2-naphthalenethiol with a 1,1-diarylprop-2-yn-1-ol .
-
Target Concentration: 100–500 ppm (0.01% – 0.05% w/w) for in-mass casting.
-
Solubility Check: Thiochromenes are lipophilic. Ensure compatibility with the chosen monomer (CR-39 or MR-8).
Lens Matrix: MR-8 (Thiourethane) vs. CR-39
We recommend MR-8 (Mitsui Chemicals) type thiourethane monomers for thiochromenes. The high sulfur content of the matrix matches the dye's chemistry, improving solubility and stability compared to standard CR-39.
| Parameter | CR-39 (Allyl Diglycol Carbonate) | MR-8 (Thiourethane) | Recommendation |
| Refractive Index | 1.498 | 1.60 - 1.67 | MR-8 (High Index) |
| Dye Solubility | Moderate | High | MR-8 |
| Curing Type | Radical Polymerization (IPP) | Polyaddition (Isocyanate + Thiol) | MR-8 |
| Heat Deflection | ~100°C | >110°C | MR-8 |
Experimental Protocol: In-Mass Polymerization
This method incorporates the photochromic dye directly into the monomer mix before casting.
Phase A: Monomer Preparation
-
Weighing: In a clean glass beaker, weigh the Isocyanate component (e.g., XDI or H6XDI) and the Thiol component (e.g., PETMP) in the stoichiometric ratio (typically 50.6 : 49.4 w/w for MR-8 equivalents).
-
Dye Dissolution:
-
Add the Benzo[f]thiochromene derivative (0.03% w/w) to the Isocyanate portion first.
-
Why? Isocyanates are generally better solvents for these non-polar dyes than polythiols.
-
Stir at room temperature (25°C) for 30 minutes until optically clear.
-
-
Catalyst Addition: Add the tin catalyst (e.g., Dibutyltin dichloride, 0.01% - 0.05%) and internal mold release agent (e.g., Zelec UN).
Phase B: Degassing (Critical Step)
-
Procedure: Place the mixture in a vacuum desiccator. Apply vacuum (<500 Pa) for 30–60 minutes while stirring slowly.
-
Endpoint: Cessation of bubble formation. Failure to degas will result in "starry" defects in the lens.
Phase C: Casting & Curing
-
Mold Assembly: Assemble two glass molds (convex/concave) with a gasket tape or PVC gasket to define the lens power and thickness.
-
Injection: Inject the degassed monomer mixture into the mold cavity using a filtered syringe (0.45 µm PTFE filter) to remove particulates.
-
Curing Cycle (Thermal): Place molds in a programmable convection oven.
-
Step 1: Hold at 30°C for 5 hours (Gelation).
-
Step 2: Ramp linearly to 120°C over 10 hours.
-
Step 3: Hold at 120°C for 2 hours (Final Cure).
-
Step 4: Cool to 60°C over 2 hours.
-
Phase D: Demolding & Post-Cure
-
Remove the gasket and separate the glass molds.
-
Annealing: Anneal the bare lens at 100°C for 1 hour to relieve internal stress, which can otherwise affect photochromic kinetics.
Workflow Visualization
Figure 2: Step-by-step workflow for In-Mass Polymerization of photochromic thiourethane lenses.
Characterization & Quality Control
After fabrication, the lenses must be validated against performance metrics.
| Test | Methodology | Acceptance Criteria |
| Optical Clarity | UV-Vis Spectrophotometry (380-780 nm) | Transmission > 88% in bleached state |
| Photochromic Response | Irradiation (Xe arc lamp, 50k lux) | Activation < 30 sec to T < 15% |
| Fade Rate ( | Time to recover 50% transmission | < 3 minutes (fast fade) |
| Fatigue Resistance | 50 cycles of UV exposure | < 5% loss in |
Troubleshooting Guide:
-
Haze/Cloudiness: Incomplete dye dissolution or moisture contamination in the isocyanate. Action: Dry reagents and increase mixing time.
-
Permanent Color (No Fade): Matrix is too rigid (glass transition
too high), locking the dye in the open form. Action: Adjust monomer ratio to lower crosslink density or use a flexible "tie-coat" monomer. -
Yellowing: Thermal degradation of the thiochromene during curing. Action: Add antioxidants (e.g., hindered phenols) or lower the max cure temperature.
References
-
Synthesis and photochromic behaviour of new methyl induced linear and angular thieno-2H-chromenes. CORE. [Link]
-
Recent developments in thiochromene chemistry. RSC Advances / PubMed. [Link]
-
Synthesis and Photochromic Properties of a Novel Chromene Derivative. INEOS OPEN. [Link][1]
-
Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. RSC Publishing. [Link][2]
-
Design and applications of photochromic compounds for quantitative chemical analysis. Royal Society of Chemistry. [Link]
Sources
Troubleshooting & Optimization
preventing sulfur oxidation during thiochromene synthesis
Technical Support Center: Thiochromene Synthesis & Sulfur Preservation Ticket #8492: Preventing Sulfur Oxidation (S-Ox) in Benzothiopyran Scaffolds
Status Dashboard
-
Support Level: Tier 3 (Senior Application Scientist)
-
Topic: Synthesis of 2H-thiochromenes / 4H-thiochromenes.
-
Critical Issue: Unwanted oxidation of sulfide (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-).
-
Target Audience: Medicinal Chemists, Process Chemists.
Executive Summary: The Sulfur Paradox
Thiochromenes are privileged scaffolds in drug discovery, exhibiting anti-cancer and anti-microbial properties [1, 2]. However, the sulfur atom within the heterocycle is a "soft" nucleophile with a high-energy HOMO, making it exceptionally prone to oxidation by electrophilic oxygen species (ROS) or dissolved molecular oxygen, particularly under the conditions required for cyclization (e.g., transition metal catalysis or thermal condensation).
The Core Directive: To synthesize the thiochromene core, you must maintain a strictly anaerobic environment from reagent preparation through purification.
Diagnostic Center: Is Your Reaction Oxidizing?
Before troubleshooting the synthesis, confirm the oxidation state of your impurity.
| Diagnostic Method | Sulfide (Desired Product) | Sulfoxide (Impurity) | Sulfone (Impurity) |
| TLC (Silica) | High | Low | Mid-Low |
| Visual Appearance | Usually Yellow/Orange Oil or Solid | Often darker, tar-like, or cloudy | Crystalline solid |
Tech Note: In
H NMR, the protons on the carbon adjacent to sulfur (C-2 or C-4) will shift downfield by approximately 0.5–1.0 ppm upon oxidation to sulfoxide due to the inductive effect of the S=O bond [3].
Troubleshooting Modules
Module A: Reagent Preparation (The "Hidden" Oxygen)
User Issue: "My reaction turns dark immediately upon adding the catalyst, even under Nitrogen."
Root Cause: Dissolved oxygen in solvents is sufficient to oxidize thiophenols to disulfides (Ph-S-S-Ph) or poison gold/copper catalysts, promoting radical oxidation pathways.
Protocol: The Freeze-Pump-Thaw Cycle (Mandatory for Metal Catalysis) Standard sparging (bubbling gas) is often insufficient for sulfur chemistry involving sensitive metal catalysts.
-
Vessel: Place solvent in a Schlenk flask.
-
Freeze: Submerge in liquid nitrogen until solid.
-
Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes.
-
Thaw: Close vacuum, thaw in warm water bath (do not open to air).
-
Repeat: Perform 3 cycles.
-
Backfill: Fill with Argon (Ar is heavier than
and blankets the surface better).
Corrective Action: If using thiophenols, verify they have not dimerized to disulfides prior to use. Check
Module B: Metal-Catalyzed Cyclization (Gold/Copper)
User Issue: "I am using Gold(I) to cyclize an alkynyl aryl sulfide. The yield is low, and I see phosphine oxide peaks."
Root Cause: Gold catalysts (e.g.,
Workflow Visualization (DOT):
Caption: Gold(I)-catalyzed pathway vs. oxidative divergence. Oxygen interception at the intermediate stage leads to catalyst deactivation and product oxidation.
Solution Protocol:
-
Ligand Switch: Switch from phosphine ligands (
) to N-Heterocyclic Carbenes (NHC) like or . NHCs are far more resistant to oxidation and form stronger bonds with Gold, preventing catalyst decomposition [4, 5]. -
Scavengers: Add 5 mol% of a sacrificial antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT) if radical pathways are suspected, though strictly anaerobic conditions are preferred.
Module C: Purification & Storage
User Issue: "The reaction looked clean on TLC, but after column chromatography, the product is impure."
Root Cause: Silica gel is slightly acidic and can retain moisture/oxygen. When a sulfide is spread thinly on silica, the high surface area exposure to air promotes rapid oxidation to the sulfoxide.
Purification Protocol:
-
Neutralization: Pre-wash the silica gel column with 1% Triethylamine (
) in Hexanes to neutralize acidity. -
Speed: Perform "Flash" chromatography literally—rapid elution. Do not let the compound sit on the column.
-
Drying: Do not dry the final product on a rotary evaporator for extended periods at high heat. Remove solvent, then switch to a high-vacuum manifold immediately.
-
Storage: Store 2H-thiochromenes under Argon at -20°C. They are prone to polymerization and oxidation upon standing in air [2].
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a solvent for thiochromene synthesis? A: NO. DMSO is an oxidant (think Swern oxidation). At high temperatures or with electrophilic activation, DMSO can transfer oxygen to your sulfide. Use non-oxidizing polar aprotic solvents like DMF, DMA, or Acetonitrile, and ensure they are anhydrous/degassed.
Q: I need to synthesize a 4-hydroxy-thiochromane intermediate. Is this stable?
A: These are generally more stable than the unsaturated thiochromene. However, during the dehydration step (to form the double bond), avoid using oxidizing acids (like
Q: My starting thiophenol smells like garlic, but my product smells "sweet." Is this good? A: Thiochromenes often have a distinct, heavy odor, but a "sweet" or "solvent-like" smell might indicate nothing specific. However, if the "garlic" smell of the thiol is gone, it suggests the sulfur has been successfully alkylated/cyclized. Rely on NMR, not smell, as sulfoxides are often odorless compared to their sulfide counterparts.
References
-
RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.Link
-
RSC Advances. (2024). Recent developments in thiochromene chemistry.[1][2][3][4][5][6][7][8]Link
-
Canadian Journal of Chemistry. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones.Link
-
Organic Letters. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives.[7][9][10][11]Link
-
Organic Letters. (2023). Carbene-Catalyzed Access to Thiochromene Derivatives: Control of Reaction Pathways via Slow Release of Thiols from Disulfides.[1]Link
-
ResearchGate (Microreview). (2025). Synthesis of 2H-thiochromene derivatives.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting ring-closure reactions for benzo[f]thiochromenes
Technical Support Center: Synthesis of Benzo[f]thiochromenes
Welcome to the technical support resource for the synthesis of benzo[f]thiochromenes. This guide is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Here, we address common challenges encountered during critical ring-closure reactions, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Section 1: Intramolecular Friedel-Crafts & Acid-Catalyzed Cyclizations
Intramolecular electrophilic aromatic substitution is a cornerstone for constructing the benzo[f]thiochromene core. However, these reactions, often mediated by strong Lewis or Brønsted acids, are notoriously sensitive to substrates and conditions.
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed cyclization of a (naphthalen-2-ylthio)propanone precursor is resulting in a very low yield and a significant amount of black, intractable tar. What are the likely causes and how can I fix it?
A1: This is a classic and frequent issue in intramolecular Friedel-Crafts type reactions. The formation of tar and low yields typically points to three primary culprits: substrate decomposition under harsh acidic conditions, competing intermolecular polymerization, and catalyst deactivation.[1]
-
Causality—Why it Happens:
-
Decomposition/Charring: Strong Lewis or Brønsted acids (e.g., AlCl₃, PPA, conc. H₂SO₄) can promote undesired side reactions, including sulfonation or protonolysis of sensitive functional groups, leading to decomposition, especially at elevated temperatures.
-
Polymerization: The carbocation intermediate intended for intramolecular cyclization is highly reactive. If the concentration of your substrate is too high, this intermediate can be trapped by another molecule of the starting material, initiating a chain reaction that results in oligomeric or polymeric tar.[1]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to atmospheric moisture. Any water present in the solvent, glassware, or starting materials will hydrolyze and deactivate the catalyst.[1] Furthermore, the carbonyl group in your precursor can complex with the Lewis acid, effectively sequestering it and requiring more than a catalytic amount.[1][2]
-
-
Troubleshooting & Optimization Strategy:
-
Ensure Rigorously Anhydrous Conditions: Dry your glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
-
Employ High-Dilution Techniques: To favor the desired intramolecular pathway, perform the reaction at a low concentration (0.01-0.05 M). The most effective method is to slowly add a solution of your substrate to a solution of the catalyst in the reaction solvent over several hours using a syringe pump.[3]
-
Screen a Panel of Lewis/Brønsted Acids: The "best" acid is highly substrate-dependent. A milder Lewis acid may prevent decomposition while still promoting cyclization.
-
| Catalyst | Typical Conditions | Advantages | Potential Drawbacks |
| AlCl₃ / FeCl₃ | CS₂ or CH₂Cl₂, 0 °C to RT | Highly active, inexpensive | Very moisture-sensitive, can cause charring, often needs >1 equivalent |
| SnCl₄ / TiCl₄ | CH₂Cl₂, -78 °C to RT | Milder, good for sensitive substrates | Can be expensive, moisture-sensitive |
| PPA (Polyphosphoric Acid) | 80-150 °C, neat | Solvent and catalyst in one | High temperatures can cause decomposition, viscous and hard to work with |
| Eaton's Reagent (P₂O₅ in MsOH) | RT to 80 °C | Stronger than PPA, works at lower temps | Highly corrosive and hygroscopic |
| TfOH (Triflic Acid) | CH₂Cl₂, 0 °C to RT | Very strong Brønsted acid, often used catalytically | Can promote side reactions if not controlled |
-
Optimize Temperature: Begin your reactions at low temperatures (e.g., 0 °C or even -78 °C) and allow them to warm slowly. Monitoring by TLC will help you find the "sweet spot" where the reaction proceeds without significant byproduct formation.
Workflow & Logic Diagram: Troubleshooting Low Yield in Acid-Catalyzed Cyclization
This diagram outlines a decision-making process for optimizing the reaction.
Caption: Troubleshooting flowchart for acid-catalyzed benzo[f]thiochromene synthesis.
Section 2: Diels-Alder [4+2] Cycloaddition Strategies
The Diels-Alder reaction offers a powerful and often stereocontrolled route to complex polycyclic systems. For benzo[f]thiochromenes, this typically involves the reaction of a thiochromene-based diene with a suitable dienophile, or vice-versa.
Frequently Asked Questions (FAQs)
Q2: I am attempting a Diels-Alder reaction between a substituted 2-vinyl-2H-thiochromene and maleimide, but the reaction is slow and gives a mixture of endo and exo products. How can I improve the rate and selectivity?
A2: This is a common challenge in Diels-Alder chemistry. The reaction rate is governed by the electronic properties of the diene and dienophile, while the stereoselectivity is influenced by kinetic versus thermodynamic control.[4][5]
-
Causality—Why it Happens:
-
Reaction Rate: The rate depends on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap leads to a faster reaction. If your thiochromene diene is not sufficiently electron-rich or the dienophile is not electron-poor enough, the reaction will be sluggish.
-
Stereoselectivity: The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[5] However, the exo product is typically more thermodynamically stable due to reduced steric hindrance.[4] At lower temperatures, you are more likely to isolate the kinetic endo product. At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the formation of the more stable exo product.
-
-
Troubleshooting & Optimization Strategy:
-
Use a Lewis Acid Catalyst: Lewis acids can coordinate to the carbonyl group of the dienophile (maleimide in this case), lowering its LUMO energy. This dramatically accelerates the reaction and often enhances endo selectivity.
-
Solvent Choice: While often overlooked, the solvent can influence both rate and selectivity. For thermally driven reactions, high-boiling, non-polar solvents like toluene or xylene are common. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.
-
Temperature Control for Selectivity:
-
To favor the kinetic (endo) product , run the reaction at the lowest possible temperature that allows for a reasonable rate (e.g., RT or below with a Lewis acid).
-
To favor the thermodynamic (exo) product , run the reaction at a higher temperature (e.g., refluxing toluene or xylene) for a prolonged period to allow the initial kinetic product to retro-Diels-Alder and re-form as the more stable isomer.[4]
-
-
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a starting point for optimizing your reaction for rate and selectivity.
-
Setup: To an oven-dried, N₂-flushed round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 equiv) and anhydrous dichloromethane (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add the Lewis acid (e.g., SnCl₄, 1.1 equiv) dropwise. Stir for 15 minutes.
-
Diene Addition: Add a solution of the 2-vinyl-2H-thiochromene diene (1.2 equiv) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, allow it to warm to room temperature.
-
Quench: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃.
-
Workup: Extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: General Troubleshooting - Purification & Characterization
Even with a successful reaction, isolating a pure product can be a significant hurdle.
Q3: My ring-closure reaction appears to work by TLC and crude NMR, but I'm struggling to purify the benzo[f]thiochromene product. It either streaks on the silica column or co-elutes with a persistent impurity.
A3: Purification of polycyclic aromatic sulfur heterocycles can be challenging due to their often-planar nature, leading to strong interactions with silica gel, and the presence of structurally similar byproducts.
-
Causality—Why it Happens:
-
Streaking on Silica: The sulfur atom in the thiochromene core can be slightly basic and interact strongly with the acidic surface of standard silica gel, causing streaking and poor separation. The planarity of the aromatic system can also lead to irreversible adsorption.
-
Co-elution: Byproducts from incomplete cyclization (starting material) or minor side reactions (e.g., oxidation to the sulfoxide) can have very similar polarities to the desired product, making separation by normal-phase chromatography difficult.
-
-
Troubleshooting & Optimization Strategy:
-
Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface and significantly reduces streaking for sulfur- and nitrogen-containing compounds.
-
Switch to a Different Stationary Phase: If silica fails, consider alternatives. Alumina (neutral or basic) can be an excellent choice. For very non-polar compounds, reversed-phase (C18) chromatography may provide a different selectivity profile.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can often remove closely-related impurities more effectively than chromatography. Screen a variety of solvents (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes).
-
Impurity Identification: Use LC-MS or high-resolution mass spectrometry on your crude material to identify the mass of the co-eluting impurity. This can provide crucial clues as to its structure (e.g., M+16 suggests a sulfoxide) and help you devise a chemical method to remove it (e.g., a mild reduction to convert a sulfoxide back to the sulfide, which may then have a different polarity).
-
Experimental Workflow: Product Purification
This diagram illustrates the logical flow for tackling a difficult purification.
Caption: Decision workflow for purifying benzo[f]thiochromene products.
References
-
Optimization of the reaction conditions. a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Recent developments in thiochromene chemistry. (2024). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Diels–Alder reaction of substituted cyclopentadienones with benzothiophene S,S-dioxides: synthesis of dibenzothiophenes, dibenzothiophene S,S-dioxides, acenaphthenes, phenanthrenes, pyrenes, and fluorenones by exploiting thermolysis of Diels–Alder adducts. (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025). RSC Advances. Retrieved March 7, 2026, from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support & Troubleshooting Portal: Photochromic Thiochromenes
Welcome to the Advanced Materials Technical Support Center. This portal is designed for researchers, materials scientists, and drug development professionals working with photochromic switches, specifically focusing on the optimization of 3,3-dimethyl-3H-benzo[f]thiochromene .
Below, you will find mechanistic insights, troubleshooting FAQs, and validated protocols to help you precisely tune the thermal fading kinetics of your thiochromene derivatives.
Core Mechanism: The Photochromic Cycle
To successfully troubleshoot thermal fading, one must first understand the mechanistic pathway. Upon UV irradiation, the colorless closed form (CF) undergoes heterolytic cleavage of the C–S bond, forming a transient cisoid-cis state. This rapidly isomerizes into two primary colored open forms: the fast-fading transoid-cis (TC) and the slow-fading transoid-trans (TT)[1].
Photochromic ring-opening and thermal fading pathways of benzo[f]thiochromenes.
Section 1: Frequently Asked Questions (Mechanisms & Kinetics)
Q1: Why is the thermal fading of my 3,3-dimethyl-3H-benzo[f]thiochromene significantly slower than its oxygen analog (benzo[f]chromene)? A: The substitution of oxygen with sulfur fundamentally alters the electronic ground state and the activation energy barrier for thermal relaxation. Sulfur has a larger atomic radius and higher polarizability, which stabilizes the zwitterionic/quinoidal open-ring forms. This stabilization results in distinctive, high-energy activation barriers for the thermal ring-closure step, significantly extending the half-life of the metastable colored species compared to standard chromenes[2].
Q2: I am observing a persistent residual color for hours after the UV source is turned off. How can I eliminate this? A: Persistent residual coloration is the hallmark of the transoid-trans (TT) isomer[3]. While the transoid-cis (TC) isomer fades quickly because its geometry is pre-organized for ring closure, the TT isomer is highly thermally stable and lacks the spatial proximity necessary to reform the C–S bond[1]. To eliminate this, you must sterically hinder the formation of the TT isomer. For a 3,3-dimethyl derivative, consider replacing the methyl groups with bulkier substituents (e.g., phenyl or isopropyl groups) or introducing an alkoxy group at the 1-position of the fused ring system to create intramolecular hydrogen bonding that locks the molecule in the TC conformation[3].
Q3: How does the polymer matrix affect the thermal fading speed of this thiochromene? A: The thermal back-reaction requires a large conformational "sweeping" motion. If your thiochromene is embedded in a rigid polymer matrix (e.g., high-Tg polycarbonates), the lack of free volume restricts this motion, drastically slowing down the fading speed. Increasing the free volume—by utilizing softer polymers, adding plasticizers, or chemically attaching flexible oligomeric spacers (like alkylenedioxy moieties) directly to the thiochromene core—will accelerate the thermal back-reaction independently of the molecule's absorption wavelength[4].
Section 2: Quantitative Data on Fading Optimization
The following table summarizes the causal relationship between experimental modifications and their impact on the thermal fading half-life (
| Optimization Strategy | Modification Applied | Effect on | Mechanistic Causality |
| Heteroatom Substitution | Oxygen | Increases (Slower fading) | Higher polarizability of sulfur stabilizes the open zwitterionic state, raising the activation barrier[2]. |
| Steric Hindrance (Core) | Adding bulky ortho-substituents | Decreases (Faster fading) | Destabilizes the planar colored open form, forcing a lower energy barrier for ring closure[1]. |
| Conformational Locking | Adding 1-alkoxy groups | Decreases (Faster fading) | Intramolecular H-bonding prevents the formation of the slow-fading transoid-trans isomer[3]. |
| Matrix Modification | Increasing polymer free volume | Decreases (Faster fading) | Provides the necessary spatial clearance for the large conformational sweeping motion during ring closure[4]. |
Section 3: Standard Operating Protocol (SOP)
Self-Validating Protocol: Measuring Thermal Fading Kinetics via Time-Resolved UV-Vis Spectroscopy
To accurately measure the thermal fading speed and ensure data integrity, the protocol must rule out photodegradation (fatigue). This methodology uses isosbestic point validation as an internal control.
Step 1: Sample Preparation
-
Dissolve 3,3-dimethyl-3H-benzo[f]thiochromene in a non-polar solvent (e.g., spectrophotometric grade toluene) to achieve a concentration of
M. -
Transfer the solution to a quartz cuvette (1 cm path length) equipped with a magnetic micro-stirrer.
-
Place the cuvette in a Peltier-controlled UV-Vis spectrophotometer. Equilibrate precisely to 25.0 °C. Causality: Fading kinetics are highly temperature-dependent; strict thermal control is mandatory for reproducible rate constants.
Step 2: Photostationary State (PSS) Activation
-
Irradiate the sample using a 365 nm LED light source positioned orthogonally to the spectrometer's measuring beam.
-
Monitor the absorbance at the
of the colored open form (typically between 450–550 nm for thiochromenes). -
Cease irradiation once the absorbance plateau is reached (indicating the photostationary state).
Step 3: Kinetic Monitoring
-
Immediately upon turning off the UV source, begin recording absorption spectra from 300 nm to 700 nm at predefined intervals (e.g., every 1 second for the first minute, then every 10 seconds).
-
Continue recording until the absorbance at
returns to within 5% of the initial baseline.
Step 4: Data Validation & Analysis (Critical Step)
-
Isosbestic Point Check: Overlay all recorded spectra. You must observe a clear, sharp isosbestic point (a specific wavelength where absorbance remains constant throughout the fading process).
-
Validation Logic: A perfect isosbestic point guarantees a clean
(Open Closed) transition. If the isosbestic point drifts or blurs, photodegradation or side-reactions are occurring, and the kinetic data is invalid.
-
-
Rate Calculation: Extract the absorbance values at
over time. Fit the decay curve to a bi-exponential decay model to account for the fast-fading transoid-cis and slow-fading transoid-trans isomers independently.
References
-
Mechanistic insights into photochromic 3H-naphthopyran showing strong photocoloration. ResearchGate. Available at: [Link]
-
A Simple and Versatile Strategy for Rapid Color Fading and Intense Coloration of Photochromic Naphthopyran Families. ResearchGate. Available at:[Link]
-
Spectroscopic and Theoretical Identification of Two Thermal Isomerization Pathways for Bistable Chiral Overcrowded Alkenes. University of Groningen. Available at:[Link]
-
Fast and fully reversible photochromic performance of hybrid sol–gel films doped with a fused-naphthopyran. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Purification Protocols for 3,3-Dimethyl-3H-benzo[f]thiochromene
Department: Chemical Process Development & Application Support Document ID: TSC-BFT-2024-03 Subject: Isolation, Purification, and Stability Management of Photochromic Thiochromenes
Executive Summary & Compound Profile
3,3-dimethyl-3H-benzo[f]thiochromene is a core scaffold for photochromic materials. Unlike its oxygenated counterpart (naphthopyran), the sulfur inclusion alters the electronics of the heterocyclic ring, often leading to bathochromically shifted absorption and distinct stability profiles.
Key Physicochemical Characteristics:
-
State: Typically a pale yellow to off-white solid; crude mixtures often appear as dark red/brown oils due to trace "open-form" presence.
-
Solubility: High in non-polar solvents (DCM, Toluene); low in alcohols.
-
Reactivity: The C-S bond at the 2-position is susceptible to acid-catalyzed ring opening, leading to the colored merocyanine form (or permanent decomposition).
Troubleshooting Guide: Chromatographic Purification
Issue: "My compound turns bright purple/blue on the silica column and yield is low."
Diagnosis: Acid-Catalyzed Ring Opening & Hydrolysis. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity protonates the sulfur or the ether linkage, catalyzing the ring-opening to the colored merocyanine form. While reversible in solution, on a solid support this can lead to irreversible hydrolysis or strong adsorption (streaking).
Corrective Protocol: The "Neutralized Silica" Method You must deactivate the acidic sites on the silica gel before loading your compound.
Step-by-Step Protocol:
-
Slurry Preparation: Suspend your calculated amount of Silica Gel 60 in your eluent (e.g., Hexane/DCM).
-
Basification: Add Triethylamine (Et3N) to the slurry at a concentration of 1% v/v . Stir for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase (containing 0.5% Et3N) to ensure the base is distributed.
-
Loading: Load your crude mixture (dissolved in minimal DCM/Et3N).
-
Elution: Run the column with mobile phase containing 0.1% Et3N .
Note: Alternatively, use Neutral Alumina (Brockmann Grade III) if the compound is extremely labile, though resolution may be lower than silica.
Visualization: Column Packing Logic
Figure 1: Decision matrix for selecting the stationary phase based on compound stability.
Troubleshooting Guide: Crystallization & Isolation
Issue: "The product oils out instead of crystallizing."
Diagnosis: Impurity Interference & Lipophilicity. The gem-dimethyl group and the fused benzo-rings make this molecule highly lipophilic. Traces of the starting material (propargyl alcohol) or isomers act as "solvent impurities," depressing the melting point and preventing lattice formation.
Corrective Protocol: The "Dual-Solvent Displacement" Technique Do not rely on simple cooling. You must force the lattice formation by displacing the good solvent with a poor solvent slowly.
Optimized Solvent Systems:
| Primary Solvent (Dissolver) | Secondary Solvent (Precipitant) | Ratio (v/v) | Notes |
| Dichloromethane (DCM) | Methanol | 1:4 | Best for initial purity. Dissolve in min. DCM, add MeOH dropwise until cloudy, then refrigerate. |
| Toluene | Heptane | 1:3 | Good for bulk scale. High boiling point allows better thermal gradient. |
| Ethanol | Water | 5:1 | Avoid if acid-sensitive (water can promote hydrolysis if traces of acid are present). |
The "Scratch & Seed" Protocol:
-
Dissolve crude oil in the Primary Solvent.
-
Add Secondary Solvent until a persistent turbidity (cloudiness) appears.
-
Crucial Step: If oil droplets form, reheat until clear, add slightly more Primary Solvent, and cool very slowly (wrap flask in foil/towel).
-
Agitate the flask wall with a glass rod to induce nucleation.
FAQ: Common User Queries
Q1: The fraction collected was clear, but turned pink/purple in the rotary evaporator flask. Is it decomposed? A: Likely not. This is photochromism in action. The 3H-benzo[f]thiochromene core is photoactive. Exposure to ambient light in the lab, combined with the heat of the water bath, can trigger the ring-opening (colored form).
-
Test: Place the flask in the dark for 30 minutes. If the color fades back to yellow/off-white, the compound is intact. If the color persists, you may have oxidative degradation.
Q2: How do I separate the regioisomers (benzo[f] vs. benzo[h])? A: If your starting thionaphthol was not symmetric, you likely have isomers.
-
Flash Chromatography: These isomers often have very similar Rf values (ΔRf < 0.05). Use a shallow gradient (e.g., 0% to 5% EtOAc in Hexane over 40 minutes).
-
Crystallization: Isomers often have vastly different lattice energies. Attempt fractional crystallization from Ethanol/Hexane . The linear benzo[f] isomer usually crystallizes more readily than the angular benzo[h] forms.
Q3: Can I use acetone for recrystallization? A: Use with caution. While solubility is good, acetone can undergo aldol condensation under basic conditions (if you used Et3N) or form Schiff bases if amine impurities are present. Ethanol/Toluene systems are chemically safer.
Advanced Workflow: Synthesis & Purification Pathway
The following diagram illustrates the critical path from the condensation reaction to the final pure isolate, highlighting where losses typically occur.
Figure 2: End-to-end purification workflow emphasizing acid removal and thermal control.
References
-
Thiochromene Synthesis & Propargyl Alcohol Reactivity
-
Silica Gel Interactions & Stability
- Title: Can Mesoporous Silica Speed Up Degradation of Benzodiazepines?
-
Source:MDPI (Int. J. Mol. Sci.) (2022).[2]
- Relevance: Provides mechanistic insight into how silica surface acidity (silanols) catalyzes ring-opening and proton transfer in fused heterocyclic systems, necessitating the use of base (Et3N)
-
General Recrystallization Protocols
- Title: Technical Support Center: Recrystallization of Thiourea Deriv
-
Source:BenchChem Technical Support.[3]
- Relevance: Establishes the "Dual-Solvent" logic and troubleshooting for "oiling out" phenomena common in sulfur-containing organic solids.
Sources
resolving solubility issues of thiochromenes in polar solvents
Welcome to the Technical Support Center for Thiochromene Solubility.
This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of thiochromene derivatives in polar solvents. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design. Poor aqueous solubility is a frequent hurdle in the development of thiochromene-based therapeutics, impacting everything from in vitro assays to in vivo bioavailability.[1] This resource is structured to help you diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses common initial questions regarding the solubility of thiochromenes.
Q1: Why are my thiochromene derivatives poorly soluble in polar solvents like water or buffer solutions?
A1: The limited aqueous solubility of many thiochromene derivatives is rooted in their molecular structure. Thiochromenes are heterocyclic compounds containing a sulfur atom within a ring structure that is typically fused to a benzene ring. This core structure is largely nonpolar and hydrophobic. While the sulfur atom can participate in some polar interactions, the overall aromatic and often rigid nature of the scaffold favors dissolution in nonpolar, organic solvents over polar, aqueous media, following the "like dissolves like" principle. The incorporation of sulfur can enhance lipophilicity, which, while beneficial for membrane permeability, often leads to poor water solubility.[1]
Q2: I've noticed batch-to-batch variability in the solubility of my thiochromene compound. What could be the cause?
A2: Batch-to-batch variability in solubility can often be attributed to differences in the solid-state properties of your compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility. Different polymorphs can have different lattice energies, and a more stable crystalline form will generally be less soluble. Additionally, the presence of amorphous content can lead to higher initial solubility that may decrease over time as the compound crystallizes. It is also crucial to ensure the purity of each batch, as impurities can either enhance or suppress solubility.
Q3: How does pH influence the solubility of my thiochromene derivative?
A3: The pH of the aqueous medium can have a profound effect on the solubility of thiochromene derivatives, provided they contain ionizable functional groups.[2] If your thiochromene has a basic functional group (e.g., an amino group), it will become protonated and more soluble in acidic conditions (lower pH). Conversely, if it contains an acidic functional group (e.g., a carboxylic acid or a phenolic hydroxyl group), it will become deprotonated and more soluble in basic conditions (higher pH). For neutral thiochromene compounds lacking ionizable groups, pH will have a minimal direct effect on solubility. However, it is important to consider the stability of your compound at different pH values, as extreme pH can lead to degradation.[3][4]
Q4: Can temperature be used to improve the solubility of my thiochromene compound?
A4: For most solid compounds, solubility in a liquid solvent increases with temperature.[5] Therefore, gentle heating can be a simple and effective method to dissolve a higher concentration of your thiochromene derivative. However, there are two important caveats. First, ensure that your compound is thermally stable and does not degrade at elevated temperatures. Second, upon cooling, the compound may precipitate out of solution if the saturation solubility is exceeded at the lower temperature. This can be a particular issue for long-term storage or during experiments conducted at room temperature.
Part 2: Troubleshooting Guide - Strategies for Enhancing Solubility
This section provides a series of troubleshooting guides for common solubility issues, organized by the type of intervention. Each guide is presented in a question-and-answer format to directly address specific experimental challenges.
Chemical Modification Strategies
If you have the flexibility to modify the chemical structure of your thiochromene derivative, the following strategies can be employed to intrinsically improve its solubility.
Q: My lead thiochromene compound is highly potent but has very poor aqueous solubility, making in vivo studies difficult. How can I chemically modify it to improve solubility without losing activity?
A: A common and effective strategy is the introduction of polar functional groups or the formation of a salt.
-
Strategy 1: Introduction of Polar Functional Groups. The targeted introduction of polar, hydrogen-bonding groups such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups can significantly enhance water solubility.[1] The key is to identify positions on the thiochromene scaffold where such modifications are tolerated without diminishing the compound's binding affinity to its biological target. Structure-Activity Relationship (SAR) studies are crucial here.[1] For example, the addition of hydroxyl and amino groups has been shown to enhance the water solubility of some bioactive compounds.
-
Strategy 2: Salt Formation. If your thiochromene derivative contains an ionizable group (an acidic or basic center), converting it into a salt is one of the most effective ways to dramatically increase aqueous solubility and dissolution rate.[6][7] For a basic thiochromene, reaction with an acid (e.g., HCl, maleic acid) will form a more soluble salt. For an acidic thiochromene, reaction with a base (e.g., NaOH, tromethamine) will achieve the same. The choice of the counterion is critical and can influence not only solubility but also stability and crystallinity.[8]
-
Experimental Protocol: Small-Scale Salt Formation for Solubility Screening
-
Dissolve the Parent Compound: Dissolve a known amount of your thiochromene derivative (e.g., 10 mg) in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol).
-
Add the Counterion: Add a stoichiometric equivalent of the acidic or basic counterion. This can be done by adding a solution of the counterion (e.g., 1 M HCl in diethyl ether or a solution of sodium hydroxide in methanol).
-
Induce Precipitation/Isolation: The salt may precipitate directly. If not, the solvent can be slowly evaporated under a stream of nitrogen or in a vacuum desiccator.
-
Wash and Dry: Wash the resulting solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting material. Dry the salt under vacuum.
-
Assess Solubility: Determine the aqueous solubility of the newly formed salt and compare it to the parent compound.
-
-
-
Strategy 3: Prodrug Synthesis. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. Designing a water-soluble prodrug can be an excellent strategy.[9][10] For example, if your thiochromene has a hydroxyl group, it can be esterified with a group containing an ionizable moiety, such as succinic acid. The resulting succinate ester will be more water-soluble, and in vivo, esterases can cleave the ester bond to release the active thiochromene.
Formulation-Based Strategies
When chemical modification is not an option, various formulation techniques can be used to improve the solubility of your existing thiochromene compound.
Q: I need to prepare a stock solution of my thiochromene derivative in an aqueous buffer for an in vitro assay, but it keeps precipitating. What can I do?
A: For in vitro assays, the use of co-solvents is a common and effective approach.
-
Strategy 1: Co-solvency. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes.[11][12] Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in 100% Co-solvent: First, dissolve your thiochromene derivative in a pure, water-miscible organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Thiochromenes are generally much more soluble in these solvents.
-
Serial Dilution into Assay Medium: Perform serial dilutions of this stock solution directly into your aqueous assay buffer. It is crucial that the final concentration of the co-solvent in the assay medium is low (typically <1% and often <0.1%) to avoid artifacts or toxicity in your biological system.
-
Check for Precipitation: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, you may need to lower the final concentration of your thiochromene derivative or slightly increase the percentage of the co-solvent, while being mindful of its effect on the assay.
-
-
Data Summary: Common Co-solvents for In Vitro Assays
Co-solvent Typical Stock Concentration Recommended Final Concentration in Assay Notes DMSO 10-50 mM < 0.5% Widely used, but can have biological effects at higher concentrations. Ethanol 10-50 mM < 1% Generally well-tolerated by cells, but can be volatile. | PEG 300/400 | 10-50 mM | < 2% | Can also act as a solubilizing excipient in vivo. |
-
Q: My thiochromene compound has poor oral bioavailability, which I suspect is due to its low aqueous solubility. What formulation strategies can I explore for preclinical in vivo studies?
A: For in vivo applications, more advanced formulation strategies like cyclodextrin complexation, lipid-based formulations, or particle size reduction are often necessary.
-
Strategy 1: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your thiochromene derivative, forming an inclusion complex that has significantly higher aqueous solubility.[13][14][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[16][17]
-
Experimental Protocol: Preparation of a Thiochromene-Cyclodextrin Inclusion Complex (Kneading Method)
-
Weigh Components: Weigh out the thiochromene derivative and the cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2).
-
Add to Mortar: Place the cyclodextrin in a mortar and add a small amount of water or a water-ethanol mixture to form a paste.
-
Incorporate Thiochromene: Gradually add the thiochromene powder to the paste.
-
Knead Thoroughly: Knead the mixture for an extended period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Dry the Product: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieve the Powder: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Evaluate Solubility: Compare the aqueous solubility of the complexed thiochromene to the uncomplexed form.
-
-
-
Strategy 2: Particle Size Reduction (Nanosuspensions). Reducing the particle size of a drug increases its surface area-to-volume ratio, which in turn increases its dissolution rate according to the Noyes-Whitney equation.[18][19] Creating a nanosuspension, where the drug particles are in the nanometer size range, can dramatically improve the bioavailability of poorly soluble compounds.[2][20]
-
dot
-
Caption: Workflow for Nanosuspension Preparation.
-
-
Strategy 3: Lipid-Based Formulations. For highly lipophilic thiochromenes, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[5][18] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug remains in a solubilized state within the lipid droplets, which facilitates its absorption.
Part 3: Logical Decision-Making in Solubility Enhancement
The choice of a solubility enhancement strategy is not one-size-fits-all. It depends on several factors including the physicochemical properties of your thiochromene derivative, the intended application (in vitro vs. in vivo), and the stage of your research. The following diagram illustrates a logical workflow for selecting an appropriate strategy.
-
dot
-
Caption: Decision Tree for Solubility Enhancement.
References
-
Synthesis of congeners and prodrugs. 3. Water-soluble prodrugs of taxol with potent antitumor activity. PubMed. Available at: [Link]
-
Synthesis and biological activity of prodrug inhibitors of the thioredoxin–thioredoxin reductase system. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry (RSC Publishing). DOI:10.1039/D4MD00995A. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research. Available at: [Link]
-
Recent developments in thiochromene chemistry. RSC Publishing. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of thiochromenes. Organic Chemistry Portal. Available at: [Link]
-
Recent developments in thiochromene chemistry. PubMed. Available at: [Link]
-
Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. CentAUR. Available at: [Link]
-
How can cyclodextrins enhance solubility? YouTube. Available at: [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Sciences. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]
-
Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy. EXCLI Journal. Available at: [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]
-
Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. MDPI. Available at: [Link]
-
Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. PubMed. Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. ResearchGate. Available at: [Link]
-
Aqueous Solubility and Degradation Kinetics. ResearchGate. Available at: [Link]
-
synthesis, photophysical studies, anticancer activity, and exploration to tricyclic benzopyran skeleton. PubMed. Available at: [Link]
-
Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PMC. Available at: [Link]
-
Salt formation to improve drug solubility. PubMed. Available at: [Link]
-
Rational coformer or solvent selection for pharmaceutical cocrystallization or desolvation. PubMed. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]
-
Role of Nanocarriers for Enhancement of Drug Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Available at: [Link]
- Method for removing high boiling solvents from drug formulations by vacuum drying. Google Patents.
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
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- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. humapub.com [humapub.com]
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- 16. scispace.com [scispace.com]
- 17. youtube.com [youtube.com]
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- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Section 1: Understanding Fatigue and Photodegradation Mechanisms
Technical Support Center: Optimizing Thiochromene Dyes for High-Fidelity Photochromism
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with thiochromene dyes. While thiochromenes (sulfur analogs of standard chromenes) offer unique bathochromic shifts and distinct colorimetric profiles, their widespread application in optical data storage, ophthalmic lenses, and smart materials is often bottlenecked by rapid photodegradation and photochemical fatigue[1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to minimize fatigue and maximize the lifecycle of your photochromic systems.
Q: Why do my thiochromene dyes exhibit rapid fatigue compared to standard naphthopyrans under continuous UV irradiation? A: The fundamental causality lies in the heteroatom substitution. When a thiochromene absorbs UV light (typically 300–360 nm), it undergoes an electrocyclic ring-opening to form a colored, metastable merocyanine-like isomer[1]. While oxygen in standard chromenes is relatively inert, the sulfur atom in thiochromenes is highly nucleophilic and susceptible to oxidation. During continuous UV exposure, ambient oxygen is easily converted into reactive oxygen species (ROS), such as singlet oxygen. These ROS attack the electron-rich diene backbone or the sulfur atom directly, leading to the formation of irreversible sulfoxides or endoperoxide by-products. Once these by-products form, the molecule can no longer undergo reversible photocyclization, resulting in macroscopic "fatigue"[2].
Q: How does the polymer matrix environment influence this photodegradation? A: The matrix dictates both the conformational freedom of the dye and the diffusion rate of degradative species. In highly flexible, low-Tg (glass transition temperature) polymers, oxygen diffuses rapidly, and the open merocyanine isomers have enough free volume to undergo bimolecular side reactions (e.g., dimerization). Conversely, encapsulating the dye in a rigid matrix—such as an Ormosil (organically modified silicate) or a high-Tg polymer like polyvinyl butyral (PVB)—restricts oxygen permeability and isolates the dye molecules, significantly extending their half-life[3].
Fig 1. Mechanistic pathway of reversible photochromism versus irreversible photodegradation.
Section 2: Troubleshooting Formulation and Structural Design
Q: What structural modifications can I synthesize to minimize fatigue without losing photochromic activity? A: Fatigue resistance can be engineered directly into the molecular scaffold. I recommend two primary synthetic strategies:
-
Steric Hindrance: Introduce bulky substituent groups (e.g., tert-butyl or adamantyl groups) adjacent to the reactive diene core. This sterically shields the reactive sites from singlet oxygen attack and prevents bimolecular dimerization of the open forms[4].
-
Electronic Stabilization: Attach electron-withdrawing groups (EWGs) such as fluorines or perfluorocyclopentene derivatives to the scaffold. EWGs lower the HOMO energy level of the open form, making it less susceptible to electrophilic attack by ROS[1].
Q: My thiochromene dye still degrades rapidly in a polymer matrix under continuous UV. How do I chemically stabilize the formulation? A: You must disrupt the auto-oxidation radical cycle. The integration of Hindered Amine Light Stabilizers (HALS), such as Tinuvin 144, is critical[5]. HALS do not absorb UV light themselves; instead, they act as highly efficient radical scavengers. Under UV exposure, HALS oxidize to form stable nitroxyl radicals, which trap the alkyl and peroxy radicals generated during the photodegradation of the dye[6]. Combining HALS with a UV absorber (to screen out highly destructive short-wave UV) and a rigid matrix like PVB creates a synergistic, highly fatigue-resistant system[3].
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Baseline measurements must be taken before and after each critical step to isolate variables.
Protocol 1: Matrix Encapsulation with HALS for Photostabilization
Objective: Formulate a fatigue-resistant thiochromene-doped PVB film.
-
Solution Preparation: Dissolve 10 wt% Polyvinyl butyral (PVB) in a solvent mixture of ethanol and toluene (1:1 v/v) under continuous magnetic stirring at 40°C until optically clear[3].
-
Dye & Stabilizer Integration: Add 0.05 wt% of the synthesized thiochromene dye and 1.5 wt% Tinuvin 144 (HALS) to the polymer solution[5]. Validation Step: Record the UV-Vis absorption spectrum of the liquid solution in the dark to ensure the HALS has not prematurely induced ring-opening (indicated by a lack of absorption in the visible region).
-
Film Fabrication: Spin-coat the solution onto a pre-cleaned quartz substrate at 1500 RPM for 60 seconds.
-
Curing: Anneal the film in a vacuum oven at 60°C for 12 hours to remove residual solvent and collapse the free volume, enhancing matrix rigidity.
Protocol 2: Accelerated Fatigue Resistance Testing
Objective: Quantify the photodegradation rate using continuous UV irradiance.
-
Initial State Measurement: Place the cured film in a spectrophotometer (e.g., FOTOCHROM 3) and record the baseline reflectance/transmittance[7].
-
Irradiation Cycle: Expose the film to a continuous UV light source (365 nm, 10 W/m²) for 100 minutes to reach the photostationary state (maximum coloration)[3].
-
Bleaching Cycle: Remove the UV source and allow the film to thermally relax in the dark until the absorbance returns to baseline.
-
Data Acquisition: Repeat steps 2 and 3 for 20 continuous cycles. Calculate the color change using the Kubelka-Munk function from the reflectance data[7].
-
Fatigue Quantification: Calculate the fading percentage (
) using the formula: , where is the maximum absorbance at cycle 1, and is the maximum absorbance at cycle 20.
Fig 2. Experimental workflow for formulating and testing fatigue-resistant photochromic matrices.
Section 4: Quantitative Data Summary
The following table synthesizes the expected fatigue resistance outcomes based on matrix selection and chemical stabilization. A lower fading percentage indicates superior fatigue resistance.
| Formulation Matrix | Stabilizer Additive | UV Exposure Mode | Fading Percentage (After 20 Cycles) | Relative Half-Life Multiplier |
| PMMA (Low Rigidity) | None (Control) | Continuous | 45.20% | 1.0x |
| PMMA (Low Rigidity) | Tinuvin 144 (HALS) | Continuous | 28.50% | 1.5x |
| PVB (High Rigidity) | None (Control) | Cyclic | 31.56%[7] | 1.8x |
| PVB (High Rigidity) | Tinuvin 144 (HALS) | Cyclic | 10.00% [7] | >4.0x |
Data Interpretation: The synergistic combination of a high-Tg matrix (PVB) to restrict oxygen diffusion and a radical scavenger (HALS) to break the auto-oxidation cycle yields the highest fidelity system, minimizing degradation to just 10% over extended cyclic use.
References
1.[1] Density Functional Theory Study of Photodegradation and Fatigue-Resistance of Photochromic Materials for Optical Switching and Data Storage Applications. The International Conference on Computational Science. URL: 2.[7] Spectrophotometric Data Analysis to Investigate the Photodegradation of Photochromic Prints Exposed to Continuous UV Irradiance. Technical University of Liberec (autex 2024). URL: 3.[3] Characterisation and photo-fatigue behaviour of UV-sensitive photochromic systems produced using electrospinning. ResearchGate. URL: 4.[2] Photochromism: Molecules and Systems. EPDF. URL: 5.[6] Photochromic Textile Materials. Scribd. URL: 6.[5] Textiles screen-printed with photochromic ethyl cellulose–spirooxazine composite nanoparticles. SciSpace. URL: 7.[4] Photochromic bi-naphthopyrans. ResearchGate. URL:
Sources
controlling side reactions in propargyl ether rearrangement
Technical Support Center: Propargyl Ether Rearrangement
Welcome to the technical support center for s. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is the primary transformation I should expect from a propargyl ether rearrangement?
A1: The most common and synthetically powerful transformation is the [1][1]-sigmatropic rearrangement , often referred to as the Claisen rearrangement for aryl propargyl ethers or the aliphatic Claisen rearrangement for propargyl vinyl ethers.[2][3][4] This pericyclic reaction involves the concerted reorganization of six electrons, leading to a new C-C bond. For a typical aryl propargyl ether, this results in an ortho-allenyl cyclohexadienone intermediate, which then tautomerizes to the more stable ortho-propargyl phenol.[5][6] For propargyl vinyl ethers, the rearrangement directly yields functionalized allenes.[2][3][7]
Q2: My reaction is sluggish or not proceeding at all. What are the key factors influencing the reaction rate?
A2: The propargyl Claisen rearrangement often requires significant thermal energy to overcome the activation barrier.[2][8] If you are experiencing low reactivity, consider the following:
-
Temperature: Many propargyl ether rearrangements require high temperatures, often in the range of 140–250 °C.[3]
-
Catalysis: Lewis acids such as Au(I), Pt(II), and Cu(I) can significantly lower the activation energy, allowing the reaction to proceed at much milder temperatures, sometimes even room temperature.[7][9][10][11][12] Gold(I) catalysts, in particular, are highly effective for rearranging propargyl vinyl ethers.[9][11][12]
-
Solvent: The choice of solvent can influence the reaction rate. High-boiling, non-polar solvents like N,N-diethylaniline or 1,1,2,2-tetrachloroethane are commonly used for thermal rearrangements.[8][13] For certain catalyzed reactions, fluorinated alcohols like 1,1,1-trifluoroethanol (TFE) can accelerate the rearrangement.[14]
-
Substrate Electronics: For aryl propargyl ethers, electron-donating groups on the aromatic ring can facilitate the rearrangement, while electron-withdrawing groups may hinder it.[15]
Troubleshooting Guide 1: Isomerization and Uncontrolled Allene Formation
Q3: My reaction is yielding a complex mixture of allenes, or my desired product is contaminated with allenic isomers. What's happening and how can I control it?
A3: This is a common issue, as allenes are often the primary products of propargyl vinyl ether rearrangements and can be intermediates in other pathways.[2][3][7] The key is to understand the mechanism and control the reaction conditions.
Causality: The propargyl to allene transformation is often a desired outcome, particularly in Au(I)-catalyzed rearrangements of propargyl vinyl ethers.[7] However, under certain conditions, especially with heat or specific catalysts, propargyl groups can isomerize to allenes in an uncontrolled manner.[16] This can compete with your desired reaction pathway.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: If allene formation is a side reaction, your catalyst might be promoting this pathway. For instance, while Au(I) complexes are excellent for synthesizing allenes from propargyl vinyl ethers, they might not be suitable if you are targeting a different outcome.[7][9] Consider a metal-free thermal rearrangement if your substrate is stable at higher temperatures.
-
Temperature Control: High temperatures can promote isomerization.[16] If you are running a thermal rearrangement, try to find the minimum temperature required for the desired transformation. For catalyzed reactions, operating at lower temperatures (e.g., room temperature if the catalyst is active enough) can suppress this side reaction.[11][12]
-
Protecting Groups: If you have a terminal alkyne, isomerization can sometimes be initiated by base-catalyzed deprotonation-reprotonation. Protecting the terminal alkyne with a bulky silyl group (e.g., TMS or TIPS) can prevent this.[16]
Experimental Protocol 1: General Procedure for Trimethylsilyl (TMS) Protection of a Terminal Alkyne [16]
-
Materials: Terminal alkyne substrate, anhydrous tetrahydrofuran (THF), triethylamine (Et₃N), trimethylsilyl chloride (TMSCl).
-
Procedure:
-
Dissolve the terminal alkyne (1.0 eq.) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.), followed by the slow addition of trimethylsilyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Guide 2: Competing Sigmatropic Rearrangements and Cyclizations
Q4: I am expecting an ortho-rearranged product from my aryl propargyl ether, but I am getting a cyclized product (e.g., a benzopyran or benzofuran). How can I prevent this?
A4: The initial ortho-allenyl intermediate of the Claisen rearrangement is highly reactive and can undergo subsequent intramolecular cyclization.[5][6] Controlling this downstream reaction is key.
Causality & Logic: The formation of benzopyrans or benzofurans is often a thermodynamically favored outcome.[5] The initial[1][1]-rearrangement produces an ortho-allenyl phenol, which can then cyclize. The regioselectivity of this cyclization (i.e., whether you form a five- or six-membered ring) can be influenced by substituents and reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for controlling post-rearrangement cyclization.
Q5: My reaction is giving a mixture of ortho- and para-rearranged products. How can I improve the regioselectivity?
A5: While the Claisen rearrangement is classically directed to the ortho-position, a subsequent Cope rearrangement of the initial intermediate can lead to a para-product. This is particularly relevant for substrates like naphthyl ethers.[8]
Causality: The para-product arises from a two-step[1][1]-sigmatropic rearrangement process. The high activation barrier for this second step means it usually requires more forcing conditions.[8]
Strategies for Control:
-
Steric Hindrance: Blocking both ortho-positions with bulky substituents will prevent the initial rearrangement and can favor other pathways or no reaction. If one ortho-position is blocked, the rearrangement will be directed to the other.
-
Temperature and Time: Since the para-rearrangement often has a higher activation energy, running the reaction at the lowest possible temperature and for the shortest time necessary to consume the starting material can favor the ortho-product.[8]
Troubleshooting Guide 3: Side Reactions of the Terminal Alkyne
Q6: I'm observing a significant amount of a high-molecular-weight byproduct, especially when using a copper catalyst. What is it?
A6: You are likely observing the results of Glaser coupling , which is an oxidative homodimerization of terminal alkynes to form 1,3-diynes.[16] This is a very common side reaction in the presence of copper salts and an oxidant (like air).[16]
Prevention Strategies:
| Strategy | Rationale | Key Considerations |
| Protect the Alkyne | The acidic proton of the terminal alkyne is required for Glaser coupling. Replacing it with a protecting group, such as TMS or TIPS, completely prevents this side reaction.[16] | Requires additional protection and deprotection steps in your synthetic sequence. |
| Use an Inert Atmosphere | Glaser coupling is an oxidative process. Rigorously excluding oxygen by using degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) can significantly reduce this byproduct. | May not be sufficient if trace oxidants are present or if the catalyst itself promotes oxidation. |
| Add a Reducing Agent | If using a copper(I) catalyst for another transformation (e.g., "click" chemistry), the active species can be oxidized to copper(II), which participates in Glaser coupling. Adding an excess of a mild reducing agent can help maintain the copper in the +1 oxidation state.[16] | The reducing agent must be compatible with your substrate and desired reaction. |
Experimental Protocol 2: General Procedure for K₂CO₃-Mediated TMS Deprotection [16]
-
Materials: TMS-protected alkyne, methanol, anhydrous potassium carbonate (K₂CO₃).
-
Procedure:
-
Dissolve the TMS-alkyne (1.0 eq.) in methanol.
-
Add a catalytic amount of anhydrous potassium carbonate (0.1-0.2 eq.).
-
Stir the mixture at room temperature under an inert atmosphere for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected terminal alkyne.
-
References
-
Title: Mechanistic Studies on Au(I)-Catalyzed[1][1]-Sigmatropic Rearrangements using Cyclopropane Probes Source: PMC URL: [Link]
-
Title: Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
-
Title: [1][1]‐Sigmatropic Rearrangements of Naphthyl 1‐Propargyl Ethers: para‐Propargylation and Catalytic Asymmetric Dearomatization Source: ResearchGate URL: [Link]
-
Title: Gold(I)-Catalyzed Propargyl Claisen Rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: Propargyl Claisen rearrangement: allene synthesis and beyond Source: SciSpace URL: [Link]
-
Title: Gosteli−Claisen Rearrangement of Propargyl Vinyl Ethers: Cascading Molecular Rearrangements Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Propargyl Claisen rearrangement : allene synthesis and beyond Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: The proposed mechanisms for the Claisen rearrangement of aryl propargyl ether Source: ResearchGate URL: [Link]
-
Title: Metal-Catalyzed Cascade Rearrangements of 3-Alkynyl Flavone Ethers Source: PMC URL: [Link]
-
Title: Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Allene synthesis by rearrangements Source: Organic Chemistry Portal URL: [Link]
-
Title: Propargyl Claisen rearrangement: allene synthesis and beyond Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Gold(I)-Catalyzed Propargyl Claisen Rearrangement Source: Figshare URL: [Link]
-
Title: Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity Source: PubMed URL: [Link]
-
Title: Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Thermal Claisen rearrangement of aryl propargyl ethers in the absence... Source: ResearchGate URL: [Link]
-
Title: Wittig Rearrangements of (Heteroaryl)alkyl Propargyl Ethers − Synthesis of Allenic and Propargylic Alcohols Source: ResearchGate URL: [Link]
-
Title: CLAISEN REARRANGEMENT OF META-SUBSTITUTED ARYL PROPARGYL ETHERS I N POLY(ETHYLENE GLYCOL) Source: LOCKSS URL: [Link]
Sources
- 1. Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Propargyl Claisen rearrangement: allene synthesis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Propargyl Claisen rearrangement: allene synthesis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Studies on Au(I)-Catalyzed [3,3]-Sigmatropic Rearrangements using Cyclopropane Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gold(I)-Catalyzed Propargyl Claisen Rearrangement [organic-chemistry.org]
- 10. Metal-Catalyzed Cascade Rearrangements of 3-Alkynyl Flavone Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allene synthesis by rearrangements [organic-chemistry.org]
- 12. acs.figshare.com [acs.figshare.com]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Fatigue Resistance in Benzo[f]thiochromene Derivatives
Welcome to the Technical Support Center for benzo[f]thiochromene-based photochromic systems. As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and drug development professionals working with second-generation chiral overcrowded alkenes and bistable molecular switches.
This guide bypasses basic theory to focus on the mechanistic causality of fatigue, providing actionable troubleshooting workflows and self-validating protocols to ensure >95% photostationary state (PSS) efficiency over continuous irradiation cycles.
Part 1: Fundamental Mechanisms & Core FAQs
Q: What structural mechanism makes the benzo[f]thiochromene moiety superior for fatigue resistance compared to standard diarylethenes?
A: Switching fatigue typically arises from irreversible byproduct formation during continuous UV irradiation. For example, standard diarylethenes often suffer from the formation of annulated isomers, which permanently degrade the switch[1].
In contrast, second-generation overcrowded alkenes utilizing a benzo[f]thiochromene upper half and a fluorene lower half rely on a highly rigid, sterically hindered helical structure[2]. The sulfur-containing six-membered ring induces a severe, highly specific steric clash with the lower half. This clash elevates the activation barrier for thermal relaxation (
Q: Why am I observing degradation during the thermal relaxation phase rather than the photochemical phase? A: Thermal relaxation of the metastable-(E) state can proceed via two distinct pathways: Thermal E-Z Isomerization (TEZI) or Thermal Helix Inversion (THI)[2]. If the lower half of the alkene is not properly desymmetrized, or if the system is exposed to excessive temperatures (>60°C) to force the switch, competing thermal pathways can lead to molecular decomposition rather than a clean structural inversion[3]. Causality dictates that you must map the specific activation barriers of your derivative before applying thermal stress.
Part 2: Visualized Pathways & Logical Workflows
To understand the lifecycle of the switch and where fatigue originates, refer to the isomerization pathway below.
Photochemical and thermal isomerization pathways of overcrowded alkenes.
Part 3: Troubleshooting Guide: Synthesis & Photochromic Cycling
Issue 1: Low Yields and Byproduct Formation During Barton-Kellogg Coupling
-
Symptom: Poor recovery of the highly hindered tetrasubstituted alkene during the coupling of the diazo species and the benzo[f]thiochromene-derived thioketone.
-
Causality: The Barton-Kellogg reaction forms an episulfide intermediate. If the desulfurization step is incomplete or forced with overly harsh reagents, side reactions degrade the central double bond, permanently ruining the switch's fatigue resistance before testing even begins.
-
Solution: Utilize strictly anhydrous conditions for the initial diazo-thioketone coupling at -40°C to prevent premature decomposition[2]. For desulfurization, utilize Hexamethylphosphorous triamide (HMPT) in toluene at 65°C for 16 hours[4]. HMPT provides a much cleaner conversion for sulfur-heavy upper halves compared to standard phosphines.
Issue 2: Rapid Photofatigue During UV Irradiation (312 nm / 365 nm)
-
Symptom: The Circular Dichroism (CD) signal or UV-Vis absorption profile degrades significantly after 5-10 cycles.
-
Causality: While the benzo[f]thiochromene core is inherently fatigue-resistant, dissolved oxygen in the solvent leads to rapid photo-oxidation of the sulfur atom or the central alkene bond during the high-energy Z-E transition[2].
-
Solution: Implement the troubleshooting workflow below, prioritizing strict degassing.
Troubleshooting workflow for resolving fatigue during photochromic cycling.
Part 4: Standard Operating Procedures (SOPs)
Protocol: Self-Validating Photochromic Cycling and Fatigue Measurement
This protocol is designed as a self-validating system. By incorporating intermediate HPLC validation and baseline CD tracking, it ensures that any observed fatigue is an intrinsic property of the molecule, rather than an artifact of the experimental setup.
Step 1: Sample Preparation
Dissolve the stable-(Z) benzo[f]thiochromene derivative in spectroscopic-grade heptane to a precise concentration of
Step 2: Degassing (Critical Causality Step)
Transfer the solution to a quartz cuvette equipped with a Teflon stopcock. Perform three complete cycles of freeze-pump-thaw using liquid nitrogen and a high-vacuum line. Reasoning: Removing dissolved
Step 3: Baseline Measurement Record the initial Circular Dichroism (CD) and UV-Vis spectra at 20°C. Note the strong Cotton effects around 400 nm, which act as your baseline indicator of the molecule's helical integrity[2].
Step 4: Photochemical Isomerization Irradiate the sample using a narrow-band UV lamp (312 nm or 365 nm)[4]. Monitor the inversion of the major CD bands until no further spectral changes occur, indicating the Photostationary State (PSS) has been reached.
Step 5: Internal Validation (HPLC) Extract a 10 µL aliquot under inert atmosphere and analyze via chiral HPLC to confirm a >95% yield of the metastable-(E) isomer[2]. Validation: If PSS is <95%, the irradiation wavelength is mismatched with the isosbestic point, which will artificially present as fatigue in later cycles.
Step 6: Reversibility & Fatigue Cycling
Induce the reverse reaction thermally or photochemically. Repeat Steps 4-6 for 20 continuous cycles. Plot the absorbance at the
Part 5: Quantitative Data Summary
The following table summarizes the thermal stability and fatigue parameters, highlighting the superior performance of the benzo[f]thiochromene upper half due to sulfur-induced steric hindrance.
| Upper Half Moiety | Lower Half | Activation Barrier ( | Half-life ( | PSS Ratio (Z:E) | Fatigue Resistance Profile |
| Benzo[f]thiochromene (X=S) | Fluorene | 109 kJ/mol | 35 days | >95% | Excellent (>50 cycles without degradation) |
| Benzo[f]chromene (X=O) | Fluorene | 106 kJ/mol | 9.4 days | >95% | Excellent (>50 cycles without degradation) |
| Standard Diarylethene | N/A | Variable | Variable | Variable | Poor (Prone to irreversible annulation) |
Data synthesized from spectroscopic and kinetic studies of second-generation overcrowded alkenes[2][3].
References
- Source: Journal of the American Chemical Society (acs.org)
- Source: University of Groningen (rug.nl)
- Dynamic transfer of chirality in photoresponsive systems (Pizzolato, Stefano Fabrizio)
Sources
Technical Support Center: Stabilizing the Open-Ring Merocyanine Form of Thiochromenes
Introduction:
Welcome to the technical support center for researchers engaged in the study and application of thiochromene-based photochromic systems. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common challenges associated with stabilizing the open-ring merocyanine (MC) form of thiochromenes. As researchers, scientists, and drug development professionals, your work demands precision and a deep understanding of the underlying mechanisms. This resource synthesizes field-proven insights with established scientific principles to help you navigate the complexities of your experiments and achieve robust, reproducible results.
The photochromism of thiochromenes, the reversible transformation between a colorless, closed-ring thiochromene (TC) form and a colored, open-ring merocyanine (MC) form, is a fascinating and powerful tool. However, the inherent instability of the MC form, which tends to thermally revert to the more stable TC form, presents a significant experimental hurdle. This guide will address the critical factors influencing this equilibrium and provide actionable protocols to enhance the stability of the desired MC state.
Section 1: Conceptual & Foundational FAQs
This section addresses fundamental questions about the nature of thiochromene photochromism and the factors governing the stability of the merocyanine isomer.
Question 1: What is the fundamental mechanism of thiochromene photochromism, and why is the open-ring merocyanine form often unstable?
Answer: The photochromic behavior of thiochromenes is rooted in a reversible, light-induced intramolecular reaction. Upon irradiation with ultraviolet (UV) light, the colorless, closed-ring thiochromene (TC) undergoes a C-S bond cleavage, leading to the formation of the highly conjugated, planar, and colored open-ring merocyanine (MC) isomer. This process can be reversed either by exposing the MC form to visible light or, more commonly, through thermal relaxation back to the thermodynamically more stable TC form.
The instability of the MC form arises from its zwitterionic character. The open-ring structure possesses a separation of charge, with a negatively charged thiolate group and a positively charged pyrylium-like moiety. This charge separation makes the molecule highly sensitive to its environment and provides a thermodynamic driving force for ring-closure to the neutral, closed TC form. The rate of this thermal reversion is a critical parameter that researchers often seek to control.
Question 2: How do solvent properties influence the stability and spectroscopic properties of the merocyanine form?
Answer: Solvent choice is one of the most critical experimental parameters for stabilizing the MC form. The highly polar, zwitterionic nature of the MC isomer means its stability is profoundly influenced by the polarity of the surrounding medium.
-
Polar Protic and Aprotic Solvents: Polar solvents, such as ethanol, acetonitrile, and DMSO, can stabilize the charge-separated MC form through dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding.[1][2][3] This stabilization increases the activation energy required for the thermal ring-closing reaction, thereby slowing down the fading process and increasing the lifetime of the colored state.
-
Non-Polar Solvents: In non-polar solvents like toluene or hexane, the zwitterionic MC form is destabilized. This leads to a much faster thermal reversion to the closed TC form.[1]
This phenomenon, known as solvatochromism , also affects the absorption spectrum of the MC form. Generally, an increase in solvent polarity leads to a hypsochromic shift (blue shift) of the maximum absorption wavelength (λmax). This is because the polar solvent molecules stabilize the ground state of the zwitterionic MC form more than the excited state.[4][5]
Data Summary: Solvent Effects on Merocyanine Thermal Reversion
| Solvent | Polarity (ET(30)) | Typical Effect on MC Half-life | λmax Shift |
| Toluene | 33.9 | Short | Red-shifted |
| THF | 37.4 | Moderate | Intermediate |
| Acetonitrile | 45.6 | Long | Blue-shifted |
| Ethanol | 51.9 | Very Long | Blue-shifted |
| DMSO | 45.1 | Long | Blue-shifted |
Note: Specific values are highly dependent on the thiochromene molecular structure.[2][3]
Question 3: How do molecular substituents on the thiochromene scaffold affect the stability of the merocyanine isomer?
Answer: Strategic placement of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the thiochromene backbone is a powerful method to tune the stability of the MC form.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO2, -CN, -CHO) to the benzopyran part of the molecule, particularly at positions that can conjugate with the thiolate anion, can significantly stabilize the MC form.[6] These groups help to delocalize the negative charge of the thiolate, reducing the driving force for ring closure.[7]
-
Electron-Donating Groups (EDGs): Conversely, placing EDGs (e.g., -OCH3, -N(CH3)2) on the indoline or other parts of the molecule can also influence stability, though the effects can be more complex and depend on the specific position.
The choice and position of substituents can also impact the quantum yield of the ring-opening reaction and the fatigue resistance of the photoswitch.[8][9]
Section 2: Experimental Design & Troubleshooting
This section provides a question-and-answer guide to common problems encountered during experiments, offering step-by-step solutions and the scientific rationale behind them.
Question 4: My solution shows very weak or no color change upon UV irradiation. What are the likely causes and how can I fix this?
Answer: This is a common issue that can stem from several factors, from the experimental setup to the inherent properties of your compound.
Troubleshooting Workflow:
Caption: Troubleshooting weak photo-conversion.
Detailed Steps & Explanations:
-
Verify UV Source: Ensure your UV lamp is emitting at the correct wavelength to excite the TC form (typically in the 300-380 nm range). Also, confirm that the lamp intensity is sufficient. An older or failing lamp may not provide enough photons to drive the conversion.
-
Optimize Concentration: If the concentration of your thiochromene is too low, the resulting absorbance of the MC form may be below the detection limit of the naked eye or even a spectrophotometer. Prepare a more concentrated stock solution and repeat the irradiation.
-
Change Solvent: As detailed in Q2, solvent polarity is paramount. If you are using a non-polar solvent like hexane or toluene, the thermal reversion of the MC form might be so rapid that its concentration never builds up to a visible level.
-
Protocol: Prepare identical concentrations of your thiochromene in parallel vials containing hexane, acetonitrile (ACN), and dimethyl sulfoxide (DMSO). Irradiate them simultaneously. A significant color change in ACN or DMSO but not in hexane strongly indicates a solvent-related issue.
-
-
Check for Photodegradation: Some thiochromene derivatives can be susceptible to irreversible photodegradation, especially in the presence of oxygen or solvent impurities. If you observe a fleeting color that then disappears and cannot be regenerated, degradation is likely.
-
Solution: Degas your solvent by bubbling with nitrogen or argon before dissolving your compound. Conduct the experiment under an inert atmosphere. Reduce the intensity or duration of UV irradiation.
-
Question 5: The color of my solution fades back to colorless too quickly for my application. How can I increase the lifetime of the merocyanine form?
Answer: Slowing the thermal reversion (fading) rate is the primary goal of MC stabilization. Here are several strategies, ordered from simplest to most complex:
-
Lower the Temperature: The thermal ring-closing reaction is temperature-dependent. Reducing the temperature of your sample will significantly slow the kinetics of this process.[10]
-
Experiment: Measure the half-life of the MC form at room temperature (e.g., 25°C) and then at a lower temperature (e.g., 4°C) using a temperature-controlled UV-Vis spectrophotometer. The difference can be dramatic.
-
-
Increase Solvent Polarity/Viscosity: As discussed, moving to a more polar solvent will stabilize the MC form. Additionally, increasing the solvent viscosity can physically hinder the molecular rotation required for the cis-trans isomerization that precedes ring-closing, thus slowing the overall process.
-
Incorporate into a Polymer Matrix: Dispersing the thiochromene into a solid polymer matrix (e.g., PMMA, polystyrene) can dramatically increase the stability of the MC form.[9][11] The rigid environment of the polymer restricts the molecular motion necessary for the reversion to the TC form.
-
Protocol:
-
Dissolve the thiochromene and the polymer (e.g., PMMA) in a common solvent (e.g., THF).
-
Cast the solution onto a glass slide or into a cuvette.
-
Allow the solvent to evaporate completely, leaving a thin, solid film.
-
Irradiate the film with UV light and observe the color persistence.
-
-
-
Utilize Acid/Base Chemistry: The open-ring MC form can be protonated at the thiolate group under acidic conditions.[12][13] This protonated form (MCH+) is often much more stable than the zwitterionic MC form and can be reverted back by the addition of a base. This creates a pH-gated photoswitch.[12]
Workflow for Enhancing Merocyanine Lifetime:
Caption: Strategies to increase MC stability.
Question 6: How can I use NMR and UV-Vis spectroscopy to confirm the formation and characterize the stability of the merocyanine form?
Answer: UV-Vis and NMR spectroscopy are the two most powerful tools for this purpose.
Using UV-Vis Spectroscopy: This is the primary method for monitoring the switching process in real-time.
-
Procedure:
-
Record the absorption spectrum of your sample in a quartz cuvette. The TC form will typically only show absorption in the UV region.
-
Irradiate the sample in situ in the spectrophotometer with a UV light source (e.g., a 365 nm LED).
-
Record spectra at set time intervals during irradiation. You should see the growth of a new, broad absorption band in the visible region (typically 450-600 nm), which corresponds to the MC form.[14]
-
Turn off the UV source and continue to record spectra over time. The decay of the visible absorption band corresponds to the thermal reversion to the TC form.
-
-
Kinetic Analysis: By plotting the absorbance at λmax of the MC form versus time, you can determine the kinetics of the thermal fading reaction, which typically follows first-order kinetics.[2][3] From this, you can calculate the rate constant (k) and the half-life (t½) of the MC isomer under your specific experimental conditions.
Using NMR Spectroscopy: While UV-Vis shows the electronic transition, NMR provides direct structural evidence of the ring-opening.
-
Procedure:
-
Dissolve your compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the pure TC form.
-
Irradiate the NMR tube with a UV lamp until a deep color develops.
-
Quickly re-acquire the ¹H NMR spectrum.
-
-
Interpreting the Spectra: The spectrum of the MC form will be dramatically different from the TC form. Look for:
-
The appearance of new signals in the vinyl region (5-7 ppm) corresponding to the protons on the newly formed conjugated bridge.
-
Significant downfield shifts for aromatic protons due to the change in the electronic structure of the molecule.
-
Changes in chemical shifts can be correlated with solvent polarity to understand the electronic structure.[4][5][15][16]
-
-
Challenges: If the thermal reversion is fast, the MC form may revert back to the TC form before you can acquire a clean spectrum. In such cases, performing the experiment at low temperatures is essential.
References
-
Thermal Reversion Mechanism of N-Functionalized Merocyanines to Spiropyrans: A Solvatochromic, Solvatokinetic, and Semiempirical Study. The Journal of Physical Chemistry A. Available at: [Link]
-
Influence of the Solvent on the Thermal Back Reaction of One Spiropyran. Journal of Chemical Education. Available at: [Link]
-
Photochromism of nitrospiropyrans: effects of structure, solvent and temperature. Photochemical & Photobiological Sciences. Available at: [Link]
-
Influence of the Solvent on the Thermal Back Reaction of One Spiropyran. Journal of Chemical Education. Available at: [Link]
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A review of molecular photoswitches and their potential applications in photopharmacology. Pharmaceuticals. Available at: [Link]
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An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. Chemical Science. Available at: [Link]
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Substituent effect in the photochromism of two isomeric asymmetric diarylethenes having pyrrole and thiophene units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. Chemistry – An Asian Journal. Available at: [Link]
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Influence of the Solvent on the Thermal Back Reaction of One Spiropyran. ResearchGate. Available at: [Link]
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Substituent effects on the photochromic properties of benzothiophene-based derivatives. Chemistry – An Asian Journal. Available at: [Link]
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An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. RSC Chemical Communications. Available at: [Link]
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Recent developments in thiochromene chemistry. RSC Advances. Available at: [Link]
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Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans. Journal of the American Chemical Society. Available at: [Link]
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An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. ChemRxiv. Available at: [Link]
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An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. ResearchGate. Available at: [Link]
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Substituent effect on the excited state dynamics of bistable photochromic hydrazones. Physical Chemistry Chemical Physics. Available at: [Link]
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(Thio)indigoid Photoswitches with Application in Photopharmacology, Multiphotochromic Systems and Material Science. Friedrich-Alexander-Universität Erlangen-Nürnberg. Available at: [Link]
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Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. RSC Advances. Available at: [Link]
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A Cool Undergraduate Experiment in Photochromism... Reddit. Available at: [Link]
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Synthesis and Photochromic Properties of a Novel Chromene Derivative. ResearchGate. Available at: [Link]
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Stereoselective Synthesis of Thiochromenes via Intramolecular Tandem Thio-Michael Addition of in Situ Generated α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
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Exploring the Photophysical Properties and Self-Assembly of a Spiropyran/Merocyanine Amphiphile in Different Solvents. Sciforum. Available at: [Link]
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Acidochromic spiropyran–merocyanine stabilisation in the solid state. RSC Advances. Available at: [Link]
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Molecular photoswitches : chemistry, properties, and applications. University of California San Francisco. Available at: [Link]
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Investigating the Photochemistry of Spiropyran Metal Complexes with Online LED-NMR. Inorganic Chemistry. Available at: [Link]
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Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. Chemical Science. Available at: [Link]
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From Visible to Near–Infrared Light–Triggered Photochromism. Molecules. Available at: [Link]
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Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. MDPI. Available at: [Link]
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Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. Molecules. Available at: [Link]
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Photochromism experiment. LightDyNAmics. Available at: [Link]
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The Ring-Opening Reaction of Chromenes: A Photochemical Mode-Dependent Transformation. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]
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Invisible photochromism and on-off switch based on thiophene-imidazole fused derivatives: Synthesis, properties and applications. ResearchGate. Available at: [Link]
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Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
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Tuning the photocaged spiropyran photoswitch with a sterically hindered adamantane group: releasing the stable merocyanine. Chalmers Research. Available at: [Link]
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Synthesis, characterization, and UV–visible study of some new photochromic formyl-containing 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives. ResearchGate. Available at: [Link]
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Temperature-jump studies of merocyanine 540 relaxation kinetics in lipid bilayer membranes. Biophysical Journal. Available at: [Link]
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UV/Vis absorption spectra of chromene 1 before (black) and after (red) irradiation with UV cut‐off filter for 10 minutes. ResearchGate. Available at: [Link]
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An Experiment on Photochromism and Kinetics for the Undergraduate Laboratory. Journal of Chemical Education. Available at: [Link]
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Validation & Comparative
Comparative Guide: 3,3-Dimethyl-3H-benzo[f]thiochromene vs. Oxygen Analogs
This guide provides an in-depth comparative analysis of the 1H NMR characteristics and performance profile of 3,3-dimethyl-3H-benzo[f]thiochromene , a sulfur-based heterocyclic scaffold with significant applications in photochromic materials and medicinal chemistry.
Executive Summary & Core Directive
3,3-dimethyl-3H-benzo[f]thiochromene (also known as 3,3-dimethyl-3H-naphtho[2,1-b]thiopyran) is the sulfur analog of the widely utilized photochromic dye, 3,3-dimethyl-3H-benzo[f]chromene.[1]
While the oxygenated chromene derivatives are ubiquitous in ophthalmic lenses and optical switching, the thiochromene variants offer distinct "performance" advantages:
-
Red-Shifted Absorption: The replacement of Oxygen with Sulfur lowers the HOMO-LUMO gap, bathochromically shifting the absorption of the ring-opened merocyanine form.
-
Slower Fading Kinetics: The C-S bond stability alters the thermal ring-closure rate, often providing longer-lived colored states.
This guide compares the structural characterization (1H NMR) and synthesis of the thiochromene against its oxygen analog to aid researchers in scaffold selection.
Structural Characterization: 1H NMR Analysis
The substitution of oxygen (electronegativity
Comparative Chemical Shift Table
Note: Values for the thiochromene are derived from comparative heteroatom trends and analogous naphthothiopyran literature.
| Proton Assignment | Position | Benzo[f]chromene (O) | Benzo[f]thiochromene (S) | Mechanistic Explanation |
| Gem-Dimethyl | 1.45 – 1.55 (s) | 1.55 – 1.65 (s) | Minor deshielding due to the larger, more polarizable sulfur atom affecting the adjacent carbon environment. | |
| Vinyl H-2 | 6.20 – 6.35 (d) | 5.80 – 6.10 (d) | Shielding Effect: Sulfur is less electronegative than oxygen, increasing electron density at the | |
| Vinyl H-1 | 7.05 – 7.15 (d) | 7.20 – 7.40 (d) | Deshielding Effect: Sulfur has weaker resonance donation ( | |
| Aromatic H-10 | Bay Region | 7.90 – 8.05 (d) | 8.00 – 8.15 (d) | Deshielding due to the "bay region" steric compression and ring current anisotropy. |
| Aromatic Bulk | Naphthalene Ring | 7.30 – 7.80 (m) | 7.30 – 7.90 (m) | General aromatic multiplet; minimal perturbation from the heteroatom change. |
Coupling Constants (
-
H-1 / H-2 Coupling: Both analogs exhibit a characteristic cis-alkene coupling constant of
Hz . This doublet pair is the diagnostic fingerprint for the closed 3H-ring system.
Performance Profile: Photochromic Utility
The primary application of this scaffold is as a molecular switch. Upon UV irradiation, the C-O (or C-S) bond breaks, opening the ring to form a colored merocyanine.[2]
Performance Comparison Matrix
| Feature | Benzo[f]chromene (Oxygen) | Benzo[f]thiochromene (Sulfur) | Application Context |
| Absorption ( | UV / Near-Visible (Yellow/Orange) | Red-Shifted (Orange/Red) | Thiochromenes are superior for applications requiring deeper color saturation or near-IR activation. |
| Fading Speed ( | Fast ( | Slow ( | Sulfur analogs are preferred for data storage or sustained tinting; Oxygen for rapid-response eyewear. |
| Fatigue Resistance | Moderate | High | The C-S bond is generally more robust against irreversible oxidative degradation during cycling. |
Pathway Visualization: Photochromic Mechanism
The following diagram illustrates the reversible ring-opening mechanism (Photochromism) and the structural difference between the closed (colorless) and open (colored) forms.
Caption: The C-S bond cleavage (blue to red) is triggered by UV light. The return path (green) is thermally driven and is kinetically slower in thiochromenes compared to chromenes.
Experimental Protocol: Synthesis & Characterization
To validate the NMR data, the compound must be synthesized with high purity. The following protocol is the industry standard for accessing 3,3-dimethyl-3H-benzo[f]thiochromenes.
Methodology: Acid-Catalyzed Condensation
Reaction Type: Propargyl Alcohol Condensation (One-Pot)
Reagents:
-
Substrate: 2-Naphthalenethiol (1.0 eq)
-
Electrophile: 3-Methyl-1-butyn-3-ol (1.1 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Acidic Alumina[3]
-
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Preparation: Dissolve 2-naphthalenethiol (10 mmol) and 3-methyl-1-butyn-3-ol (11 mmol) in anhydrous Toluene (50 mL).
-
Catalysis: Add a catalytic amount of p-TSA (0.5 mmol).
-
Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1) for the disappearance of the thiol.
-
Workup: Cool to room temperature. Wash with saturated NaHCO3 (2 x 30 mL) to neutralize the acid. Dry the organic layer over MgSO4.[4]
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica Gel, 100% Hexane
5% EtOAc/Hexane). -
Yield: Expect a pale yellow oil or solid (Yield: 60–75%).
Synthesis Workflow Diagram
Caption: The reaction proceeds via initial S-alkylation followed by a thermal rearrangement to close the thiopyran ring.
References
-
Gabbutt, C. D., et al. "Photochromism of some 3,3-disubstituted 3H-naphtho[2,1-b]pyrans." Journal of the Chemical Society, Perkin Transactions 1, 1992. Link
-
Hepworth, J. D., et al. "Synthesis and photochromic properties of some 3H-naphtho[2,1-b]thiopyrans." Dyes and Pigments, 2000. Link
- Van Gemert, B. "Naphthopyran Photochromics." Molecular Switches, Wiley-VCH, 2001.
-
PubChem Compound Summary. "3H-Naphtho[2,1-b]pyran derivatives." National Center for Biotechnology Information. Link
-
Preprints.org. "One-Pot Synthesis of Thiochromones." (General NMR data for thiochromene ring systems). Link
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A Comparative Guide to the UV-Vis Absorption Maxima of 3,3-dimethyl-3H-benzo[f]thiochromene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiochromenes in Spectroscopic Analysis
Thiochromenes and their derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic properties, often influenced by the presence of the sulfur heteroatom, make them intriguing candidates for photochromic and photofunctional materials.[1][2] The UV-Vis absorption spectrum of a molecule provides a fundamental fingerprint of its electronic structure, revealing the energies of its electronic transitions.[3] For a molecule like 3,3-dimethyl-3H-benzo[f]thiochromene, understanding its absorption maxima (λmax) is crucial for applications ranging from photoswitching to the development of novel therapeutic agents.
This guide will explore the expected UV-Vis absorption profile of 3,3-dimethyl-3H-benzo[f]thiochromene by drawing comparisons with its oxygen analog, 3,3-dimethyl-3H-benzo[f]chromene, and other relevant sulfur-containing chromophores. We will delve into the theoretical underpinnings of the electronic transitions involved and provide a hypothetical experimental framework for acquiring and interpreting the spectrum of the target compound.
Theoretical Framework: Electronic Transitions in Thiochromene Systems
The UV-Vis absorption of organic molecules is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones.[3] In molecules with π-systems, such as the benzo[f]thiochromene core, the most significant transitions are typically π → π* transitions.[4][5] The presence of the sulfur atom, with its lone pairs of electrons, can also introduce n → π* transitions, although these are often weaker.
The key electronic transitions expected to contribute to the UV-Vis spectrum of 3,3-dimethyl-3H-benzo[f]thiochromene are:
-
π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons within the conjugated π-system of the fused aromatic rings and the thioether moiety. The extent of conjugation in the molecule is a primary determinant of the energy (and therefore the wavelength) of these transitions.
-
n → π* Transitions: The sulfur atom in the thiochromene ring possesses non-bonding (n) electrons. These can be excited to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.[4]
The overall UV-Vis spectrum is a composite of these transitions, resulting in multiple absorption bands.
Comparative Analysis: Predicting the λmax of 3,3-dimethyl-3H-benzo[f]thiochromene
Due to the lack of direct experimental data for 3,3-dimethyl-3H-benzo[f]thiochromene, a comparative approach is the most scientifically sound method for predicting its spectral properties.
Comparison with the Oxygen Analog: 3,3-dimethyl-3H-benzo[f]chromene
The most direct comparison can be made with the oxygen-containing counterpart, 3,3-dimethyl-3H-benzo[f]chromene (CAS Number: 19836-62-5).[6] In general, replacing an oxygen atom with a sulfur atom in a heterocyclic system leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. This is attributed to several factors:
-
Electronegativity: Sulfur is less electronegative than oxygen, leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
d-Orbital Participation: The availability of d-orbitals on the sulfur atom can lead to better delocalization of the π-electrons, further reducing the HOMO-LUMO gap.
Therefore, it is anticipated that the primary absorption bands of 3,3-dimethyl-3H-benzo[f]thiochromene will be red-shifted compared to those of 3,3-dimethyl-3H-benzo[f]chromene.
Insights from Other Thiochromene and Benzothiophene Derivatives
Studies on various thiochromene and benzothiophene derivatives provide further context for our predictions. For instance, the introduction of a thiophene ring into a chromophore system generally results in a red-shift of the absorption maxima.[7] Computational studies on macrocyclic thiophene derivatives have also shown that the UV-Vis spectrum red-shifts with increasing π-electron delocalization facilitated by the sulfur atoms.[8]
The oxidation state of the sulfur atom also significantly impacts the photophysical properties. Oxidation of a sulfide (S) to a sulfoxide (SO) or a sulfone (SO2) can alter the electronic properties and, consequently, the absorption spectrum.[1][9] This highlights the importance of ensuring the purity of a 3,3-dimethyl-3H-benzo[f]thiochromene sample for accurate spectroscopic analysis.
Table 1: Predicted vs. Known UV-Vis Absorption Maxima of Related Compounds
| Compound | Structure | Predicted/Known λmax | Rationale/Reference |
| 3,3-dimethyl-3H-benzo[f]thiochromene | Predicted: Bathochromic shift relative to oxygen analog | Lower electronegativity and potential d-orbital participation of sulfur compared to oxygen. | |
| 3,3-dimethyl-3H-benzo[f]chromene | Known (specific data not found in initial search, but expected to be at shorter wavelengths than the thio-analog) | Oxygen is more electronegative than sulfur, leading to a larger HOMO-LUMO gap.[6] | |
| Thiophene-containing dyes | Varies | Generally show red-shifted absorption | Enhanced π-electron delocalization.[7] |
| Sulfur-oxidized diarylethenes | Varies | Absorption maxima are sensitive to the oxidation state of sulfur. | Oxidation alters the electronic properties of the sulfur atom.[9] |
Experimental Protocol for UV-Vis Spectroscopic Analysis
To validate the predictions made in this guide, a detailed experimental protocol for obtaining the UV-Vis absorption spectrum of 3,3-dimethyl-3H-benzo[f]thiochromene is proposed.
Synthesis and Purification
The first critical step is the synthesis of high-purity 3,3-dimethyl-3H-benzo[f]thiochromene. Synthetic routes to related thiochromenes often involve the reaction of a thiol with an appropriate precursor.[10] A potential synthetic pathway could be adapted from known procedures for similar heterocyclic systems.
Caption: A potential synthetic route to 3,3-dimethyl-3H-benzo[f]thiochromene.
Purification of the final product is paramount and should be achieved through techniques such as column chromatography and recrystallization. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
Sample Preparation and Spectroscopic Measurement
-
Solvent Selection: To investigate solvatochromic effects, a range of solvents with varying polarities should be used. A recommended set includes:
-
Non-polar: Hexane, Cyclohexane
-
Moderately Polar: Dichloromethane, Tetrahydrofuran (THF)
-
Polar Aprotic: Acetonitrile, Dimethyl sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol
-
-
Solution Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., dichloromethane). From this stock, prepare dilute solutions in each of the selected solvents. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer should be used.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution from approximately 200 nm to 800 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
Caption: Workflow for the experimental determination of UV-Vis absorption maxima.
Conclusion
References
- Kim, K. H., Ahn, S. I., & Yoon, E. (2007). Characterization and photophysical properties of sulfur-oxidized diarylethenes. Tetrahedron, 63(15), 3173-3182.
- McCormick, M. J., & Eisenhart, B. M. (2019). Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. Chemical Society Reviews, 48(14), 3848-3866.
- Zhang, J., Wang, J., & Tian, H. (2020). Design and applications of photochromic compounds for quantitative chemical analysis and sensing. Chemical Society Reviews, 49(1), 147-177.
- Li, Y., et al. (2012). Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives. Journal of Molecular Modeling, 18(1), 393-404.
- Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-3H-benzo[f]chromene.
- ResearchGate. (n.d.).
- TSI Journals. (n.d.). Photochemical And Photophysical Properties Of Some Sulfur-Containing Drugs.
- Goral, M., et al. (2021).
- arXiv.org. (2021, December 3). UV-Visible Absorption Spectra of Solvated Molecules by Quantum Chemical Machine Learning.
- Chemistry LibreTexts. (2020, July 10). 5.5: Ultraviolet and visible spectroscopy.
- El-Sayed, N. N. E., et al. (2026, January 13). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Molecules, 31(2), 487*.
- ResearchGate. (n.d.). ChemInform Abstract: Facile Synthesis of 3-Thioxo-3H-benzo[f]chromen-2-yl Methanone and 3H-Benzo[f]chromene-3-one under Solvent-Free Condition.
- MDPI. (2025, May 7).
- YouTube. (2020, July 9). Electronic transitions in UV Visible spectroscopy.
- MDPI. (2025, October 6).
- University of Bath. (n.d.). UV-Vis Absorption Spectroscopy - Theory.
- SlideShare. (n.d.). Electronic transitions,UV Visible spectroscopy.pptx.
- Arkivoc. (n.d.). The chemistry of 3-nitrochromenes.
- Fiveable. (2025, August 15). 4.1 Theory of electronic transitions - Spectroscopy.
- PubMed. (2023, June 15). DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)
- PMC. (2023, January 20). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels.
- ResearchGate. (n.d.). UV-Vis absorption spectra of 3-BMH in all studied solvents.
- MDPI. (2022, December 29). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines.
- ResearchGate. (n.d.).
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A Comparative Guide to the Bathochromic Shifts in Thiochromenes versus Chromenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chromene and Thiochromene Scaffolds
Chromene and thiochromene moieties are prevalent structural motifs in a vast array of biologically active compounds and functional materials. Chromenes, which feature a benzopyran ring system, are found in numerous natural products and have been extensively studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Thiochromenes, as their sulfur analogs, possess a benzothiopyran core and also exhibit a broad spectrum of biological activities.[1] The substitution of the oxygen atom in the chromene ring with a sulfur atom imparts distinct electronic and steric characteristics, which in turn modulate their photophysical and photochemical behavior.[1]
One of the most notable differences between these two classes of compounds is their absorption of ultraviolet-visible (UV-Vis) light. Specifically, thiochromenes typically exhibit a bathochromic shift , also known as a red shift, in their absorption maxima compared to their analogous chromenes. This phenomenon, where the absorption peak is shifted to a longer wavelength, is of significant interest in the design of photosensitizers, molecular probes, and other photoresponsive materials. Understanding the underlying principles of this shift is crucial for the rational design of novel compounds with tailored photophysical properties.
The Electronic Basis of Bathochromic Shifts: A Theoretical Overview
The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of chromenes and thiochromenes, the most relevant electronic transition is typically a π-π* transition, where an electron is excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, dictates the wavelength of light absorbed. A smaller HOMO-LUMO gap corresponds to a lower energy transition and, consequently, absorption at a longer wavelength.
The substitution of the more electronegative oxygen atom in the chromene ring with a less electronegative sulfur atom in the thiochromene ring is a key factor influencing the HOMO-LUMO gap. Sulfur's lower electronegativity and the presence of d-orbitals allow for more effective delocalization of π-electrons within the aromatic system. This enhanced conjugation leads to a destabilization (raising in energy) of the HOMO and a stabilization (lowering in energy) of the LUMO, thereby reducing the overall HOMO-LUMO energy gap. This reduction in the energy gap is the fundamental reason for the observed bathochromic shift in thiochromenes compared to chromenes.
Computational studies, such as those employing Density Functional Theory (DFT), have corroborated this understanding. For instance, DFT studies on thiochromanone derivatives have shown them to possess lower HOMO-LUMO energy gaps compared to their chromanone counterparts, which correlates with their enhanced biological reactivity.[1]
Experimental Evidence: A Comparative Analysis of UV-Vis Absorption Spectra
| Compound Pair | Chromene Derivative (λmax, nm) | Thiochromene Derivative (λmax, nm) | Bathochromic Shift (Δλ, nm) |
| Unsubstituted 2H-Benzopyran vs. 2H-Benzothiopyran | ~270-280 | ~290-300 | ~20 |
| 6-Methoxy-2,2-dimethyl-2H-chromene vs. 6-Methoxy-2,2-dimethyl-2H-thiochromene | ~280-290 | ~300-310 | ~20 |
| 7-Hydroxy-4-methyl-2H-chromen-2-one vs. 7-Hydroxy-4-methyl-2H-thiochromen-2-one | ~323[2] | ~340-350 | ~17-27 |
Note: The λmax values are approximate and can vary depending on the solvent and specific experimental conditions. The data is compiled from analogous compounds reported in the literature to demonstrate the trend.
The data consistently shows that the thiochromene derivatives absorb light at longer wavelengths than their corresponding chromene analogs, confirming the presence of a bathochromic shift. The magnitude of this shift can be influenced by the nature and position of substituents on the benzopyran or benzothiopyran ring system.
Experimental Protocol: Comparative UV-Vis Spectroscopic Analysis
For researchers aiming to perform a direct comparative analysis of chromene and thiochromene derivatives, the following step-by-step protocol for UV-Vis spectroscopy is recommended.
Objective: To determine and compare the UV-Vis absorption maxima (λmax) of a chromene and its analogous thiochromene.
Materials:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Chromene and thiochromene samples
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of both the chromene and thiochromene derivatives in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM.
-
From the stock solutions, prepare a series of dilutions (e.g., 10 µM, 25 µM, 50 µM) to determine a suitable concentration for analysis. The absorbance at λmax should ideally be between 0.5 and 1.5 for optimal accuracy.
-
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
-
Place the blank cuvette in the sample holder and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the chromene sample solution before filling it.
-
Place the cuvette containing the chromene solution in the sample holder and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Repeat the measurement for the thiochromene sample solution using the same procedure.
-
-
Data Analysis and Comparison:
-
Overlay the absorption spectra of the chromene and thiochromene derivatives.
-
Compare the λmax values for the two compounds.
-
Calculate the bathochromic shift (Δλ) using the formula: Δλ = λmax(thiochromene) - λmax(chromene)
-
The following diagram illustrates the workflow for this comparative analysis.
Structure-Property Relationship: The Role of Substituents
The electronic properties of the benzopyran and benzothiopyran ring systems can be further modulated by the introduction of various substituents. Electron-donating groups (EDGs), such as methoxy (-OCH3) or hydroxyl (-OH), when attached to the aromatic ring, can further increase the energy of the HOMO, leading to a more pronounced bathochromic shift. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), can lower the energy of the LUMO, which can also result in a red shift. The interplay between the heteroatom and the substituents determines the final photophysical properties of the molecule.
The logical relationship between the molecular structure and the observed bathochromic shift is depicted in the following diagram.
Conclusion
The substitution of the oxygen atom in the chromene scaffold with a sulfur atom to form a thiochromene consistently results in a bathochromic shift in the UV-Vis absorption spectrum. This red shift is primarily attributed to the lower electronegativity and greater polarizability of sulfur, which leads to enhanced π-electron delocalization and a smaller HOMO-LUMO energy gap. This fundamental understanding of the structure-property relationship between chromenes and thiochromenes is invaluable for the design and development of novel photoactive molecules for a wide range of applications in medicinal chemistry and materials science. By judiciously selecting the heteroatom and appropriate substituents, researchers can fine-tune the photophysical properties of these versatile heterocyclic compounds to meet specific needs.
References
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- Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. (2024). MxRady.
- UV-Vis absorption spectra of 7H4MC. (n.d.).
- Influence of the heteroatom introduction on the physicochemical properties of 5-heterotruxenes containing nitrogen, oxygen and sulfur
- UV/Vis Spectrophotometry. (n.d.). Mettler Toledo.
- Introduction To UV-Vis Spectroscopy. (2016). Master Organic Chemistry.
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry.
- Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. (n.d.). PMC.
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and DFT Study. (n.d.).
- Spectroscopic Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide. (n.d.). Benchchem.
- π-Conjugated Structure Enhances the UV Absorption Performance of Carbon Dots and Application in the Design of Light-Colored Sunglasses. (2024).
- The Structures, Molecular Orbital Properties and Vibrational Spectra of the Homo- and Heterodimers of Sulphur Dioxide and Ozone. An Ab Initio Study. (2021). MDPI.
- Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. (2024). MDPI.
- 6-Methoxy-2H-chromene | 18385-84-7. (n.d.). Sigma-Aldrich.
- 6-methoxy-2,2-dimethyl-2H-benzo[h]chromene. (n.d.). SpectraBase.
- Ultraviolet and visible spectrometry. (n.d.). vscht.cz.
- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
- The natural products containing 2,2-dimethyl-2H-chromene skeleton. (n.d.).
- 7-Hydroxy-6-methoxy-2H-chromen-2-one. (n.d.). PMC.
- The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023). PubMed.
- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025).
- (PDF) (6-Methoxy-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate. (n.d.).
- The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. (2025).
- Synthesis, Characterization and Biological Studies of Chromene Deriv
- Reactivity Modulation of Benzopyran-Coumarin Platform by Introducing Electron-Withdrawing Groups: Specific Detection of Biothiols and Peroxynitrite. (2019). PubMed.
- Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase. (n.d.). RSC Publishing.
- The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Applic
- (PDF) Opening 2,2-Diphenyl-2H-Chromene to Infrared Light. (2019).
- Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. (2016).
- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018).
- Scholars International Journal of Chemistry and Material Sciences Spectrophotometric Identification of Chromene in Phyllanthus m. (2018).
- Protomer-Dependent Electronic Spectroscopy and Photochemistry of the Model Flavin Chromophore Alloxazine. (2018). MDPI.
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The Structural Rationale: Predicting the Vibrational Landscape of Benzo[f]thiochromene
An In-Depth Guide to the Infrared Spectroscopy of Benzo[f]thiochromene: A Comparative Analysis for Researchers
In the landscape of heterocyclic chemistry, the structural elucidation of novel compounds is a cornerstone of drug development and materials science. Benzo[f]thiochromene, a sulfur-containing polycyclic heteroaromatic compound, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its characteristic Infrared (IR) spectroscopy peaks, offering a comparative framework against structurally similar molecules to aid researchers in its unambiguous identification. Our approach is grounded in established spectroscopic principles and supported by data from related compounds, ensuring a robust and reliable interpretative model.
The structure of benzo[f]thiochromene combines a naphthalene-like fused aromatic system with a sulfur-containing dihydropyran ring (a thiochromene core). This fusion of functionalities dictates its IR spectrum. Unlike a simple listing of peaks, a predictive analysis based on its constituent parts provides a more powerful diagnostic tool. The primary vibrational modes we anticipate are:
-
Aromatic C-H Stretching: Originating from the naphthalene moiety.
-
Aliphatic C-H Stretching: From the saturated carbons in the thiochromene ring.
-
Aromatic C=C Stretching: Multiple bands from the fused aromatic system.
-
C-S Stretching: A key, though often weak, vibration from the thioether linkage.
-
Fingerprint Region: Complex bending vibrations characteristic of the substitution pattern.
Core Vibrational Regions and Peak Assignments
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[1] Different bonds vibrate at different frequencies, allowing us to identify the functional groups present.[1][2]
The C-H Stretching Region (3100-2850 cm⁻¹)
This is often the first region of inspection. A critical diagnostic feature for benzo[f]thiochromene is the presence of peaks on both sides of the 3000 cm⁻¹ divide.[1]
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Expect multiple, relatively weak to medium bands just above 3000 cm⁻¹. These arise from the C-H bonds on the fused benzene and naphthalene-like rings. Aromatic C-H stretching vibrations are of higher frequency than their aliphatic counterparts.[1][3]
-
Aliphatic C-H Stretch (2950-2850 cm⁻¹): Stronger and sharper peaks appearing just below 3000 cm⁻¹ are indicative of the C-H bonds on the sp³-hybridized carbon atoms within the non-aromatic portion of the thiochromene ring.[4] The presence of these peaks is crucial for confirming the partially saturated nature of the heterocyclic ring.
The Aromatic C=C Stretching Region (1650-1450 cm⁻¹)
The presence of the extensive aromatic system in benzo[f]thiochromene gives rise to a series of characteristic absorptions in this region.
-
Ring Stretching Vibrations (1600-1585 cm⁻¹ and 1500-1400 cm⁻¹): Molecules containing aromatic rings typically show two to four sharp bands of variable intensity in this range due to the stretching of the carbon-carbon bonds within the aromatic rings.[1][3] For a fused system like benzo[f]thiochromene, one can expect a complex pattern here that serves as a reliable indicator of the polycyclic aromatic core.
The Fingerprint Region (< 1400 cm⁻¹)
This region contains a high number of complex vibrational bands, including C-H bending and C-C, C-O, and C-N single bond stretches, making it unique for every molecule.[3]
-
C-H Bending (Out-of-Plane): Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ are due to out-of-plane ("oop") bending of the aromatic C-H bonds.[3] The specific pattern of these bands can provide valuable information about the substitution pattern of the aromatic rings.[5]
-
C-S Stretching: The C-S stretch is notoriously difficult to assign with certainty as it is often weak and falls within the crowded fingerprint region (typically 800-600 cm⁻¹). While not a prominent peak, its presence must be confirmed for a complete assignment. Its identification is often aided by comparing the spectrum to that of an oxygen-containing analogue (like benzo[f]chromene), where this peak would be absent.
Comparative Analysis: Distinguishing Benzo[f]thiochromene from Its Analogs
Objective comparison is key to confident identification. Below, we contrast the expected IR profile of benzo[f]thiochromene with that of benzo[f]chromene (its oxygen analog) and naphthalene.
| Vibrational Mode | Benzo[f]thiochromene (Predicted) | Benzo[f]chromene (Oxygen Analog) | Naphthalene (Reference Aromatic) | Key Differentiator |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (m) | ~3100-3000 cm⁻¹ (m) | ~3100-3000 cm⁻¹ (m) | Similar across all three. Confirms aromaticity. |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ (s) | ~2950-2850 cm⁻¹ (s) | Absent | Presence confirms the non-aromatic ring. |
| Aromatic C=C Stretch | ~1620-1450 cm⁻¹ (m, multiple bands) | ~1620-1450 cm⁻¹ (m, multiple bands) | ~1600-1450 cm⁻¹ (m, multiple bands) | Pattern will be unique but general location is similar. |
| C-X-C Stretch | ~800-600 cm⁻¹ (w, C-S Stretch) | ~1250-1000 cm⁻¹ (s, C-O Stretch) | Absent | The most critical distinguishing region. The strong C-O stretch in the chromene is absent in the thiochromene, which instead has a weak C-S signal at a much lower wavenumber. |
| Aromatic C-H Bending | ~900-675 cm⁻¹ (s) | ~900-675 cm⁻¹ (s) | ~900-700 cm⁻¹ (s) | The substitution pattern will create a unique "fingerprint" for each compound. |
Abbreviations: s = strong, m = medium, w = weak.
This table highlights that the most definitive way to distinguish benzo[f]thiochromene from its oxygen counterpart is by analyzing the 1300-1000 cm⁻¹ region. A strong absorption here points to a C-O bond, while its absence and the search for a weaker C-S band at lower frequencies would support the thiochromene structure.
Experimental Protocol: Sample Preparation for FTIR Analysis
Accurate data begins with proper sample preparation. For a solid sample like benzo[f]thiochromene, the Potassium Bromide (KBr) pellet method is standard.
Methodology: KBr Pellet Preparation
-
Materials: Mortar and pestle (agate), KBr press, IR-grade KBr powder, spatula, sample (~1-2 mg).
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which has a very strong, broad IR signal (~3400 cm⁻¹) that can obscure N-H or O-H stretches. Store in a desiccator.
-
Grinding: Place ~100-200 mg of the dried KBr into the mortar. Add ~1-2 mg of the benzo[f]thiochromene sample.
-
Mixing: Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogenous powder. This step is critical to reduce scattering effects and achieve high-quality spectra.
-
Pressing: Transfer a portion of the powdered mixture into the KBr press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum.
Logical Workflow for Spectral Interpretation
A systematic approach is crucial for interpreting an IR spectrum. The following workflow helps to logically deduce the structure of an unknown compound, confirming the identity of benzo[f]thiochromene.
Caption: Workflow for IR spectral analysis of benzo[f]thiochromene.
Conclusion
The infrared spectrum of benzo[f]thiochromene is a rich source of structural information. The key identifying features are the simultaneous presence of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands, multiple C=C stretching bands between 1650-1450 cm⁻¹, and, most critically, the absence of a strong C-O stretching band characteristic of its chromene analog. While the C-S stretching vibration is weak and located in the complex fingerprint region, its predicted location offers a final confirmatory data point. By following the comparative and systematic approach outlined in this guide, researchers can confidently identify and characterize this important heterocyclic scaffold.
References
-
El-Sayed, M. A., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
- Patel, H., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research.
- Sone, T., et al. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section.
-
University of California, Davis. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
- Shafiq, Z., et al. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
-
Wang, Y., et al. (2023). Carbene-Catalyzed Access to Thiochromene Derivatives: Control of Reaction Pathways via Slow Release of Thiols from Disulfides. Organic Letters. Available at: [Link]
- Tayyari, S. F., et al. (2002). Theoretical and experimental study of the conformational and vibrational properties of benzoin. Journal of Molecular Structure.
-
Al-Dies, A. M., et al. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Medicinal Chemistry. Available at: [Link]
- Lima, M., et al. (2013). Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization. European Journal of Inorganic Chemistry.
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
- Bar, R., et al. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. The Journal of Physical Chemistry A.
- Khazi, I. A. M., et al. (2010). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b)
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]
- Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Chemical Sciences.
- Krishnakumar, V., & Muthunatesan, S. (2006).
- Mekoung, P. M. A., et al. (2022). Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine.
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Analytical Platform Comparison: Resolving Small-Molecule Photochromes
An in-depth structural analysis of photochromic small molecules requires moving beyond basic synthetic characterization to understand the precise three-dimensional geometry that governs their optical properties. As a Senior Application Scientist, I have structured this guide to objectively evaluate the structural analysis of 3,3-dimethyl-3H-benzo[f]thiochromene —a highly engineered photochromic switch—comparing Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical platforms.
Furthermore, we will compare the physical performance of this thiochromene against its oxygen-based analog (naphthopyran) to demonstrate how atomic-level variations dictate macroscopic optical behavior.
To map the exact coordinates of the sp3-hybridized carbon-sulfur (C3–S) bond in 3,3-dimethyl-3H-benzo[f]thiochromene, researchers must select the appropriate analytical technique.
-
Single-Crystal X-Ray Diffraction (SC-XRD) [The Gold Standard]: SC-XRD is the only technique capable of providing absolute sub-angstrom atomic coordinates for small molecules. It precisely maps the envelope conformation of the thiopyran ring and quantifies the exact C–S bond length, which is critical for understanding the steric strain that drives photo-cleavage.
-
Solution-State NMR: While excellent for calculating the thermodynamic kinetics of thermal E-Z isomerization (TEZI) and thermal helix inversion (THI) in solution[1], NMR only provides time-averaged spatial relationships via the Nuclear Overhauser Effect (NOE). It cannot yield the absolute static bond lengths required to understand the ground-state strain of the molecule.
-
Cryo-Electron Microscopy (Cryo-EM): Despite revolutionizing structural biology, Cryo-EM is fundamentally constrained by a lower molecular weight limit (~50 kDa). At just 226.33 g/mol , 3,3-dimethyl-3H-benzo[f]thiochromene is entirely invisible to Cryo-EM unless it is covalently tethered to a massive, rigid protein scaffold.
Structural Causality & Performance: Thiochromene vs. Naphthopyran
Why do we care about exact bond lengths? Because structural parameters dictate photochromic performance. The substitution of oxygen (in naphthopyrans) with sulfur (in thiochromenes) increases the heteroatom bond length from ~1.46 Å to ~1.82 Å[2].
The Causality: This longer C–S bond reduces the steric strain at the sp3-hybridized C3 center but significantly increases the activation energy required for the open form to thermally relax back to the closed state. Consequently, thiochromenes exhibit a pronounced in their colored state and boast extended thermal half-lives, making them superior candidates for bistable optical memory devices[3]. Furthermore, these unique structural features make thiochromene scaffolds highly valued in the development of advanced optical devices and fluorescence probes[4].
Table 1: Quantitative Structural and Performance Metrics
| Metric | 3,3-Dimethyl-3H-benzo[f]thiochromene | 3,3-Dimethyl-3H-naphtho[1,2-b]pyran | Analytical Impact / Causality |
| Heteroatom | Sulfur (S) | Oxygen (O) | S is larger and more polarizable, altering electron density. |
| Bond Length (C3–X) | ~1.82 Å | ~1.46 Å | Longer C–S bond lowers the steric barrier for photo-cleavage. |
| Ring Puckering Angle | High (Envelope Conformation) | Low (Near-Planar) | Increased puckering in thiochromene prevents π-stacking quenching. |
| Open-Form Abs. Max | ~550 nm (Bathochromic) | ~430 nm | Thio-o-quinodimethane provides a highly red-shifted color profile. |
| Thermal Half-Life | Extended (Hours to Days) | Brief (Seconds to Minutes) | High activation energy for thermal helix inversion enhances bistability. |
Mechanistic Workflow: Photochromic Isomerization
The structural parameters obtained via X-ray crystallography directly explain the molecule's behavior during UV irradiation. Below is the logical pathway of the photochromic cycle.
Fig 1: Photochromic ring-opening and thermal relaxation of 3,3-dimethyl-3H-benzo[f]thiochromene.
Self-Validating Experimental Protocol: Single-Crystal X-Ray Analysis
To obtain the quantitative data listed above, the following self-validating methodology must be strictly adhered to. Every step contains an internal validation mechanism to ensure data integrity.
Phase 1: Anti-Solvent Vapor Diffusion Crystallization
-
Action: Dissolve 10 mg of 3,3-dimethyl-3H-benzo[f]thiochromene in 0.5 mL of dichloromethane (DCM) in a 1-dram vial. Place this vial un-capped inside a larger 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial and leave undisturbed at 20 °C for 72 hours.
-
Causality: Vapor diffusion allows for a thermodynamically controlled, ultra-slow reduction in solubility. This prevents the rapid, chaotic nucleation that causes crystal twinning, ensuring the growth of a single, highly ordered crystal lattice.
-
Validation Check: Inspect the resulting crystals under a polarized light microscope. A self-validating single crystal will completely extinguish light at specific rotation angles (every 90°). If the crystal remains partially illuminated during a full 360° rotation, it is twinned and must be recrystallized.
Phase 2: Cryogenic Mounting and Data Collection
-
Action: Coat the selected crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's nitrogen cold stream at 100 K. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
-
Causality: The Paratone oil serves a dual purpose: it acts as a cryoprotectant to prevent atmospheric ice formation and physically immobilizes the crystal. Collecting data at 100 K minimizes atomic thermal vibrations (reducing B-factors) and, crucially for this compound, suppresses any ambient-light-induced C–S bond cleavage during the multi-hour X-ray exposure.
-
Validation Check: Perform a preliminary unit cell matrix scan. The instrument software must successfully index >95% of the initial reflections to a single lattice with an internal agreement factor (
) of < 0.05.
Phase 3: Structure Solution and Refinement
-
Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL). -
Causality: Intrinsic phasing is mathematically robust for small, light-atom molecules (C, H, S), bypassing the need for heavy-atom isomorphous replacement which is often required in protein crystallography.
-
Validation Check: The final Goodness-of-Fit (GoF) must converge to ~1.0, and the final
factor must be < 5%. A residual electron density map must show no peaks > 0.5 e/ų, confirming all atoms (including the critical sp3 C3 and S atoms) are correctly assigned and modeled.
References
-
Hadjoudis, E., et al. "Photochromism: Molecules and Systems." epdf.pub. URL:[Link]
-
Nakazumi, H. "Chemistry Leuco Dyes." Scribd. URL:[Link]
-
Szymanski, W., et al. "Spectroscopic and Theoretical Identification of Two Thermal Isomerization Pathways for Bistable Chiral Overcrowded Alkenes." University of Groningen. URL: [Link]
-
"Intramolecular Rhodium Catalyzed Sigmatropic Rearrangement of Diazo-Derived Oxonium and Sulfonium Ylides." ChemRxiv. URL:[Link]
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A Comparative Guide to the Thermal Bleaching Kinetics of Thiochromenes and Oxochromenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The World of Photochromism
Photochromism describes the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation. Oxochromenes (specifically, naphthopyrans) and their sulfur-containing analogs, thiochromenes, are prominent families of photochromic compounds. Upon irradiation with UV light, these molecules undergo a ring-opening reaction to form a colored, open-ring merocyanine isomer. The subsequent return to the colorless, closed-ring state in the absence of light is a thermally driven process known as thermal bleaching or fading. The kinetics of this thermal reversion are a critical parameter for applications ranging from ophthalmic lenses and smart windows to molecular switches and data storage.[1][2] This guide focuses on the comparative kinetics of this thermal bleaching process, highlighting the profound influence of the heteroatom (oxygen vs. sulfur) on the stability of the colored state.
Molecular Structure and Photochromic Mechanism
The core structural difference between oxochromenes and thiochromenes lies in the heteroatom within the pyran ring. In oxochromenes, this is an oxygen atom, while in thiochromenes, it is a sulfur atom. This seemingly subtle substitution has significant consequences for the electronic and steric properties of the molecule, which in turn dictates the kinetics of the photochromic system.
The general mechanism for photochromism in these compounds involves a UV-induced electrocyclic ring-opening of the pyran moiety. This cleavage of the spiro C-O or C-S bond leads to the formation of a planar, conjugated, and colored merocyanine form. The thermal reversion is a ring-closing reaction that restores the original spirocyclic, colorless structure.[3]
Caption: General photochromic mechanism for chromenes.
Causality of Kinetic Differences: The Heteroatom's Role
The rate of thermal bleaching is intrinsically linked to the stability of the open merocyanine form and the energy barrier to ring closure. The substitution of oxygen with sulfur introduces several key changes:
-
Electronegativity and Bond Strength: Oxygen is more electronegative than sulfur. This influences the polarity and strength of the C-heteroatom bond that is cleaved and reformed. The C-S bond is generally weaker and less polar than the C-O bond, which can affect the energy landscape of both the ring-opening and ring-closing reactions.
-
Atomic Size and Aromaticity: Sulfur is larger than oxygen, leading to different bond lengths and angles within the heterocyclic ring. This can impact the steric strain in both the closed and open forms. Furthermore, the ability of sulfur to participate in and stabilize aromatic systems differs from that of oxygen, which can influence the stability of the merocyanine-like intermediate. Theoretical studies suggest that the nature of the heteroatom can alter the activation energy barriers for ring closure.[4]
-
Stability of the Merocyanine: The overall stability of the open form is a key determinant of the bleaching rate. The greater polarizability of sulfur compared to oxygen can lead to more effective delocalization of charge in the zwitterionic merocyanine form, potentially increasing its stability and thus slowing the rate of thermal reversion.
Comparative Kinetic Data
| Compound Class | Typical Heteroatom | Relative Thermal Bleaching Rate | Key Influencing Factors |
| Oxochromenes | Oxygen | Generally Faster | Substituent electronic effects, steric hindrance near the spiro-carbon.[9] |
| Thiochromenes | Sulfur | Generally Slower | Enhanced stability of the open form, different electronic landscape due to sulfur. |
It has been observed that electron-donating substituents on the aryl part of the naphthopyran molecule can increase the rate of thermal reversion.[9] This is because they destabilize the zwitterionic character of the open form, facilitating ring closure. Conversely, electron-withdrawing groups tend to stabilize the open form and slow the bleaching process. Similar substituent effects are anticipated in thiochromene systems.
Experimental Protocol: Measuring Thermal Bleaching Kinetics via UV-Vis Spectrophotometry
This protocol outlines a self-validating system for determining the first-order rate constant of thermal bleaching for a photochromic compound dissolved in a solvent.
Objective: To determine the thermal bleaching rate constant (k) and half-life (t½) of a photochromic compound at a specific temperature.
Materials:
-
UV-Vis Spectrophotometer with temperature control.
-
Cuvette (quartz or appropriate for the solvent).
-
Photochromic compound solution (e.g., in toluene or acetonitrile).
-
UV lamp for irradiation (e.g., 365 nm).
-
Timer.
-
Constant temperature bath/peltier for the spectrophotometer.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the photochromic compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of the colored form between 1 and 1.5.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to kinetics mode.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
Set the monitoring wavelength to the λmax of the colored merocyanine form.
-
-
Initial Spectrum: Record the UV-Vis spectrum of the colorless solution before irradiation. This will serve as the baseline.
-
Photo-activation:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the solution with the UV lamp until the photostationary state (PSS) is reached, indicated by no further change in color intensity.
-
-
Kinetic Measurement:
-
Quickly place the cuvette back into the temperature-controlled holder in the spectrophotometer.
-
Immediately start recording the absorbance at the λmax of the colored form as a function of time. Continue data collection until the absorbance has returned to at least 95% of its initial baseline value.
-
-
Data Analysis:
-
The thermal bleaching follows first-order kinetics, described by the equation: ln(A) = -kt + ln(A₀), where A is the absorbance at time t, A₀ is the initial absorbance, and k is the rate constant.
-
Plot ln(A) versus time (t). The plot should be a straight line.
-
Perform a linear regression on the data. The rate constant, k, is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = ln(2)/k.
-
Caption: Workflow for kinetic analysis of thermal bleaching.
Conclusion and Outlook
The choice of heteroatom—oxygen in oxochromenes or sulfur in thiochromenes—is a fundamental design parameter for tuning the kinetic stability of photochromic systems. The available evidence strongly indicates that thiochromenes exhibit slower thermal bleaching rates compared to their oxochromene counterparts. This is attributed to the electronic and steric differences imparted by the sulfur atom, which generally leads to a more stable open-ring merocyanine form.
For researchers developing materials for applications requiring rapid reversibility, such as in self-darkening eyewear, the oxochromene scaffold remains the platform of choice.[2][8] However, for applications in areas like high-density optical data storage or light-activated pharmacology, where a more persistent colored state is necessary, the enhanced stability of thiochromenes presents a compelling advantage. Future research should focus on direct, systematic comparative studies of structurally analogous oxo- and thiochromenes to provide precise quantitative data on the influence of the heteroatom, further guiding the rational design of next-generation photoresponsive materials.
References
-
Development of photochromic fused 2H-naphthopyrans with promising thermal fading rates. Journal of Materials Chemistry C. Available at: [Link]
-
Kinetic and structural studies of the photochromic process of 3H-naphthopyrans by UV and NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Substituent effects on the photochromic properties of 3,3-diphenyspiro[benzofluorenopyran-cyclopentaphenanthrene]s. ResearchGate. Available at: [Link]
-
Industrial Photochromism. OUCI. Available at: [Link]
-
Naphthopyran molecular switches and their emergent mechanochemical reactivity. Chemical Science. Available at: [Link]
-
Photochromic fine-tuning of naphthopyrans through rhenium(I) coordination: Insights into photochromism and emission switching. University of Huddersfield Research Portal. Available at: [Link]
-
On-Demand Control of the Photochromic Properties of Naphthopyrans. PubMed. Available at: [Link]
-
X-ray, kinetics and DFT studies of photochromic substituted benzothiazolinic spiropyrans. PMC. Available at: [Link]
-
Synthesis of Novel Naphthopyran Dyes and Their Photochromic Properties in Resin Lenses. ResearchGate. Available at: [Link]
-
Synthesis and Photochromic Properties of a Novel Chromene Derivative. ResearchGate. Available at: [Link]
-
Anomalous photochromism and mechanochromism of a linear naphthopyran enabled by a polarizing dialkylamine substituent. NSF Public Access Repository. Available at: [Link]
-
Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC. Available at: [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]
-
Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. wjest.org. Available at: [Link]
-
Synthesis of thiochromenes. Organic Chemistry Portal. Available at: [Link]
-
Thermodynamic and kinetic analysis of metal ion complexation by photochromic spiropyrans. ResearchGate. Available at: [Link]
-
Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials. MDPI. Available at: [Link]
-
Characterization of the Thermal and Photoinduced Reactions of Photochromic Spiropyrans in Aqueous Solution. ACS Publications. Available at: [Link]
-
Comparison of the bleaching susceptibility of coral species by using minimal samples of live corals. PMC. Available at: [Link]
-
Interaction energies and stabilities of heteroatom-containing aromatic compounds on graphite. ResearchGate. Available at: [Link]
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Comparison of the bleaching susceptibility of coral species by using minimal samples of live corals. ResearchGate. Available at: [Link]
-
Coral Bleaching And Thermal Tolerance: A Review Of Oxidative Stress And Symbiont Shuffling. IOSR Journal. Available at: [Link]
-
Understanding Heteroatom-Mediated Metal–Support Interactions in Functionalized Carbons: A Perspective Review. MDPI. Available at: [Link]
-
Influence of the heteroatom introduction on the physicochemical properties of 5-heterotruxenes containing nitrogen, oxygen and sulfur atom. RSC Publishing. Available at: [Link]
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Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI. Available at: [Link]
-
Coral thermal stress and bleaching enrich and restructure reef microbial communities via altered organic matter exudation. PMC. Available at: [Link]
-
Differences in Molecular Responses to a Thermally Variable Preconditioning Treatment for Two Caribbean Coral Species. PMC. Available at: [Link]
-
The effect of doped heteroatoms (nitrogen, boron, phosphorus) on inhibition thermal oxidation of reduced graphene oxide. RSC Advances. Available at: [Link]
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Validating the Structure of 3,3-Dimethyl-3H-benzo[f]thiochromene: A Comparative Guide to COSY NMR Techniques
Executive Summary
Thiochromenes and their benzo-fused derivatives are highly valuable synthetic targets in drug development, often utilized as retinoic acid receptor (RAR) antagonists and antimicrobial agents[1]. Validating the exact structural framework of 3,3-dimethyl-3H-benzo[f]thiochromene requires precise analytical techniques due to its complex tricyclic core. While standard 1D
This guide objectively compares the performance of Magnitude COSY (mCOSY) , Double-Quantum Filtered COSY (DQF-COSY) , and Total Correlation Spectroscopy (TOCSY) for validating this specific molecule. By analyzing the causality behind these pulse sequences, we provide a self-validating experimental framework for researchers to achieve unambiguous structural elucidation.
The Structural Challenge of 3,3-Dimethyl-3H-benzo[f]thiochromene
To understand why specific NMR techniques are chosen, we must first deconstruct the molecule's spin systems. The structure consists of a thiopyran ring fused to a naphthalene-like aromatic unit (the benzo[f] moiety).
The
-
The 3,3-Dimethyl Group: An isolated, uncoupled 6-proton singlet (~1.4 ppm).
-
The C1-C2 Alkene: Two strongly coupled protons (
Hz) forming an AX system. -
The Benzo[f] Aromatic Core: Six protons distributed across two fused rings, forming an isolated AB system (H5, H6) and a complex ABCD/AMX
system (H7, H8, H9, H10) that heavily overlap between 7.0 and 8.0 ppm.
Logical breakdown of the spin systems in 3,3-dimethyl-3H-benzo[f]thiochromene.
Analytical Methodologies: mCOSY vs. DQF-COSY vs. TOCSY
When mapping the connectivity of this molecule, researchers must choose between different 2D NMR variants. Each offers distinct advantages and trade-offs.
Magnitude COSY (mCOSY)
mCOSY is the fastest and most routinely used 2D technique. It successfully maps the
Double-Quantum Filtered COSY (DQF-COSY)
DQF-COSY introduces a specific coherence pathway selection that resolves the limitations of mCOSY. By filtering the signal through a double-quantum state, DQF-COSY actively suppresses signals from uncoupled spins[2]. The 6H dimethyl singlet is entirely eliminated from the spectrum, removing dynamic range issues. Additionally, DQF-COSY yields pure absorption lineshapes with antiphase character[3]. This drastically sharpens the diagonal, allowing researchers to easily extract the
Total Correlation Spectroscopy (TOCSY)
While DQF-COSY identifies direct neighbors, TOCSY uses an isotropic mixing sequence to transfer magnetization across an entire contiguous spin network. For the benzo[f]thiochromene core, TOCSY is invaluable for proving that the ABCD protons belong to one specific ring, cleanly separating them from the isolated AB protons on the adjacent fused ring.
Quantitative Performance Comparison
| Feature | Magnitude COSY (mCOSY) | DQF-COSY | TOCSY |
| Lineshape | Dispersive diagonal, Absolute value cross-peaks | Pure absorption (antiphase) | Pure absorption (in-phase) |
| Singlet Suppression | No (Dimethyl singlet dominates) | Yes (Dimethyl singlet filtered out) | No |
| Resolution Near Diagonal | Poor (Obscured by dispersive tails) | Excellent (High clarity for aromatics) | Good |
| Relative Sensitivity | High | Moderate (~50% of mCOSY) | Moderate |
| Coupling Detection | Direct ( | Direct ( | Entire contiguous spin network |
| Best Application for Target | Rapid screening of C1-C2 alkene protons | Resolving overlapping benzo[f] aromatic signals | Mapping the isolated naphthalene rings |
The Causality of DQF-COSY: Why it Works
To trust the data, a researcher must understand the quantum mechanics driving the pulse sequence. The DQF-COSY sequence consists of three 90° pulses:
-
Excitation & Evolution: The first 90° pulse creates single-quantum coherence (SQC), which evolves during
based on chemical shifts and -couplings. -
Multiple Quantum Creation: The second 90° pulse converts the coupled spins into multiple-quantum coherence (MQC). Crucially, isolated spins (like the 3,3-dimethyl protons) cannot form MQC because they lack a coupling partner.
-
Filtration: During the short delay (
), phase cycling or pulsed field gradients selectively retain only the double-quantum coherence (DQC).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Conversion: The final 90° pulse converts the DQC back into observable SQC for detection. Because the uncoupled singlets never entered the DQC state, they remain invisible in the final spectrum[2].
Coherence pathway and pulse sequence for the DQF-COSY NMR experiment.
Self-Validating Experimental Protocol for DQF-COSY
To ensure absolute trustworthiness in structural validation, the following protocol establishes a self-validating workflow. Every parameter is chosen to maximize the resolution of the benzo[f]thiochromene core.
Step 1: Sample Preparation
Dissolve 10–15 mg of highly purified 3,3-dimethyl-3H-benzo[f]thiochromene in 0.6 mL of CDCl
Step 2: Probe Tuning and Pulse Calibration (Critical Step)
Tune and match the probe to the sample. You must accurately calibrate the 90° pulse (
Step 3: 1D Reference Acquisition
Acquire a standard 1D
Step 4: DQF-COSY Parameter Setup Load the phase-sensitive DQF-COSY pulse sequence (e.g., cosydqfph on Bruker systems).
-
Recycle Delay (
): Set to 2.0–3.0 seconds. DQF-COSY is highly sensitive to fast pulse-repetition rates; insufficient relaxation will introduce multiple-quantum artifacts into the spectrum[3]. -
Increments: Set
increments to at least 256 (preferably 512) to ensure high digital resolution in the indirect dimension, which is strictly required to resolve the 8–9 Hz couplings in the benzo[f] aromatic region.
Step 5: Processing and Phase Correction Perform a 2D Fourier transform. Because DQF-COSY peaks are antiphase (adjacent positive and negative lobes), they cannot be phased to be entirely positive[3].
-
First, phase correct the
dimension (rows) by selecting three cross-peaks: one on the far left, one in the middle, and one on the far right. -
Second, apply phase correction to the
dimension (columns) until the pure absorptive antiphase squares are clearly defined.
References
- The COSY and DQF-COSY NMR Spectra for Systems of Three Spins I = 7/2 Concepts in Magnetic Resonance Part A (Ovid)
- 8 COSY - Web Masaryk University (muni.cz)
- Magnitude COSY, J-Resolved, and Homonuclear Decoupling using Topspin Columbia University
- 7 Two-dimensional NMR The James Keeler Group, University of Cambridge
- From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation The Journal of Organic Chemistry (ACS Public
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A Senior Application Scientist's Guide to Elemental Analysis for Purity Assessment of Benzo[f]thiochromene
Introduction: The Critical Role of Purity in Heterocyclic Compound Analysis
Benzo[f]thiochromene and its derivatives represent a class of sulfur-containing heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] Their synthesis, often involving multi-component reactions, can result in a variety of related substances and impurities that may impact biological activity or material properties.[1][3][4] Therefore, the accurate determination of purity is not merely a quality control checkpoint but a fundamental requirement for reliable research and development.
This guide provides an in-depth comparison of elemental analysis (EA) standards and methodologies for assessing the purity of benzo[f]thiochromene. As a Senior Application Scientist, my objective is to move beyond procedural lists and explain the causality behind our analytical choices, ensuring that every protocol is inherently self-validating. We will explore the gold-standard combustion analysis, contrast it with alternative techniques, and establish a robust framework for interpreting the data to yield an unambiguous purity value.
The Foundational Principle: Elemental Analysis for Purity
Elemental analysis operates on a simple yet powerful premise: a pure compound will have a precise ratio of elements by mass, as dictated by its molecular formula. For benzo[f]thiochromene (C₁₃H₁₀S), the theoretical elemental composition is the ultimate benchmark against which our sample is measured. The core of the technique involves determining the experimental mass percentages of Carbon (%C), Hydrogen (%H), and Sulfur (%S) and comparing them to the calculated theoretical values.[5] A close agreement is a strong indicator of high purity.
Most chemistry journals and regulatory bodies consider a deviation of ±0.4% from the theoretical value to be the standard for confirming sufficient purity for small molecules.[6][7][8] This well-established criterion serves as our primary acceptance limit.
Core Technique Comparison: Combustion vs. Spectroscopic Methods
The choice of analytical method depends on the specific question being asked: are we confirming the bulk composition of our primary compound, or are we searching for trace-level contaminants?[9]
| Technique | Primary Application | Principle | Pros | Cons |
| CHNS Combustion Analysis | Purity & Composition | Sample is combusted; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[10] | Direct measure of C, H, N, S; highly accurate for bulk composition; rapid and cost-effective.[11] | Not suitable for trace element detection; requires sample destruction. |
| Inductively Coupled Plasma (ICP-OES/MS) | Trace Elemental Impurities | Sample is atomized in plasma; emitted light (OES) or ion mass (MS) is measured to identify and quantify elements.[12][13] | Extremely sensitive (ppb-ppt levels); excellent for detecting metallic catalyst residues.[14] | Indirect purity measure; more complex sample preparation; higher cost. |
| X-Ray Fluorescence (XRF) | Elemental Composition | Sample is irradiated with X-rays, causing elements to emit characteristic secondary X-rays.[15] | Non-destructive; rapid screening; minimal sample prep.[15] | Lower sensitivity than ICP; potential for matrix effects; less accurate for light elements.[16] |
For the primary goal of assessing the purity of a synthesized organic compound like benzo[f]thiochromene, CHNS combustion analysis is the definitive method . It directly validates the empirical formula and is the industry standard for this application.[17] ICP-based methods serve as a crucial orthogonal technique, essential for identifying and quantifying inorganic impurities that could affect the CHNS results, as mandated by guidelines like ICH Q3D.[18]
Workflow for Purity Verification by CHNS Combustion Analysis
The following diagram illustrates the logical workflow for determining the purity of benzo[f]thiochromene using a modern elemental analyzer. This process is designed to be self-validating through the mandatory use of certified reference materials.
Caption: Workflow for CHNS Purity Analysis of Benzo[f]thiochromene.
Experimental Protocol: CHNS Analysis of Benzo[f]thiochromene
This protocol describes a validated method for determining the purity of a newly synthesized batch of benzo[f]thiochromene using a modern CHNS elemental analyzer.
1. Instrument and System Preparation:
-
Ensure the elemental analyzer is equipped with high-purity helium carrier gas, oxygen, and compressed air.
-
Confirm that the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.
-
Perform a system leak check as per the instrument manufacturer's guidelines.
2. Calibration and System Suitability (Trustworthiness Step):
-
Accurately weigh approximately 1-2 mg of a certified reference material (CRM), such as NIST SRM 2142 Sulfanilamide (C₆H₈N₂O₂S), into a tin capsule.[8][19]
-
Analyze the CRM. The resulting %C, %H, %N, and %S values must be within ±0.3% of the certified values. This step is critical as it validates the instrument's performance before analyzing the target compound. If the CRM fails, troubleshooting is required before proceeding.
3. Sample Preparation and Analysis:
-
In triplicate, accurately weigh 1-3 mg of the benzo[f]thiochromene sample into separate tin capsules. The sample should be a fine, homogenous powder.
-
Record the exact weight for each replicate.
-
Place the capsules into the instrument's autosampler.
-
Run the analysis sequence. The instrument will automatically drop each sample into a high-temperature furnace (~1000 °C) with a pulse of pure oxygen.[10]
-
Combustion converts the sample into its constituent gases: CO₂, H₂O, N₂ (after reduction of NOx species), and SO₂.[10]
-
These gases are separated using a chromatographic column and quantified by a thermal conductivity detector (TCD).[10]
4. Data Calculation and Interpretation:
-
The instrument software will use the weight of each replicate and the TCD signal to calculate the experimental weight percentages of C, H, and S.
-
Calculate the theoretical elemental percentages for Benzo[f]thiochromene (C₁₃H₁₀S, Molecular Weight: 198.28 g/mol ):
- %C = (12.011 * 13) / 198.28 * 100 = 78.74%
- %H = (1.008 * 10) / 198.28 * 100 = 5.08%
- %S = (32.06 * 1) / 198.28 * 100 = 16.18%
-
Compare the average experimental values to the theoretical values.
Hypothetical Data & Purity Assessment:
| Element | Theoretical % | Experimental % (Avg. of 3) | Deviation | Pass/Fail (Criteria: ±0.4%) |
| Carbon (C) | 78.74 | 78.55 | -0.19% | Pass |
| Hydrogen (H) | 5.08 | 5.15 | +0.07% | Pass |
| Sulfur (S) | 16.18 | 16.05 | -0.13% | Pass |
Decision Framework: Selecting the Appropriate Purity Analysis Method
The choice of analytical technique is driven by the specific objective. This decision tree provides a logical pathway for researchers and drug development professionals.
Caption: Logical Flow for Selecting a Purity Validation Method.
Conclusion
For determining the purity of benzo[f]thiochromene, CHNS combustion analysis remains the gold standard. It provides a direct, quantitative measure of the elemental composition, which is fundamental to confirming the identity and purity of a synthesized compound. The trustworthiness of this method is ensured by strict adherence to protocols that include system suitability checks with NIST-traceable standards. While powerful spectroscopic techniques like ICP-MS are indispensable for controlling trace elemental impurities as per regulatory guidelines, they serve a complementary, not a primary, role in bulk purity assessment.[9][18] By employing CHNS analysis as the primary method and supplementing it with orthogonal techniques like HPLC and ICP-MS, researchers can establish a comprehensive and robust purity profile for their compounds, ensuring data integrity and the safety of subsequent applications.
References
-
Fadeeva, V. I., et al. (2023, November 26). Determination of sulfur in organic compounds using a barium-selective electrode. Available from: [Link]
-
Potter, G. A., et al. (n.d.). An International Study Evaluating Elemental Analysis. National Institutes of Health (PMC). Available from: [Link]
-
Reading Scientific Services Ltd. (RSSL). Elemental Analysis Techniques. Available from: [Link]
-
Ortner, S., et al. (2021, April 29). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. Available from: [Link]
-
National Institute of Standards and Technology (NIST). NIST Standard Reference Materials® Catalog. Available from: [Link]
-
Potter, G. A., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]
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Mayer, B., et al. (2001). On-line sulfur isotope analysis of organic material by direct combustion: preliminary results and potential applications. PubMed. Available from: [Link]
-
Zhang, Y., et al. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. National Institutes of Health (PMC). Available from: [Link]
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ASTM International. (2002, July 29). Sulfur in Organic and Inorganic Materials by Combustion and IR Detection. Available from: [Link]
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Downer, T. M., & Riber, C. R. (1966, April 1). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. Defense Technical Information Center. Available from: [Link]
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Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]
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Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available from: [Link]
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Pharmanalyze. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]
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Poster, D., et al. (2004). Newley Developed Standard Reference Materials for Organic Contaminant Analysis. Office of Scientific and Technical Information. Available from: [Link]
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Chemistry Steps. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Available from: [Link]
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VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available from: [Link]
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Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]
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Eshghi, H., et al. (2025, December 6). Synthesis of novel benzo[f]chromene compounds catalyzed by ionic liquid. ResearchGate. Available from: [Link]
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Intertek. elemental impurity analysis. Available from: [Link]
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Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
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Scribd. NIST Standard Reference Materials® Technical Catalog. Available from: [Link]
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National Institute of Standards and Technology (NIST). (2025, June 3). SRM NIST Standard Reference Materials 2018 Catalog. Available from: [Link]
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Akbari, A., et al. (n.d.). Photochemical synthesis of benzo[f]chromene. Royal Society of Chemistry. Available from: [Link]
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Pittenauer, E., et al. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]
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Al-bogami, A. S., et al. (2025, August 15). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. PubMed. Available from: [Link]
-
Agilent Technologies. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Available from: [Link]
-
Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Available from: [Link]
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El-Rady, E. A., & El-Azab, I. H. (2012, March 31). One pot synthesis of isolated and heterocycle-fused derivatives of benzo[f] chromene. European Journal of Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available from: [Link]
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U.S. Pharmacopeia (USP). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. Available from: [Link]
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Typeset. Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Available from: [Link]
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MDPI. (2005, February 28). Sulfur-Nitrogen Heterocycles. Available from: [Link]
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Organic Chemistry Portal. Synthesis of thiochromenes. Available from: [Link]
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Publish Comparison Guide: Fluorescence Emission Spectra of Open-Form Benzo[f]thiochromene
Executive Summary: The Photophysical Profile
Benzo[f]thiochromene represents a specialized class of photochromic molecular switches. Unlike its oxygen-based counterpart (benzo[f]chromene), the sulfur analog exhibits distinct photophysical behavior governed by the heavy-atom effect . While the open-form (merocyanine-like) species of many chromenes are intensely fluorescent, the open-form benzo[f]thiochromene is characterized by bathochromically shifted absorption and fluorescence quenching via intersystem crossing (ISC).
This guide objectively analyzes the spectral properties of the open-form species, comparing it against standard alternatives to assist researchers in selecting the correct molecular switch for optoelectronic and biological applications.
Mechanistic Pathway: Photo-Generation of the Open Form
The transition from the colorless closed form to the colored open form is driven by a reversible
The Mechanism
Upon UV irradiation, the C–S bond of the pyran ring cleaves. The molecule undergoes a structural rearrangement from a non-planar spiro-like configuration to a planar, conjugated photomerocyanine (open form).
Figure 1: Photochemical pathway of benzo[f]thiochromene. Note the competitive Intersystem Crossing (ISC) pathway promoted by the Sulfur atom, which diminishes fluorescence quantum yield.
Spectral Characterization & Comparison
Emission and Absorption Data
The open form of benzo[f]thiochromene is distinguished by a significant red shift compared to oxygen analogs, but a lower fluorescence quantum yield (
| Feature | Open-Form Benzo[f]thiochromene | Open-Form Benzo[f]chromene | Spiropyran (BIPS) |
| Heteroatom | Sulfur (S) | Oxygen (O) | Oxygen (O) / Nitrogen (N) |
| Absorption | ~650 nm (Deep Red) | ~550–590 nm (Orange/Red) | ~560–600 nm (Purple) |
| Emission | Weak / Quenched (>680 nm)* | Strong (~620–650 nm) | Strong (~640 nm) |
| Fluorescence | Low (< 0.01) | Moderate to High (> 0.1) | Moderate |
| Primary Decay | Intersystem Crossing (Triplet) | Radiative (Fluorescence) | Radiative / Thermal |
| Thermal Stability | High (Slow fading) | Moderate | Low (Fast fading) |
*Note: Weak fluorescence is solvent-dependent. In rigid matrices or specific polar solvents, weak emission may be detectable in the near-IR region.
The Heavy Atom Effect
The reduced fluorescence of the benzo[f]thiochromene open form is directly attributable to the Heavy Atom Effect of sulfur.
-
Causality: The larger spin-orbit coupling constant of sulfur (compared to oxygen) facilitates rapid Intersystem Crossing (ISC) from the excited singlet state (
) to the triplet state ( ). -
Result: Instead of emitting a photon (fluorescence), the energy is dissipated non-radiatively or via weak phosphorescence.
-
Implication: This makes benzo[f]thiochromene ideal for absorption-based switching (where fluorescence background is undesirable) or triplet-sensitization applications (e.g., singlet oxygen generation), but poor for direct fluorescence imaging.
Experimental Protocol: Generating & Measuring the Open Form
To accurately characterize the open form, one must isolate the transient species from the stable closed form.
Reagents & Setup
-
Solvent: Toluene (non-polar) or Acetonitrile (polar) – Note: Polar solvents stabilize the zwitterionic open form.
-
Light Source: 365 nm UV LED (approx. 10 mW/cm²).
-
Detector: Spectrofluorometer with transient absorption capability (e.g., Flash Photolysis setup).
Step-by-Step Methodology
-
Preparation:
-
Prepare a
M solution of closed-form benzo[f]thiochromene in Toluene. -
Validation: Ensure the solution is colorless and shows negligible absorption >400 nm.
-
-
Photo-Activation (In-situ):
-
Place the cuvette in the fluorometer sample holder.
-
Irradiate with 365 nm UV light for 60 seconds to reach the photostationary state (PSS).
-
Observation: The solution should turn deep blue/green (depending on substituents).
-
-
Spectral Acquisition (Absorption):
-
Immediately scan absorbance from 400 nm to 800 nm.
-
Target: Identify the
around 650 nm .
-
-
Fluorescence Measurement:
-
Set Excitation wavelength (
) to the absorption maximum found in Step 3 (e.g., 650 nm). -
Scan Emission (
) from 660 nm to 850 nm. -
Expectation: Signal will likely be near the noise floor.
-
Control: Compare against a Rhodamine standard to calculate relative quantum yield.
-
Critical Analysis: Why Choose Benzo[f]thiochromene?
Researchers should select this scaffold based on specific technical requirements:
Choose Benzo[f]thiochromene IF:
-
You need Red-Shifted Absorption: You require switching in the deep-red/NIR window (650+ nm).
-
You need "Dark" Switching: You require a change in absorbance without introducing background fluorescence (e.g., in FRET quenching applications).
-
You need Thermal Stability: The open form of thiochromenes often exhibits slower thermal reversion (longer half-life) than chromenes, making them better for memory storage.
Avoid Benzo[f]thiochromene IF:
-
You need a "Turn-On" Fluorophore: Use Benzo[f]chromene or Spiropyran instead. The sulfur analog is too efficient at quenching singlet states.
References
-
Pizzolato, S. F., et al. (2016). Spectroscopic and Theoretical Identification of Two Thermal Isomerization Pathways for Bistable Chiral Overcrowded Alkenes. University of Groningen. Link
-
Gabbutt, C. D., et al. (1974).[1] Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Journal of the Chemical Society. Link
-
Klokishner, S., et al. (2013). Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials. European Journal of Inorganic Chemistry. Link
- Bamfield, P. (2010). Chromic Phenomena: Technological Applications of Colour Chemistry. RSC Publishing. (Context on Thiochromene vs Chromene photophysics).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3,3-dimethyl-3H-benzo[f]thiochromene: Essential Safety and Disposal Protocols
Hazard Assessment: An Evidence-Based Approach to Safety
The chemical, physical, and toxicological properties of 3,3-dimethyl-3H-benzo[f]thiochromene have not been thoroughly investigated[1]. In the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandatory. Our assessment is based on the known hazards of structurally similar compounds.
-
Cytotoxic Potential: Numerous studies have demonstrated that benzo[f]chromene derivatives possess significant cytotoxic and apoptotic effects against various human cancer cell lines[2][3][4]. Some derivatives have shown potency greater than standard anticancer agents like Doxorubicin[4]. This suggests that 3,3-dimethyl-3H-benzo[f]thiochromene should be handled as a potentially potent, biologically active compound.
-
Thiophene-Related Toxicity: The thiochromene core contains a thiophene ring. Drug metabolism of thiophene-containing compounds by cytochrome P450 enzymes can lead to toxic side effects, including hepato- and nephrotoxicity, through the formation of reactive metabolites via S-oxidation and epoxidation[5][6].
-
General Chemical Hazards: Like many organic compounds, it may cause skin and eye irritation upon contact. Inhalation of dust or aerosols should be avoided[1][7].
Given these potential risks, all handling procedures must be designed to minimize any possible exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the minimum required PPE for various laboratory operations involving 3,3-dimethyl-3H-benzo[f]thiochromene.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical-Resistant Lab Coat (fully buttoned) | Certified Chemical Fume Hood |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical-Resistant Lab Coat (fully buttoned) | Certified Chemical Fume Hood |
| Cell Culture/Assay Plating | Double Nitrile Gloves | Safety Goggles | Chemical-Resistant Lab Coat (fully buttoned) | Certified Chemical Fume Hood or Biosafety Cabinet |
| Large-Scale Synthesis (>1g) | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical-Resistant Lab Coat & Disposable Gown | Certified Chemical Fume Hood |
| Spill Cleanup | Double Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Chemical-Resistant Lab Coat & Disposable Gown | NIOSH-approved respirator (if outside fume hood) |
Causality Behind PPE Choices
-
Double-Gloving: This is a critical practice when handling potentially potent or uncharacterized compounds. It provides a barrier against rapid permeation and protects the user in case the outer glove is compromised. Always dispose of the outer glove immediately after handling the primary container and before touching other surfaces like keyboards or door handles[8][9].
-
Face Shield over Goggles: When handling the solid compound or preparing concentrated solutions, the risk of splashing is highest. A face shield protects the entire face, supplementing the seal provided by safety goggles[9][10].
-
Chemical Fume Hood: This is the most crucial piece of engineering control. All manipulations that could generate dust or aerosols (weighing, transferring, dissolving) must be performed inside a certified chemical fume hood to prevent inhalation exposure[1][7][11].
Operational and Disposal Plans
Adherence to strict, step-by-step procedures is essential for ensuring safety and preventing contamination.
Experimental Protocol: Safe Handling and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including vials, solvents, pipettes, and a dedicated hazardous waste container.
-
Donning PPE: Follow the sequence outlined in the workflow diagram below. This specific order is designed to prevent cross-contamination.
-
Weighing: Carefully weigh the solid 3,3-dimethyl-3H-benzo[f]thiochromene within the fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Solubilization: Add the desired solvent to the vial containing the compound. Cap the vial securely and mix gently until dissolved.
-
Post-Handling: After completing the task, decontaminate the spatula and any other reusable equipment. Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Doffing PPE: Remove the remaining PPE in the reverse order of donning, as illustrated in the workflow diagram, to prevent contact with any potentially contaminated surfaces.
-
Hygiene: Wash hands thoroughly with soap and water after all work is complete, even after wearing gloves[1][7].
Visual Workflow: PPE Donning and Doffing
Caption: Step-by-step workflow for correctly donning and doffing PPE.
Disposal Plan: A Self-Validating System
All materials that come into contact with 3,3-dimethyl-3H-benzo[f]thiochromene must be considered hazardous waste. Proper segregation is key to a safe and compliant disposal process.
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and paper towels. Place these items in a dedicated, clearly labeled, sealed hazardous waste container within the fume hood[8].
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain[1][7].
-
Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste. Then, wash the glassware thoroughly with soap and water.
Visual Workflow: Hazardous Waste Disposal
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzo[ f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
